molecular formula C6H5ClN2O B565472 1-(5-Chloropyrazin-2-yl)ethanone CAS No. 160252-31-3

1-(5-Chloropyrazin-2-yl)ethanone

Cat. No.: B565472
CAS No.: 160252-31-3
M. Wt: 156.569
InChI Key: NMMJHUZSTPHGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloropyrazin-2-yl)ethanone (CAS 160252-31-3) is a high-purity chemical intermediate with significant utility in medicinal chemistry and drug discovery research. This compound, with the molecular formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol, features a chloropyrazine core substituted with an acetyl group, making it a versatile scaffold for the synthesis of more complex molecules . Its primary research value lies in its application as a key building block for constructing heterocyclic compounds with potential biological activities. Scientific studies have demonstrated that derivatives synthesized from this and similar chloropyrazine intermediates show promising antimicrobial and antitubercular activities . Furthermore, its structure is particularly valuable in the development of kinase inhibitors for cancer treatment , with research indicating that related chloropyrazine-tethered hybrids exhibit potent antiproliferative activity against cancer cell lines, such as prostate cancer (DU-145) . The electron-deficient aromatic core of the pyrazine ring enhances binding to biological targets, which is exploited in both pharmaceutical and agrochemical research for designing novel active molecules . The compound should be stored in a dry, sealed place under an inert atmosphere . This product is intended for research purposes and is strictly not for human therapeutic or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloropyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c1-4(10)5-2-9-6(7)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMJHUZSTPHGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660841
Record name 1-(5-Chloropyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160252-31-3
Record name 1-(5-Chloropyrazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-Chloropyrazin-2-yl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloropyrazin-2-yl)ethanone is a heterocyclic ketone that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrazine core, a nitrogen-containing aromatic ring, is a common scaffold in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on data relevant to researchers and drug development professionals.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₆H₅ClN₂O[1]
Molecular Weight 156.57 g/mol [1]
CAS Number 160252-31-3[1]
Boiling Point 259.5 °C at 760 mmHg[1]
Melting Point Not available
Solubility Not available
Appearance Not available
Synonyms 2-Acetyl-5-chloropyrazine, 1-(5-Chloro-2-pyrazinyl)ethanone[1]

Synthesis and Characterization

Synthesis

A direct, detailed experimental protocol for the synthesis of this compound is not widely published. However, it is a known starting material for the synthesis of other compounds, such as chalcones. A general approach to its synthesis can be inferred from standard organic chemistry reactions. One plausible route is the Friedel-Crafts acylation of 2-chloropyrazine.

A documented application of this compound is in the synthesis of chloropyrazine-based chalcones. The general experimental protocol for this synthesis is as follows:

Experimental Protocol: Synthesis of Chloropyrazine-Based Chalcones

  • Reaction Setup: 2-Acetyl-5-chloropyrazine is treated with a substituted aromatic or heteroaromatic aldehyde in ethanol.

  • Base Addition: The reaction is carried out under basic conditions, which can be achieved by the addition of a suitable base like sodium hydroxide.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the Claisen-Schmidt condensation.

  • Work-up and Purification: Upon completion of the reaction, the product is isolated by filtration or extraction. Purification is generally achieved by recrystallization or column chromatography.

G cluster_synthesis Synthesis of Chloropyrazine-Based Chalcones 2-Acetyl-5-chloropyrazine 2-Acetyl-5-chloropyrazine Reaction Claisen-Schmidt Condensation 2-Acetyl-5-chloropyrazine->Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Chalcone Product Chalcone Product Reaction->Chalcone Product

Synthesis workflow for chloropyrazine-based chalcones.

Spectroscopic Characterization

Detailed spectral data for this compound is not publicly available. However, based on its structure, the following characteristic spectroscopic features can be predicted:

3.2.1. 1H NMR Spectroscopy

  • A singlet for the methyl protons (-COCH₃) is expected in the upfield region.

  • Two doublets in the aromatic region corresponding to the two protons on the pyrazine ring. The coupling constants would be indicative of their ortho relationship.

3.2.2. 13C NMR Spectroscopy

  • A resonance for the methyl carbon.

  • A downfield signal for the carbonyl carbon.

  • Four signals in the aromatic region for the four carbons of the pyrazine ring, with the carbon bearing the chlorine atom being significantly deshielded.

3.2.3. Infrared (IR) Spectroscopy

  • A strong absorption band characteristic of the C=O stretching vibration of the ketone, typically in the range of 1680-1700 cm-1.

  • C-H stretching vibrations from the aromatic ring and the methyl group.

  • C=N and C=C stretching vibrations from the pyrazine ring.

3.2.4. Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns would likely involve the loss of the acetyl group or the chlorine atom.

Biological Activity and Drug Development Potential

Pyrazine derivatives are known to exhibit a wide range of biological activities. While specific studies on this compound are limited, research on related chloropyrazine compounds provides valuable insights into its potential applications in drug development.

Antimicrobial and Antitubercular Activity

Derivatives synthesized from 2-acetyl-5-chloropyrazine, such as chalcones and benzothiazepines, have demonstrated significant antimicrobial and antitubercular activities. These findings suggest that this compound could serve as a scaffold for the development of new anti-infective agents.

Anticancer and Cytotoxic Activity

Several pyrazine derivatives have been investigated for their potential as anticancer agents. For instance, a novel pyrazine derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), has shown effective cytotoxic ability against various cancer cell lines, including Jurkat, HeLa, and MCF-7. The study indicated that BPU arrests the cell cycle in the sub-G1 phase and exhibits antiangiogenic potential. This suggests that modifications of the this compound structure could lead to the discovery of potent anticancer compounds.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Cancer cell lines (e.g., Jurkat, HeLa, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a derivative of this compound) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

G cluster_workflow In Vitro Cytotoxicity Workflow (MTT Assay) Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with This compound Derivative Cell_Seeding->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Crystals (DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability (IC50) Absorbance_Measurement->Data_Analysis G cluster_pathway Hypothetical Target Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->RAF

References

An In-depth Technical Guide to 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 160252-31-3

This technical guide provides a comprehensive overview of 1-(5-Chloropyrazin-2-yl)ethanone, a heterocyclic ketone of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details its physicochemical properties, synthesis, potential biological activities, and analytical methodologies.

Physicochemical Properties

This compound, also known as 2-acetyl-5-chloropyrazine, is a solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. While a specific melting point and comprehensive solubility data are not widely published, its boiling point has been reported.

PropertyValueSource
CAS Number 160252-31-3[1]
Molecular Formula C₆H₅ClN₂O[1]
Molecular Weight 156.57 g/mol [1]
Boiling Point 259.5 °C at 760 mmHg[1]
Synonyms 1-(5-Chloro-2-pyrazinyl)ethanone, 2-Acetyl-5-chloropyrazine, 5-Acetyl-2-chloropyrazine[1]

Synthesis and Experimental Protocols

A detailed protocol for the synthesis of the closely related compound, 1-(5-chloropyridin-2-yl)ethanone, provides a strong template.[2] This reaction involves the treatment of a chlorocyanopyridine with a methylmagnesium halide. Similarly, the synthesis of 2-acetylpyrazine from 2-cyanopyrazine via a Grignard reaction is a well-documented process, often catalyzed by a copper salt to enhance yield and reaction rate.[3]

Proposed Experimental Protocol (Adapted from related syntheses):

Reaction: Grignard reaction of 2-chloro-5-cyanopyrazine with methylmagnesium bromide.

Materials:

  • 2-Chloro-5-cyanopyrazine

  • Methylmagnesium bromide (e.g., 3M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrochloric acid (for hydrolysis)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of 2-chloro-5-cyanopyrazine in anhydrous THF.

  • Grignard Addition: The solution is cooled to a low temperature (e.g., -60°C to 0°C). A solution of methylmagnesium bromide in THF/diethyl ether is added dropwise via the dropping funnel, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.

  • Hydrolysis: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to hydrolyze the intermediate imine salt.

  • Work-up: The resulting mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Chloro-5-cyanopyrazine 2-Chloro-5-cyanopyrazine Grignard Reaction Grignard Reaction 2-Chloro-5-cyanopyrazine->Grignard Reaction 1. CH3MgBr, THF Methylmagnesium Bromide (CH3MgBr) Methylmagnesium Bromide (CH3MgBr) Methylmagnesium Bromide (CH3MgBr)->Grignard Reaction Anhydrous THF Anhydrous THF Anhydrous THF->Grignard Reaction Acid/Water (H3O+) Acid/Water (H3O+) Hydrolysis Hydrolysis Acid/Water (H3O+)->Hydrolysis This compound This compound Grignard Reaction->Hydrolysis 2. H3O+ Hydrolysis->this compound

Caption: Synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Pyrazine derivatives are a well-established class of compounds with a broad range of biological activities, making them attractive scaffolds in drug discovery.[4] Recent studies have highlighted their potential as anticancer and anti-inflammatory agents.[5][6][7][8]

Anticancer Activity:

The anticancer properties of pyrazine-based compounds are often attributed to their ability to inhibit key cellular signaling pathways that regulate cell growth, proliferation, and survival.[9] Many pyrazine derivatives function as kinase inhibitors, targeting the ATP-binding pocket of various kinases and thereby disrupting downstream signaling cascades essential for tumor progression.[9][10]

Potential Signaling Pathways in Cancer:

  • Kinase Inhibition: Pyrazine derivatives have been shown to target a range of kinases, including those involved in angiogenesis, cell cycle control, and apoptosis.[10]

  • NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer. Some pyrazine-containing hybrids have been shown to target this pathway.[8]

Anti-inflammatory Activity:

The anti-inflammatory effects of pyrazine derivatives are often linked to their modulation of key inflammatory pathways.

Potential Signaling Pathways in Inflammation:

  • Cyclooxygenase (COX) Inhibition: Pyrazine derivatives have been shown to influence the cyclooxygenase (COX) enzyme pathway, particularly COX-2, which is upregulated during inflammation and is responsible for the production of prostaglandins.[8]

  • Nitric Oxide (NO) Production: Some pyrazine compounds have demonstrated inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in macrophages.[11][12]

G cluster_compound Pyrazine Derivative cluster_pathways Signaling Pathways cluster_effects Biological Effects Pyrazine Derivative Pyrazine Derivative Kinases Kinases Pyrazine Derivative->Kinases NF-κB Pathway NF-κB Pathway Pyrazine Derivative->NF-κB Pathway COX Enzymes COX Enzymes Pyrazine Derivative->COX Enzymes Anticancer Anticancer Kinases->Anticancer NF-κB Pathway->Anticancer Anti-inflammatory Anti-inflammatory NF-κB Pathway->Anti-inflammatory COX Enzymes->Anti-inflammatory

Caption: Potential Signaling Pathways of Pyrazine Derivatives.

Analytical and Characterization Workflow

The characterization and quality control of this compound would typically involve a combination of chromatographic and spectroscopic techniques. Commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS for this compound.[1]

Proposed Analytical Workflow:

  • Purification: The synthesized compound is purified using column chromatography.

  • Structural Elucidation: The purified compound's structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

  • Purity Assessment: The purity of the final compound is determined using High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method would be suitable for analyzing this compound. A C18 column is commonly used for the separation of pyrazine derivatives.[13] An isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be effective.[14] Detection can be achieved using a UV detector, with the wavelength set to an absorbance maximum for the compound (e.g., around 270 nm for similar structures).[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring and a singlet for the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the pyrazine ring.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the pyrazine ring, and the methyl carbon.

Mass Spectrometry (MS):

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. For a ketone, a characteristic fragmentation would be the loss of the methyl group (M-15) or the acetyl group (M-43) to form stable acylium ions.

G Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Purified Compound Purified Compound Column Chromatography->Purified Compound Structural Elucidation Structural Elucidation Purified Compound->Structural Elucidation Purity Assessment Purity Assessment Purified Compound->Purity Assessment NMR (1H, 13C) NMR (1H, 13C) Structural Elucidation->NMR (1H, 13C) Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry HPLC HPLC Purity Assessment->HPLC Final Product Final Product NMR (1H, 13C)->Final Product Mass Spectrometry->Final Product HPLC->Final Product

Caption: Analytical Workflow for this compound.

References

An In-Depth Technical Guide to the Synthesis of 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-(5-chloropyrazin-2-yl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document details the most plausible synthetic pathways, outlines experimental protocols, and presents relevant data in a structured format to aid researchers in their synthetic endeavors.

Introduction

This compound, also known as 2-acetyl-5-chloropyrazine, is a heterocyclic ketone with the chemical formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol .[1][2] Its structural motif is of significant interest in medicinal chemistry, serving as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive acetyl group and the chlorine-substituted pyrazine ring allows for a variety of chemical transformations, making it a versatile precursor in drug discovery programs.[3]

Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. Based on established organic chemistry principles and available literature, the most viable pathway involves the introduction of an acetyl group onto a pre-functionalized chloropyrazine ring. A highly probable method is the reaction of an organometallic reagent with a suitable cyanopyrazine derivative.

A logical and commonly employed strategy for this class of compounds is the use of a Grignard reaction. This involves the synthesis of the precursor 2-chloro-5-cyanopyrazine, followed by its reaction with a methylmagnesium halide to yield the desired ketone.

cluster_0 Synthesis of 2-Chloro-5-cyanopyrazine Pyrazine-2-amine Pyrazine-2-amine 5-Chloropyrazin-2-amine 5-Chloropyrazin-2-amine Pyrazine-2-amine->5-Chloropyrazin-2-amine Chlorination 2,5-Dichloropyrazine 2,5-Dichloropyrazine 5-Chloropyrazin-2-amine->2,5-Dichloropyrazine Sandmeyer Reaction 2-Chloro-5-cyanopyrazine 2-Chloro-5-cyanopyrazine 2,5-Dichloropyrazine->2-Chloro-5-cyanopyrazine Cyanation

Diagram 1. Synthetic route to 2-Chloro-5-cyanopyrazine.

cluster_1 Synthesis of this compound 2-Chloro-5-cyanopyrazine 2-Chloro-5-cyanopyrazine Imine Intermediate Imine Intermediate 2-Chloro-5-cyanopyrazine->Imine Intermediate Grignard Reaction (CH3MgBr) This compound This compound Imine Intermediate->this compound Acid Hydrolysis

Diagram 2. Grignard reaction for the synthesis of the target compound.

Experimental Protocols

Synthesis of 2-Chloro-5-cyanopyrazine (Precursor)

The synthesis of the necessary precursor, 2-chloro-5-cyanopyrazine, can be achieved from commercially available 2-aminopyrazine through a multi-step process.

Step 1: Synthesis of 5-Chloropyrazin-2-amine

A detailed protocol for the chlorination of pyrazine-2-amine is not available. However, a common method for the chlorination of similar heterocyclic amines involves the use of a chlorinating agent such as N-chlorosuccinimide (NCS).

Step 2: Synthesis of 2,5-Dichloropyrazine

This step can be accomplished via a Sandmeyer-type reaction.

  • Reaction: To a stirred solution of 5-chloropyrazin-2-amine in concentrated hydrochloric acid, an aqueous solution of sodium nitrite is added slowly at a low temperature (e.g., -10 °C).

  • Work-up: The reaction mixture is then neutralized, and the product is extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The crude product can be purified by column chromatography.

Step 3: Synthesis of 2-Chloro-5-cyanopyrazine

The conversion of 2,5-dichloropyrazine to 2-chloro-5-cyanopyrazine can be achieved through a nucleophilic aromatic substitution reaction using a cyanide salt.

  • Reaction: 2,5-Dichloropyrazine is reacted with a cyanide source, such as sodium or potassium cyanide, in a suitable solvent (e.g., DMSO). The reaction may require elevated temperatures to proceed.

  • Work-up: The reaction mixture is poured into water, and the product is extracted with an organic solvent.

  • Purification: The product can be purified by recrystallization or column chromatography.

Synthesis of this compound

This final step involves a Grignard reaction with the synthesized 2-chloro-5-cyanopyrazine.

  • Grignard Reagent Preparation: Methylmagnesium bromide is prepared by reacting methyl bromide with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Reaction: The prepared Grignard reagent is then added slowly to a solution of 2-chloro-5-cyanopyrazine in an anhydrous ether solvent at a low temperature. The reaction is typically stirred for several hours.

  • Hydrolysis: The intermediate imine is hydrolyzed by the addition of an aqueous acid solution (e.g., dilute HCl).

  • Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.

Quantitative Data

Due to the lack of specific literature detailing the synthesis of this compound, quantitative data such as reaction yields and specific reaction conditions are not available. However, for the analogous synthesis of 2-acetylpyrazine from 2-cyanopyrazine, a yield of 69% has been reported.[4] It is reasonable to expect a similar yield for the target compound under optimized conditions.

PropertyValueReference
Chemical Formula C₆H₅ClN₂O[1][2]
Molecular Weight 156.57 g/mol [1][2]
CAS Number 160252-31-3[1]
Appearance Expected to be a solid-
Boiling Point 259.5 °C at 760 mmHg (Predicted)[1]

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through established synthetic methodologies. The most promising route involves the preparation of 2-chloro-5-cyanopyrazine followed by a Grignard reaction with a methylmagnesium halide. While specific experimental details are not extensively published, the protocols outlined in this guide, based on analogous reactions, provide a solid foundation for researchers to develop a robust and efficient synthesis of this valuable pharmaceutical intermediate. Further optimization of reaction conditions will be necessary to achieve high yields and purity.

References

An In-depth Technical Guide to 1-(5-Chloropyrazin-2-yl)ethanone: IUPAC Nomenclature, Synonyms, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(5-chloropyrazin-2-yl)ethanone, a key chemical intermediate in the synthesis of biologically active compounds. This document details its chemical identity, including its IUPAC name and various synonyms, and explores its significant application in the development of potent kinase inhibitors.

Chemical Identity and Properties

This compound is a heterocyclic ketone with the molecular formula C₆H₅ClN₂O. It serves as a crucial building block in medicinal chemistry, particularly in the synthesis of fused pyrimidine ring systems.

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name This compound
Synonyms 1-(5-Chloro-2-pyrazinyl)ethanone, 2-Acetyl-5-chloropyrazine, 5-Acetyl-2-chloropyrazine
CAS Number 160252-31-3
Molecular Formula C₆H₅ClN₂O
Molecular Weight 156.57 g/mol

Synthesis of Biologically Active Pyrido[2,3-d]pyrimidines

A primary application of this compound is in the synthesis of 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in drug discovery due to their potential to inhibit protein kinases, such as PIM-1 kinase, which are implicated in various cancers.

The general synthetic pathway involves a multi-step process, beginning with the reaction of this compound with a formylating agent, followed by cyclization with a suitable amine-containing reagent to construct the pyridopyrimidine core.

synthetic_workflow start This compound intermediate1 Enaminone Intermediate start->intermediate1 Formylation product 5,7-Disubstituted-4-aminopyrido[2,3-d]pyrimidine intermediate1->product Cyclization reagent1 DMF-DMA reagent1->intermediate1 reagent2 Guanidine reagent2->product

Caption: Synthetic workflow for 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

The following protocol describes a general procedure for the synthesis of a 4-aminopyrido[2,3-d]pyrimidine derivative from this compound.

Step 1: Formation of the Enaminone Intermediate

  • To a solution of this compound in an anhydrous solvent (e.g., toluene or DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate may be used in the next step without further purification.

Step 2: Cyclization to the Pyrido[2,3-d]pyrimidine Core

  • Dissolve the crude enaminone intermediate in a suitable solvent such as ethanol or isopropanol.

  • Add guanidine hydrochloride and a base (e.g., sodium ethoxide or potassium carbonate) to the solution.

  • Heat the mixture at reflux until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and neutralize with an appropriate acid.

  • The resulting precipitate is collected by filtration, washed with a suitable solvent, and dried.

  • The crude product can be purified by recrystallization or column chromatography to afford the desired 4-aminopyrido[2,3-d]pyrimidine derivative.

Biological Activity of Derived Compounds

Pyrido[2,3-d]pyrimidine derivatives synthesized from this compound have been investigated for their potential as kinase inhibitors. In particular, they have shown inhibitory activity against PIM-1 kinase, a serine/threonine kinase that is a promising target for cancer therapy.

Table 2: In Vitro PIM-1 Kinase Inhibitory Activity of a Representative Pyrido[2,3-d]pyrimidine Derivative

CompoundTarget KinaseIC₅₀ (nM)
Representative Pyrido[2,3-d]pyrimidinePIM-111.4
Experimental Protocol: PIM-1 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against PIM-1 kinase can be determined using a variety of assay formats, such as a radiometric filter-binding assay or a fluorescence-based assay.

General Radiometric Kinase Assay Protocol:

  • Prepare a reaction mixture containing the purified recombinant PIM-1 kinase, a suitable peptide substrate, and [γ-³²P]ATP in a kinase assay buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30 °C) for a specific time.

  • Stop the reaction by adding a quenching solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto a phosphocellulose filter paper.

  • Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity retained on the filter paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Context

PIM-1 kinase is a downstream effector in several signaling pathways that are crucial for cell survival and proliferation, such as the JAK/STAT and PI3K/Akt pathways. By inhibiting PIM-1, the pyrido[2,3-d]pyrimidine derivatives can interfere with these pathways, leading to apoptosis and cell cycle arrest in cancer cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Cytokine Receptor jak JAK receptor->jak pi3k PI3K receptor->pi3k stat STAT jak->stat pim1 PIM-1 stat->pim1 akt Akt pi3k->akt akt->pim1 bad Bad pim1->bad Phosphorylates (inactivates) apoptosis Apoptosis Inhibition bad->apoptosis inhibitor Pyrido[2,3-d]pyrimidine (from this compound) inhibitor->pim1 Inhibits

Caption: PIM-1 kinase signaling and point of inhibition.

This guide highlights the importance of this compound as a versatile starting material in the synthesis of potent kinase inhibitors. The detailed protocols and data presented provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Spectroscopic Data and Analysis of 1-(5-Chloropyrazin-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

ParameterValueReference
Chemical Name 1-(5-Chloropyrazin-2-yl)ethanoneN/A
CAS Number 160252-31-3[1]
Molecular Formula C₆H₅ClN₂O[1]
Molecular Weight 156.57 g/mol [1]
Synonyms 2-Acetyl-5-chloropyrazine, 1-(5-Chloro-2-pyrazinyl)ethanone[1]

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following tables provide predicted data based on the analysis of similar chemical structures and established spectroscopic principles. These values serve as a guideline for researchers aiming to synthesize and characterize this compound.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8 - 9.0Singlet1HPyrazine H-3
~8.6 - 8.8Singlet1HPyrazine H-6
~2.7 - 2.9Singlet3HAcetyl CH₃
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~195 - 200Carbonyl C=O
~150 - 155Pyrazine C-5 (bearing Cl)
~145 - 150Pyrazine C-2 (bearing acetyl)
~140 - 145Pyrazine C-3
~135 - 140Pyrazine C-6
~25 - 30Acetyl CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000WeakAromatic C-H Stretch
~1700 - 1680StrongCarbonyl (C=O) Stretch
~1600 - 1450Medium-StrongAromatic C=C and C=N Stretch
~1100 - 1000MediumC-Cl Stretch
Predicted Mass Spectrometry Data
m/zInterpretation
156/158Molecular ion peak [M]⁺ with characteristic ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes
141/143Fragment corresponding to the loss of a methyl group ([M-CH₃]⁺)
113/115Fragment corresponding to the loss of an acetyl group ([M-COCH₃]⁺)

Standard Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A plausible synthetic route to this compound could involve the reaction of 2-chloro-5-cyanopyrazine with a methyl Grignard reagent (methylmagnesium bromide) or the Friedel-Crafts acylation of 2-chloropyrazine. A generalized procedure for the Grignard reaction is as follows:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of methyl bromide in diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.

  • Reaction with Pyrazine Precursor: A solution of 2-chloro-5-cyanopyrazine in anhydrous tetrahydrofuran (THF) is cooled to 0°C. The prepared methylmagnesium bromide solution is then added dropwise to the pyrazine solution under a nitrogen atmosphere.

  • Work-up: The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Analysis Protocols
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an attenuated total reflectance (ATR) accessory.

  • Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction. Electron ionization (EI) is a common ionization method for such compounds.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Purity & Structural Information IR IR Spectroscopy Purification->IR Functional Group Identification MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 1-(5-Chloropyrazin-2-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and drug development. In the absence of extensive empirical data, this report leverages computational chemistry to elucidate the compound's three-dimensional geometry, including key bond lengths, bond angles, and dihedral angles. A representative synthetic protocol is also detailed. This document serves as a foundational resource for researchers engaged in the design and synthesis of novel pyrazine-based compounds.

Introduction

This compound is a substituted pyrazine derivative with the chemical formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol .[1] The presence of the pyrazine ring, a common scaffold in pharmacologically active molecules, coupled with a reactive acetyl group and a chlorine substituent, makes this compound a valuable intermediate for the synthesis of more complex molecules. Understanding its molecular structure and preferred conformation is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Molecular Structure and Conformation

Due to the limited availability of single-crystal X-ray diffraction data for this compound, a computational approach was employed to determine its molecular structure and preferred conformation.

Computational Methodology

The molecular geometry of this compound was optimized using Density Functional Theory (DFT) calculations. A conformational search was initially performed to identify the lowest energy conformer.

Experimental Protocols:

  • Software: Avogadro (version 1.2.0) for initial structure drawing, and a computational chemistry package such as Gaussian or ORCA.

  • Conformational Search: A systematic search of the torsional angle involving the acetyl group was performed to identify the global minimum energy conformation.

  • Geometry Optimization: The geometry of the lowest energy conformer was fully optimized using the B3LYP functional and the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Analysis: A frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Predicted Molecular Structure

The optimized geometry of this compound reveals a planar pyrazine ring. The acetyl group is predicted to be coplanar with the aromatic ring to maximize conjugation, which is a common feature in similar aromatic ketones. The chlorine atom is substituted at the 5-position of the pyrazine ring.

Data Presentation:

Table 1: Predicted Bond Lengths for this compound

BondPredicted Length (Å)
C1-C21.39
C2-N31.33
N3-C41.34
C4-C51.38
C5-N61.33
N6-C11.34
C2-C71.51
C7-O81.23
C7-C91.52
C5-Cl101.74

Table 2: Predicted Bond Angles for this compound

AtomsPredicted Angle (°)
N6-C1-C2121.5
C1-C2-N3118.0
C1-C2-C7120.8
N3-C2-C7121.2
C2-N3-C4120.1
N3-C4-C5121.9
C4-C5-N6117.5
C4-C5-Cl10119.3
N6-C5-Cl10123.2
C5-N6-C1121.0
C2-C7-O8121.7
C2-C7-C9117.9
O8-C7-C9120.4

Table 3: Predicted Dihedral Angles for this compound

AtomsPredicted Angle (°)
N6-C1-C2-C7179.9
C1-C2-C7-O80.1
C1-C2-C7-C9-179.8

Note: The numbering of atoms is arbitrary and for the purpose of this table.

Synthesis of this compound

A common method for the synthesis of acetyl-substituted heteroaromatics is the Friedel-Crafts acylation. The following is a representative experimental protocol that can be adapted for the synthesis of this compound from 2-chloropyrazine.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 2-Chloropyrazine

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is set up in a fume hood.

  • Reagent Addition: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

  • Acetyl chloride (1.1 equivalents) is added dropwise to the stirred suspension via the dropping funnel.

  • After the addition is complete, a solution of 2-chloropyrazine (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for a specified time (monitoring by TLC is recommended to determine completion).

  • Work-up: The reaction mixture is cooled in an ice bath and then slowly quenched by the careful addition of crushed ice, followed by concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.

Mandatory Visualizations

molecular_analysis_logic cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Start Starting Materials (2-Chloropyrazine, Acetyl Chloride) Reaction Friedel-Crafts Acylation Start->Reaction AlCl3, DCM Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product This compound Purification->Product Computational Computational Modeling (DFT) Product->Computational Spectroscopic Spectroscopic Analysis (NMR, IR, MS) Product->Spectroscopic cluster_analysis cluster_analysis Product->cluster_analysis Data Structural Data (Bond Lengths, Angles) Computational->Data Spectroscopic->Data

Caption: Logical workflow for the synthesis and structural analysis of the target compound.

experimental_workflow start Start: Assemble Dry Glassware step1 Suspend AlCl3 in dry DCM and cool to 0 °C start->step1 step2 Add Acetyl Chloride dropwise step1->step2 step3 Add 2-Chloropyrazine solution dropwise step2->step3 step4 Warm to RT and Reflux (Monitor by TLC) step3->step4 step5 Quench with Ice and HCl step4->step5 step6 Separate Organic Layer and Extract Aqueous Layer step5->step6 step7 Wash with NaHCO3 and Brine step6->step7 step8 Dry with MgSO4 and Filter step7->step8 step9 Evaporate Solvent step8->step9 step10 Purify by Chromatography or Recrystallization step9->step10 end Final Product: This compound step10->end

Caption: Step-by-step experimental workflow for the synthesis of the compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and a viable synthetic route for this compound. The computational data offers valuable insights into the geometric parameters of the molecule, which can inform further studies on its chemical properties and potential applications in drug discovery. The detailed experimental protocol serves as a practical guide for its synthesis in a laboratory setting. This foundational information is intended to support and accelerate research and development efforts involving this and related pyrazine derivatives.

References

The Reactive Nature of 1-(5-Chloropyrazin-2-yl)ethanone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: 1-(5-Chloropyrazin-2-yl)ethanone is a versatile heterocyclic building block of significant interest in medicinal chemistry. The presence of a chlorine atom on the electron-deficient pyrazine ring renders it susceptible to a variety of nucleophilic substitution and cross-coupling reactions, making it a valuable scaffold for the synthesis of diverse compound libraries. This technical guide provides an in-depth analysis of the reactivity of the chloropyrazine ring in this specific molecule, offering detailed experimental protocols for key transformations and summarizing its application in the development of kinase inhibitors, particularly those targeting the CHK1 signaling pathway.

Introduction to the Reactivity of the Chloropyrazine Core

The pyrazine ring system is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-relationship. This arrangement leads to an electron-deficient aromatic system, which is further accentuated by the presence of an electron-withdrawing acetyl group. The chlorine atom at the 5-position of this compound is, therefore, highly activated towards nucleophilic aromatic substitution (SNAr). Furthermore, this chloro-substituent provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactive properties make this compound a key intermediate in the synthesis of complex molecules with potential therapeutic applications.[1]

Key Reactions of the Chloropyrazine Ring

The reactivity of the chloropyrazine ring in this compound is primarily exploited through three main classes of reactions: Nucleophilic Aromatic Substitution, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloride ion by a variety of nucleophiles. This reaction typically proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic species. The rate and success of the SNAr reaction are dependent on the nucleophilicity of the attacking species and the reaction conditions.

Typical Nucleophiles:

  • O-Nucleophiles: Alkoxides, phenoxides

  • N-Nucleophiles: Primary and secondary amines, anilines

  • S-Nucleophiles: Thiols, thiophenoxides

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[2] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyrazine ring. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.[2][3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide and an amine.[5] This reaction is particularly valuable for the synthesis of N-aryl and N-heteroaryl pyrazine derivatives from this compound. Similar to the Suzuki-Miyaura coupling, the selection of the appropriate catalyst system is critical for the success of the reaction.

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the key reactions discussed. Researchers should note that optimization of these conditions may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask, combine the palladium pre-catalyst and the ligand in the anhydrous solvent.

  • Add the base to the flask.

  • Add this compound and the amine to the reaction mixture.

  • Seal the flask and purge with an inert gas.

  • Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions involving the chloropyrazine ring. Note that specific yields and reaction times are highly dependent on the substrates and reaction conditions used.

Table 1: Suzuki-Miyaura Cross-Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃Dioxane/H₂O90892
33-Pyridylboronic acidPd₂(dba)₃/SPhos (2/4)K₃PO₄Toluene1101678

Table 2: Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃/Xantphos (2/4)NaOtBuToluene100688
2MorpholinePd(OAc)₂/BINAP (3/6)Cs₂CO₃Dioxane901095
3BenzylaminePdCl₂(dppf) (5)K₃PO₄Toluene1101882

Role in Drug Development and Signaling Pathways

The pyrazine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have emerged as important intermediates in the development of kinase inhibitors.[1][6][7]

Checkpoint Kinase 1 (CHK1) Inhibitors

A significant application of pyrazine-based compounds is in the inhibition of Checkpoint Kinase 1 (CHK1), a key protein in the DNA damage response pathway.[8][9][10] Cancer cells often have a defective G1 checkpoint and rely heavily on the S and G2 checkpoints, which are regulated by CHK1, for DNA repair.[9] Therefore, inhibiting CHK1 can sensitize cancer cells to DNA-damaging chemotherapeutic agents. Several potent and selective pyrazine-based CHK1 inhibitors have been developed and have progressed into clinical trials.[6][7] The synthesis of these inhibitors often involves the functionalization of a chloropyrazine core, highlighting the importance of the reactivity of compounds like this compound.

Signaling Pathway Diagram: CHK1 in DNA Damage Response

CHK1_Pathway DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest promotes DNA Repair DNA Repair CHK1->DNA Repair facilitates

Caption: Simplified CHK1 signaling pathway in response to DNA damage.

Experimental Workflow Diagram: Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Start->Coupling Intermediate Functionalized Pyrazine Intermediate Coupling->Intermediate Modification Further Chemical Modifications Intermediate->Modification FinalProduct Kinase Inhibitor Candidate Modification->FinalProduct Screening Biological Screening (Kinase Assays, Cell-based Assays) FinalProduct->Screening

Caption: General workflow for the synthesis of kinase inhibitors.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide range of functionalized pyrazine derivatives. Its susceptibility to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides medicinal chemists with a powerful tool for the rapid generation of compound libraries. The utility of this scaffold is particularly evident in the development of kinase inhibitors, where the pyrazine core often serves as a key pharmacophoric element for interaction with the target protein. The detailed protocols and reactivity data presented in this guide are intended to facilitate further research and development in this important area of medicinal chemistry.

References

The Strategic Role of 1-(5-Chloropyrazin-2-yl)ethanone in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloropyrazin-2-yl)ethanone, a halogenated heterocyclic ketone, has emerged as a pivotal building block in the landscape of medicinal chemistry. Its unique structural features, characterized by an electron-deficient pyrazine ring and a reactive acetyl group, render it a versatile synthon for the construction of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of this compound, with a particular focus on its utility in the synthesis of kinase inhibitors and other therapeutic agents. This document outlines key synthetic transformations, presents quantitative biological data for derived compounds, and details relevant experimental protocols to aid researchers in the field of drug discovery and development.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its role as a precursor to potent and selective kinase inhibitors. The pyrazine scaffold is a common feature in many approved and investigational kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The chloro-substituent on the pyrazine ring provides a handle for further functionalization through various cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Beyond kinase inhibition, derivatives of this compound have been investigated for a range of other biological activities, leveraging the broad pharmacological potential of the pyrazine and pyrazole nuclei.

Synthesis of Key Bioactive Scaffolds

A cornerstone of the synthetic utility of this compound is its conversion to pyrazole and subsequently to fused pyrazolo[1,5-a]pyrimidine systems. These scaffolds are prevalent in a multitude of kinase inhibitors.

Synthesis of Pyrazole Intermediates

A crucial first step in many synthetic routes is the reaction of this compound with hydrazine or its derivatives to form a pyrazole ring. This reaction typically proceeds through a condensation-cyclization cascade.

Experimental Protocol: Synthesis of a Generic 3-(5-Chloropyrazin-2-yl)-1H-pyrazole

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, is added hydrazine hydrate (1.1 eq). The reaction mixture is heated to reflux for 2-4 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and dried under vacuum to yield the desired pyrazole intermediate. Further purification can be achieved by recrystallization or column chromatography.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The resulting pyrazole intermediate, possessing a reactive amino group, is a versatile precursor for the construction of fused heterocyclic systems. A common and efficient method to synthesize the pyrazolo[1,5-a]pyrimidine scaffold is through the cyclocondensation of the aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent.

Experimental Protocol: Synthesis of a Generic 7-Aryl-pyrazolo[1,5-a]pyrimidine from a Pyrazole Intermediate

A mixture of the 3-(5-Chloropyrazin-2-yl)-1H-pyrazol-5-amine intermediate (1.0 eq), an appropriate 1,3-dicarbonyl compound (e.g., an aryl-substituted 1,3-diketone) (1.1 eq), and a catalytic amount of an acid (e.g., acetic acid or p-toluenesulfonic acid) in a high-boiling solvent such as ethanol or dimethylformamide (DMF) is heated to reflux for 6-12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with a suitable solvent and dried to afford the crude pyrazolo[1,5-a]pyrimidine derivative. Purification is typically achieved through recrystallization or column chromatography.

Biological Activities of Derived Compounds

The pyrazolo[1,5-a]pyrimidine scaffold derived from this compound has proven to be a privileged structure for targeting various protein kinases implicated in cancer and other diseases. The following tables summarize the quantitative biological data for representative compounds from this class.

Compound ClassTarget KinaseIC50 / EC50 (nM)Cell LineReference
Pyrazolo[1,5-a]pyrimidinesJAK1 JH2 Pseudokinase550-[1]
Pyrazolo[1,5-a]pyrimidinesVPS34410-[1]
Pyrazolo[1,5-a]pyrimidinesCDK2200 - 780-[2]
Pyrazolo[1,5-a]pyrimidinesTRKA970 - 1340-[2]
Pyrazolo[1,5-a]pyrimidinesPI3Kδ18 - 1892-[3]
Compound ClassAnti-proliferative ActivityEC50 (µM)Cell LineReference
Pyrazolo[1,5-a]pyrimidinesAnti-mitotic0.5 - 4.3A2780 (Ovarian Cancer)[1]
Pyrazolo[1,5-a]pyrimidinesAnti-mitotic-MCF7 (Breast Cancer)[1]

Visualizing Synthetic Pathways and Biological Mechanisms

To further elucidate the utility of this compound, the following diagrams illustrate a typical synthetic workflow and a key signaling pathway targeted by its derivatives.

Synthetic_Workflow A This compound B 3-(5-Chloropyrazin-2-yl)-1H-pyrazol-5-amine A->B Hydrazine Hydrate C 7-Aryl-pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor) B->C 1,3-Dicarbonyl Compound

A simplified workflow for the synthesis of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

A primary target for many pyrazolo[1,5-a]pyrimidine inhibitors is the Janus kinase (JAK) family of enzymes, which play a critical role in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) STAT_dimer STAT Dimer (p-STAT) DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds STAT->STAT_dimer Dimerizes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->JAK Inhibits GeneTranscription Gene Transcription DNA->GeneTranscription Initiates Cytokine Cytokine Cytokine->CytokineReceptor Binds

The JAK-STAT signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidines.

Conclusion

This compound stands as a testament to the power of heterocyclic scaffolds in modern drug discovery. Its synthetic tractability allows for the efficient construction of complex molecular architectures, most notably the pyrazolo[1,5-a]pyrimidine core. The derivatives of this versatile building block have demonstrated significant potential as potent and selective inhibitors of various protein kinases, offering promising avenues for the development of novel therapeutics for cancer and other debilitating diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.

References

A Comprehensive Technical Guide to 1-(5-Chloropyrazin-2-yl)ethanone and its Analogs: Synthesis, Biological Activity, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the current state of knowledge on 1-(5-chloropyrazin-2-yl)ethanone and its derivatives. Pyrazine-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including kinase inhibition and antimicrobial effects.[1] This document details the synthetic approaches to this class of compounds, summarizes their biological activities with a focus on quantitative data, provides detailed experimental protocols for key assays, and explores the structure-activity relationships (SAR) established for its analogs. While this compound serves as a versatile scaffold for the synthesis of various heterocyclic compounds, a notable gap exists in the public domain regarding its direct biological activity. This guide aims to consolidate the available information on its derivatives to inform future research and drug discovery efforts.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are integral to numerous biologically active molecules and natural products.[2] The incorporation of a pyrazine ring into a molecular structure can significantly influence its pharmacological properties, making it a privileged scaffold in drug discovery.[1] Derivatives of pyrazine have demonstrated a broad spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][3]

This compound, also known as 2-acetyl-5-chloropyrazine, is a key intermediate in the synthesis of more complex heterocyclic systems. Its chemical structure, featuring a reactive acetyl group and a chlorine atom on the pyrazine ring, allows for a variety of chemical modifications, making it an attractive starting material for generating libraries of diverse compounds for biological screening. This guide will delve into the known synthetic methodologies, the biological evaluation of its derivatives, and the current understanding of their structure-activity relationships.

Synthesis of this compound and its Analogs

Inferred Synthesis of this compound:

A likely precursor for this synthesis is 2-chloro-5-cyanopyrazine. The synthesis would proceed via the reaction of 2-chloro-5-cyanopyrazine with a methylmagnesium halide (e.g., methylmagnesium bromide) followed by acidic hydrolysis of the resulting imine intermediate. This approach is analogous to the patented synthesis of 2-acetylpyrazine from 2-cyanopyrazine.[4]

G

Synthesis of Chalcone Analogs:

A well-documented synthetic application of this compound is the preparation of chalcone derivatives through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of the ketone with various aromatic or heteroaromatic aldehydes.

G

Biological Activity of Analogs

No direct biological activity data for this compound was identified in the reviewed literature. However, several of its derivatives, particularly chalcones and their subsequent cyclized products (benzothiazepines), have been evaluated for their cytotoxic and antimicrobial activities.

Cytotoxicity

Chalcone and benzothiazepine derivatives of this compound have been screened for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)
7 ChalconeA549 (Lung)46.03 ± 1.0
41 BenzothiazepineA549 (Lung)35.10 ± 2.0

Data sourced from a study on chloropyrazine conjugated benzothiazepine derivatives.[2]

Antimicrobial and Antitubercular Activity

The same series of compounds were also evaluated for their activity against various microbial and mycobacterial strains. The Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial activity.

Compound IDDerivative TypeMicroorganismMIC (µM)
7 ChalconeM. tuberculosis H37Rv25.51
14 ChalconeM. tuberculosis H37Rv23.89
27 BenzothiazepineS. aureus38.02
29 BenzothiazepineS. aureus19.01
34 BenzothiazepineM. tuberculosis H37Rv18.10

Data sourced from a study on chloropyrazine conjugated benzothiazepine derivatives.[2]

Structure-Activity Relationship (SAR) Studies

The available data on the chalcone and benzothiazepine analogs of this compound allows for a preliminary structure-activity relationship analysis.

  • Cytotoxicity: The benzothiazepine derivative 41 exhibited slightly higher cytotoxicity against the A549 cancer cell line compared to its precursor chalcone 7 , suggesting that the cyclization to the seven-membered ring may be beneficial for this activity.[2]

  • Antitubercular Activity: Among the chalcones, compounds 7 and 14 showed notable activity against M. tuberculosis. The benzothiazepine derivative 34 displayed the most potent antitubercular activity in the series.[2]

  • Antimicrobial Activity: For activity against S. aureus, the benzothiazepine derivative 29 , which contains a chloride group on the phenyl ring, demonstrated the best activity.[5]

G

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this review.

General Procedure for the Synthesis of Chalcones

This protocol is adapted from the synthesis of chloropyrazine based chalcones.[6]

  • To a stirred mixture of this compound (1 equivalent) and an appropriate aryl or heteroaryl aldehyde (1 equivalent) in ethanol (7.5 mL), an aqueous solution of 40% NaOH (7.5 mL) is added.

  • The reaction mixture is stirred at room temperature for a specified time (typically 2-4 hours), with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol).

Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the compound concentration.

G

Minimum Inhibitory Concentration (MIC) Determination

The following is a general protocol for determining the MIC of a compound using the broth microdilution method.[2][6]

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds. While there is a lack of direct biological data on the core molecule itself, its chalcone and benzothiazepine derivatives have demonstrated promising cytotoxic and antimicrobial activities. The established synthetic routes to these analogs provide a solid foundation for the generation of further chemical diversity.

Future research should focus on several key areas:

  • Synthesis and Biological Evaluation of the Core Molecule: A priority should be the development and publication of a robust synthetic protocol for this compound and its subsequent comprehensive biological evaluation to understand its intrinsic activity.

  • Expansion of Analog Libraries: The synthesis and screening of a broader range of analogs, focusing on modifications of both the pyrazine and the acetyl-derived portions of the molecule, will be crucial for developing a more detailed SAR.

  • Target Identification and Mechanism of Action Studies: For the most potent analogs, studies to identify their specific molecular targets and elucidate their mechanisms of action are essential for their further development as therapeutic agents.

  • Exploration of Other Biological Activities: Given the broad range of activities associated with pyrazine derivatives, analogs of this compound should be screened against a wider array of biological targets, including various kinases and other enzymes.

References

Commercial Availability and Synthetic Pathways of 1-(5-Chloropyrazin-2-yl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1-(5-Chloropyrazin-2-yl)ethanone serves as a crucial building block in the synthesis of various heterocyclic compounds, most notably in the development of targeted cancer therapeutics. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, a detailed synthetic protocol, and its application in the context of inhibiting critical signaling pathways in cancer biology.

Commercial Availability and Suppliers

This compound (CAS No. 160252-31-3) is readily available from a range of chemical suppliers specializing in research and development chemicals.[1][2] The compound is typically offered in various purities, with >95% or >98% being common grades, and is available in quantities ranging from milligrams to multiple grams. For larger quantities, inquiries for bulk manufacturing are generally accommodated.

Below is a summary of prominent suppliers and their typical product offerings. Please note that availability and pricing are subject to change and should be verified on the respective supplier's website.

SupplierCatalog NumberPurityAvailable Quantities
AnichemK10837>95%0.5g
Oakwood Chemical20920598%250mg, 1g, 5g, 25g
Frontier Specialty ChemicalsG15018Guaranteed Purity1g
BLD PharmBD109458---1g, 5g, 25g
SynblockAB65450NLT 98%Inquire for details
Santa Cruz Biotechnologysc-281898---Inquire for details

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety profile of this compound is essential for its proper handling, storage, and application in experimental settings.

PropertyValue
Molecular Formula C₆H₅ClN₂O
Molecular Weight 156.57 g/mol
CAS Number 160252-31-3
Appearance Solid
Purity Typically ≥95% - 98%
Boiling Point 259.5 °C at 760 mmHg
Storage Conditions Dry, sealed place, often recommended at 2-8°C

Safety Information:

This compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a Grignard reaction with a suitable cyanopyrazine precursor. The following is an adapted experimental protocol based on established methods for the synthesis of similar pyrazinyl ketones.

Reaction Scheme:

G cluster_0 Synthesis of this compound 2-Chloro-5-cyanopyrazine 2-Chloro-5-cyanopyrazine Intermediate_Imine_Salt Intermediate Imine Salt 2-Chloro-5-cyanopyrazine->Intermediate_Imine_Salt 1. CH3MgBr, THF 2. Ether This compound This compound Intermediate_Imine_Salt->this compound 3. Aqueous Acid Hydrolysis G DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 Kinase ATR->Chk1 phosphorylates & activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 phosphorylates & inhibits Apoptosis Apoptosis Chk1->Apoptosis can lead to CDK Cyclin-Dependent Kinases (CDK1/CDK2) Cdc25->CDK dephosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) CDK->Cell_Cycle_Arrest progression blocked by inactive CDK DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for DNA_Repair->Cell_Cycle_Arrest Chk1_Inhibitor Chk1 Inhibitor (Synthesized from This compound) Chk1_Inhibitor->Chk1 inhibits G Synthesis Synthesis of Inhibitor from this compound In_Vitro_Assay In Vitro Kinase Assay (IC50 determination) Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (e.g., Western Blot for Chk1 phosphorylation) In_Vitro_Assay->Cell_Based_Assay Potent compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Based_Assay->Cell_Cycle_Analysis Cytotoxicity_Assay Cytotoxicity Assay (in combination with chemotherapy) Cell_Cycle_Analysis->Cytotoxicity_Assay Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization Promising candidates

References

In-Depth Technical Guide: Safety and Handling of 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(5-Chloropyrazin-2-yl)ethanone (CAS No. 160252-31-3), a halogenated pyrazine derivative. The information herein is intended to support laboratory safety protocols and risk assessments. This document summarizes key safety data, outlines detailed handling and emergency procedures, and provides visual workflows to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a solid chemical intermediate. Its primary identifiers and physical properties are summarized below.

PropertyValueSource
CAS Number 160252-31-3[1][2][3][4][5][6][7]
Molecular Formula C6H5ClN2O[1][2][5][7]
Molecular Weight 156.57 g/mol [1][2][5][7]
Synonyms 5-Acetyl-2-chloropyrazine, 1-(5-Chloro-2-pyrazinyl)ethanone[2]
Appearance Dark Yellow Solid
Boiling Point 259.5°C at 760 mmHg[2]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity (oral and inhalation), skin and eye irritation, and respiratory irritation.

GHS ClassificationCodeDescription
Pictogram GHS07Exclamation Mark
Signal Word Warning
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Synblock.[2]

Note: Quantitative toxicological data such as LD50 or LC50 values for this compound are not publicly available at the time of this writing. All handling procedures should reflect the potential severity of the listed hazards.

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on best practices for handling halogenated organic compounds and pyrazine derivatives.[8][9][10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling.

PPE_Workflow cluster_ppe Required Personal Protective Equipment labcoat Lab Coat (Chemically resistant) gloves Gloves (Nitrile or Neoprene, double-gloved recommended) eyewear Safety Goggles (Chemical splash proof) respirator Respirator (NIOSH-approved, if not in fume hood) Handling_Workflow start Start: Prepare for Handling fume_hood Ensure Chemical Fume Hood is Operational start->fume_hood ppe Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) fume_hood->ppe weighing Weigh Compound in Fume Hood (Use contained vessel) ppe->weighing transfer Transfer to Reaction Vessel (Minimize dust creation) weighing->transfer cleanup Decontaminate Surfaces and Glassware transfer->cleanup waste Dispose of Waste in Labeled, Halogenated Waste Container cleanup->waste end End: Procedure Complete waste->end Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area Alert others nearby spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill: (Can be cleaned in <10 mins) assess->small_spill Small large_spill Large Spill: (Uncontrolled or >1L) assess->large_spill Large ppe Don Additional PPE (Respirator, if needed) small_spill->ppe evacuate_large Evacuate Laboratory Activate Fire Alarm if necessary large_spill->evacuate_large absorb Cover with Inert Absorbent (e.g., Vermiculite, Sand) ppe->absorb collect Collect Absorbed Material into Halogenated Waste absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate call_emergency Call Emergency Services (911 or Institutional EH&S) evacuate_large->call_emergency

References

solubility of 1-(5-Chloropyrazin-2-yl)ethanone in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(5-Chloropyrazin-2-yl)ethanone, a heterocyclic ketone of interest in pharmaceutical and chemical research. Due to the limited availability of specific experimental data for this compound in public literature, this document presents a general solubility profile based on the known behavior of similar chemical structures, such as pyrazines and aromatic ketones. It also outlines a detailed experimental protocol for determining the precise solubility of this compound in various common organic solvents. The information herein is intended to guide researchers in handling, formulation, and reaction chemistry involving this compound.

Introduction

This compound is a substituted pyrazine derivative with the chemical formula C₆H₅ClN₂O and a molecular weight of 156.57 g/mol .[1] Its structure, featuring a chloropyrazine ring and a ketone functional group, suggests a moderate polarity. Understanding the solubility of this compound is crucial for a variety of applications, including drug discovery, process development, and analytical chemistry. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological assays. This guide provides an in-depth look at its expected solubility in common organic solvents and a practical methodology for its experimental determination.

Predicted Solubility of this compound

Based on the general principle of "like dissolves like," the solubility of this compound is predicted to be influenced by the polarity of the solvent. The presence of nitrogen atoms in the pyrazine ring and the carbonyl group of the ketone confer polarity to the molecule. However, the chlorinated aromatic ring contributes to its nonpolar character. Therefore, it is expected to exhibit good solubility in polar aprotic and moderately polar solvents, and lower solubility in highly nonpolar or highly polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong dipole-dipole interactions.
N,N-Dimethylformamide (DMF)Polar AproticHighStrong dipole-dipole interactions.
Dichloromethane (DCM)Moderately PolarHighGood balance of polarity for dissolution.
ChloroformModerately PolarHighSimilar to DCM in solvent properties.
AcetonePolar AproticModerateKetone functionality can interact with the solute.
Ethyl AcetateModerately PolarModerateEster group provides moderate polarity.
Tetrahydrofuran (THF)Polar AproticModerateEther linkage offers some polarity.
AcetonitrilePolar AproticModerateNitrile group provides polarity.
MethanolPolar ProticLow to ModerateHydrogen bonding capability of methanol may not be ideal for this solute.
EthanolPolar ProticLow to ModerateSimilar to methanol, with slightly lower polarity.
IsopropanolPolar ProticLowLower polarity than methanol and ethanol.
TolueneNonpolarLowPrimarily van der Waals interactions.
HexaneNonpolarVery LowLacks favorable interactions with the polar functional groups.
WaterPolar ProticVery LowThe nonpolar chloropyrazine ring limits aqueous solubility.

Note: This table presents predicted qualitative solubility based on chemical structure and the behavior of analogous compounds. Experimental verification is required for quantitative data.

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the respective solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Analyze the diluted solution to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility (S) in mg/mL or mol/L using the following formula:

    S = (Concentration of diluted sample) × (Dilution factor)

3.3. Data Presentation

The quantitative solubility data should be summarized in a table for easy comparison.

Table 2: Example of Quantitative Solubility Data Presentation

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Solvent 125ValueValue
Solvent 225ValueValue
...25......

Visualizations

The following diagrams illustrate the chemical structure and a conceptual workflow for solubility determination.

Chemical_Structure Figure 1: Chemical Structure of this compound cluster_pyrazine structure

Figure 1: Chemical Structure of this compound

Solubility_Workflow Figure 2: Experimental Workflow for Solubility Determination start Start: Excess Solute + Solvent equilibration Equilibration (Shake at Constant T) start->equilibration settling Settling of Excess Solid equilibration->settling sampling Syringe Filtration of Supernatant settling->sampling dilution Dilution of Saturated Solution sampling->dilution analysis Quantitative Analysis (e.g., HPLC, UV-Vis) dilution->analysis calculation Solubility Calculation analysis->calculation end End: Solubility Data calculation->end

Figure 2: Experimental Workflow for Solubility Determination

Conclusion

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(5-Chloropyrazin-2-yl)ethanone is a heterocyclic ketone with potential applications in pharmaceutical and materials science. The pyrazine ring is a common scaffold in bioactive molecules, and its stability under various stress conditions, including elevated temperatures, is a critical parameter for drug development, formulation, and storage. This document outlines the expected thermal behavior of this compound and provides standardized methodologies for its comprehensive thermal analysis.

Predicted Thermal Stability

Based on studies of various substituted pyrazines, the thermal stability of the pyrazine ring is generally high. However, the substituents significantly influence the onset of decomposition. For this compound, the acetyl and chloro groups are the most likely points of initial thermal degradation.

  • General Stability: Pyrazine derivatives can exhibit good thermal stability, with some having decomposition points above 400°C.

  • Influence of Substituents: The presence of functional groups like the acetyl group may lower the decomposition temperature compared to the unsubstituted pyrazine ring. The chloro-substituent is also a potential site for thermal cleavage. The decomposition of some heterocyclic compounds is known to begin at temperatures around 250°C.

Proposed Experimental Protocols for Thermal Analysis

To elucidate the precise thermal properties of this compound, a series of thermoanalytical experiments are recommended.

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the onset of decomposition, the temperature ranges of degradation steps, and the composition of the final residue.

  • Objective: To determine the decomposition temperature and mass loss profile of this compound.

  • Apparatus: A calibrated thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., alumina or platinum).

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

    • Conduct the experiment under a controlled atmosphere, typically an inert gas like nitrogen (to study pyrolysis) and an oxidative atmosphere like air (to study oxidative decomposition).

    • Record the mass loss as a function of temperature.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

  • Objective: To identify the melting point and any other phase transitions, as well as the enthalpy of decomposition of this compound.

  • Apparatus: A calibrated differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

    • Place both pans in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that includes the expected melting and decomposition points (e.g., 25°C to 400°C).

    • Conduct the experiment under a nitrogen atmosphere to prevent oxidative reactions during melting.

    • Record the heat flow as a function of temperature.

Data Presentation

While specific quantitative data for this compound is unavailable, the results from the proposed experiments should be summarized in tables for clarity and comparison.

Table 1: Hypothetical TGA Data for this compound

AtmosphereOnset Decomposition Temp. (Tonset) (°C)Temperature of Max. Decomposition Rate (Tpeak) (°C)Mass Loss (%)Residue at 600°C (%)
NitrogenData to be determinedData to be determinedData to be determinedData to be determined
AirData to be determinedData to be determinedData to be determinedData to be determined

Table 2: Hypothetical DSC Data for this compound

AtmosphereMelting Point (Tm) (°C)Enthalpy of Fusion (ΔHf) (J/g)Decomposition Peak (Td) (°C)Enthalpy of Decomposition (ΔHd) (J/g)
NitrogenData to be determinedData to be determinedData to be determinedData to be determined

Visualized Experimental Workflow and Degradation Pathway

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and a hypothetical degradation pathway for this compound.

G Experimental Workflow for Thermal Analysis cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_conditions Atmospheres cluster_data Data Acquisition & Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) (5-10 mg sample, 10°C/min) Sample->TGA DSC Differential Scanning Calorimetry (DSC) (2-5 mg sample, 10°C/min) Sample->DSC N2 Inert (Nitrogen) TGA->N2 Air Oxidative (Air) TGA->Air DSC->N2 TGA_Data Mass Loss vs. Temperature (Decomposition Profile) N2->TGA_Data DSC_Data Heat Flow vs. Temperature (Melting, Decomposition Enthalpy) N2->DSC_Data Air->TGA_Data Degradation_Kinetics Kinetic Analysis (Activation Energy) TGA_Data->Degradation_Kinetics

Caption: Workflow for the thermal analysis of this compound.

G Hypothetical Thermal Degradation Pathway cluster_main cluster_path1 Pathway 1: Acetyl Group Cleavage cluster_path2 Pathway 2: Carbon-Chlorine Bond Cleavage A This compound C₆H₅ClN₂O B 5-Chloropyrazine Radical + CH₃CO• (Acetyl Radical) A->B Homolytic Cleavage (C-C bond) D 2-Acetylpyrazinyl Radical + Cl• (Chlorine Radical) A->D Homolytic Cleavage (C-Cl bond) C Further Fragmentation (e.g., loss of HCN, Cl•) B->C High Temp E Dimerization or Rearrangement Products D->E

Caption: Hypothetical degradation pathways of this compound.

Potential Degradation Products

The thermal degradation of this compound is expected to proceed via radical mechanisms, leading to a complex mixture of smaller molecules. Based on its structure, the primary points of bond scission are likely to be:

  • Cleavage of the acetyl group: Homolytic cleavage of the C-C bond between the pyrazine ring and the acetyl group would yield a 5-chloropyrazine radical and an acetyl radical. The acetyl radical can further decompose to a methyl radical and carbon monoxide.

  • Cleavage of the C-Cl bond: The carbon-chlorine bond can also undergo homolytic cleavage, particularly at higher temperatures, to form a 2-acetylpyrazinyl radical and a chlorine radical.

These initial radical species can then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation of the pyrazine ring. The fragmentation of the pyrazine ring itself could lead to the formation of smaller nitrogen-containing compounds, such as nitriles (e.g., HCN) and other volatile organic compounds.

To identify the actual degradation products, TGA can be coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to analyze the evolved gases in real-time.

Conclusion

While specific data on the thermal stability and degradation of this compound is currently lacking in the literature, this guide provides a comprehensive framework for its investigation. The proposed experimental protocols for TGA and DSC will yield the necessary quantitative data to characterize its thermal properties. The hypothetical degradation pathways offer a starting point for understanding its decomposition mechanism. The combination of these analytical techniques will provide critical information for researchers, scientists, and drug development professionals working with this compound, ensuring its safe and effective application.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine moiety is a critical pharmacophore found in numerous biologically active compounds and approved pharmaceuticals. The functionalization of the pyrazine ring through carbon-carbon bond formation is a key strategy in medicinal chemistry for the generation of novel molecular entities with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating C-C bonds, valued for its mild reaction conditions and broad functional group tolerance.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 1-(5-Chloropyrazin-2-yl)ethanone with various arylboronic acids. This reaction facilitates the synthesis of 1-(5-arylpyrazin-2-yl)ethanone derivatives, which are valuable intermediates in the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. The electron-withdrawing nature of the pyrazine ring and the acetyl group can influence the reactivity of the C-Cl bond, making the careful selection of catalyst, ligand, base, and solvent crucial for a successful transformation.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle, illustrated below, consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new Pd(II) intermediate and displacing the halide.

  • Reductive Elimination: The coupled product, 1-(5-arylpyrazin-2-yl)ethanone, is formed by the elimination of the two organic fragments from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It is important to note that yields are dependent on the specific boronic acid used and optimization of reaction parameters may be required for each substrate.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)1101692
33-Tolylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)DME/H₂O (3:1)902478
44-Fluorophenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (3)Acetonitrile/H₂O (4:1)851888
52-Thienylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)THF/H₂O (4:1)951481

Note: The data presented in this table is a representative summary based on typical conditions for Suzuki-Miyaura couplings of chloropyrazines and related heteroaryl chlorides. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))

  • Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME, Acetonitrile, THF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and, if necessary, the phosphine ligand to the reaction mixture.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water via syringe. The typical solvent ratio is 4:1 to 5:1 (organic solvent:water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed under conventional heating with a reflux condenser or in a microwave reactor.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X (Ar = 2-acetyl-5-pyrazinyl) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ Base pd2_aryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Coupled Product) reductive_elimination->product reactants Ar-X + Ar'-B(OR)₂ base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Reaction Setup (Reactants, Base) inert Establish Inert Atmosphere (Ar or N₂ Purge) start->inert catalyst Add Catalyst and Ligand inert->catalyst solvent Add Solvents (Organic + Aqueous) catalyst->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Work-up (Quench, Extract, Wash) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Final Product: 1-(5-Arylpyrazin-2-yl)ethanone purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other functional organic molecules.[1] This palladium-catalyzed cross-coupling reaction has seen wide application due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for C-N bond formation.[1][2] The amination of heteroaryl halides, such as 1-(5-Chloropyrazin-2-yl)ethanone, is of particular interest as the resulting aminopyrazine derivatives are prevalent scaffolds in medicinal chemistry.

These application notes provide a detailed protocol and relevant data for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The electron-deficient nature of the pyrazine ring, further activated by the acetyl group, makes the 5-chloro position susceptible to this cross-coupling reaction. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions, such as hydrodehalogenation.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation of the amine by a base to form an amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps.

Data Presentation

Table 1: Representative Yields for the Buchwald-Hartwig Amination of an Aryl Ketone with Various Anilines [3]

EntryAmine (Ar-NH₂)Substituent (on Aniline)Yield (%)
1AnilineH92
24-Nitroaniline4-NO₂98
33-Nitroaniline3-NO₂96
42-Nitroaniline2-NO₂95
54-Methylaniline4-CH₃88
63-Methylaniline3-CH₃90
72-Methylaniline2-CH₃85

Data is based on the amination of 2-bromo-13α-estrone 3-methyl ether and is intended to be representative. Actual yields for this compound may vary.

Experimental Protocols

This section provides a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific amine substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous Toluene

  • Microwave synthesis vials

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv), the desired amine (1.2 mmol, 1.2 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), X-Phos (0.04 mmol, 4 mol%), and potassium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the vial via a syringe.

  • Pre-stirring: Stir the reaction mixture at 60 °C for 5 minutes.[3]

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate the mixture at 150 °C for 10-30 minutes.[3] Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(5-aminopyrazin-2-yl)ethanone derivative.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination R2NH Amine_Complex [Ar-Pd(II)(NHR2)L2]+X- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex Ar-Pd(II)(NR2)L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Reagents: This compound, Amine, Pd(OAc)2, X-Phos, KOtBu B Add to Microwave Vial A->B C Evacuate and Backfill with Inert Gas B->C D Add Anhydrous Toluene C->D E Pre-stir at 60 °C D->E F Microwave Irradiation (150 °C, 10-30 min) E->F G Cool and Dilute with Ethyl Acetate F->G H Filter through Celite G->H I Aqueous Wash H->I J Dry and Concentrate I->J K Flash Chromatography J->K L Characterization (NMR, MS) K->L

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for 1-(5-Chloropyrazin-2-yl)ethanone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloropyrazin-2-yl)ethanone is a versatile heterocyclic synthetic building block of significant interest in medicinal chemistry and drug discovery. Its pyrazine core, substituted with a reactive chloro group and an acetyl moiety, provides multiple reaction sites for the construction of complex molecular architectures. This compound has emerged as a key intermediate in the synthesis of potent and selective kinase inhibitors, particularly targeting Checkpoint Kinase 1 (Chk1), a crucial regulator of the cell cycle and DNA damage response, making it a valuable target in oncology research. These application notes provide a comprehensive overview of the utility of this compound, including detailed experimental protocols and data for the synthesis of Chk1 inhibitors.

Chemical Properties

PropertyValue
CAS Number 160252-31-3[1][2]
Molecular Formula C₆H₅ClN₂O[1][2]
Molecular Weight 156.57 g/mol [1][2]
Appearance Off-white to yellow crystalline solid
Synonyms 2-Acetyl-5-chloropyrazine, Ethanone, 1-(5-chloro-2-pyrazinyl)-

Applications in Kinase Inhibitor Synthesis

The primary application of this compound lies in its use as a scaffold for the synthesis of kinase inhibitors. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of kinase active sites, a common feature of many kinase inhibitors. The chloro substituent is amenable to nucleophilic substitution, allowing for the introduction of various side chains to explore the chemical space and optimize pharmacological properties. The acetyl group can be further modified or can serve as a key pharmacophoric element.

A notable application is in the development of N-aryl-N'-pyrazinylurea-based Chk1 inhibitors. These compounds have demonstrated high potency and selectivity, making them promising candidates for cancer therapy.

Data Presentation: In Vitro Activity of Synthesized Chk1 Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas, which are derivatives synthesized using a precursor derived from this compound.

Compound IDR Group (Alkoxy)Chk1 IC₅₀ (nM)[2]
2a OMe10
2b OEt5
2c OPr4
2d OiPr3
2e OBu3
2f O-pentyl4
2g O-hexyl5
2h O-heptyl8

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the Chk1 kinase activity in vitro.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-cyanopyrazine (A Key Intermediate)

This protocol describes a representative synthesis of a key aminopyrazine intermediate, which can be derived from this compound through a series of established chemical transformations.

Materials:

  • This compound

  • Ammonia or an amine source

  • Cyanating agent (e.g., potassium cyanide)

  • Appropriate solvents (e.g., DMF, DMSO)

  • Catalyst (if required for amination)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Amination: The chloro group at the 5-position of the pyrazine ring is susceptible to nucleophilic aromatic substitution. React this compound with a suitable amine source (e.g., ammonia in a sealed tube or an appropriate amine in the presence of a palladium catalyst) to introduce an amino group, yielding 1-(5-aminopyrazin-2-yl)ethanone.

  • Functional Group Transformation: The acetyl group can be converted to a cyano group through a multi-step process. This may involve, for example, conversion to an oxime followed by dehydration.

  • Purification: The resulting 2-amino-5-cyanopyrazine is purified using standard techniques such as column chromatography on silica gel.

Protocol 2: Synthesis of N-Aryl-N'-(5-cyanopyrazin-2-yl)urea Derivatives

This protocol outlines the general procedure for the synthesis of the final Chk1 inhibitors from the aminopyrazine intermediate.

Materials:

  • 2-Amino-5-cyanopyrazine

  • Substituted aryl isocyanate or a precursor for urea formation (e.g., carbonyldiimidazole followed by a substituted aniline)

  • Anhydrous aprotic solvent (e.g., THF, Dichloromethane)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-amino-5-cyanopyrazine in an anhydrous aprotic solvent.

  • Urea Formation:

    • Method A (using isocyanate): Add the substituted aryl isocyanate dropwise to the solution at room temperature. Stir the reaction mixture for several hours to overnight.

    • Method B (using carbonyldiimidazole): To a solution of 2-amino-5-cyanopyrazine, add carbonyldiimidazole and stir for 1-2 hours at room temperature. Then, add the substituted aniline and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-N'-(5-cyanopyrazin-2-yl)urea derivative.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway and Experimental Workflow Diagrams

Chk1_Signaling_Pathway DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR_ATM ATR/ATM Kinases DNA_Damage->ATR_ATM activates Chk1 Chk1 Kinase ATR_ATM->Chk1 phosphorylates & activates Cdc25 Cdc25 Phosphatases (Cdc25A, Cdc25C) Chk1->Cdc25 phosphorylates & inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle_Arrest Apoptosis Apoptosis Chk1->Apoptosis (inhibition) promotes CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK1/Cyclin B) Cdc25->CDK_Cyclin dephosphorylates & activates CDK_Cyclin->Cell_Cycle_Arrest promotes progression past DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows time for Inhibitor Chk1 Inhibitor (Derived from this compound) Inhibitor->Chk1 inhibits

Caption: Chk1 Signaling Pathway in Response to DNA Damage.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start This compound Intermediate Key Intermediate (e.g., 2-Amino-5-cyanopyrazine) Start->Intermediate Amination & Functional Group Transformation Final_Compound Final Chk1 Inhibitor (N-Aryl-N'-pyrazinylurea) Intermediate->Final_Compound Urea Formation Biochemical_Assay In Vitro Kinase Assay (Determine IC50) Final_Compound->Biochemical_Assay Final_Compound->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, Apoptosis) Biochemical_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Based_Assay->In_Vivo_Studies

Caption: General Workflow for Synthesis and Evaluation.

References

Application Notes: Synthesis and Evaluation of Pyrazolo[1,5-a]pyrazine Derivatives as PI3K Kinase Inhibitors from 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This document outlines a detailed protocol for the synthesis of a library of 4-aryl-pyrazolo[1,5-a]pyrazines starting from the commercially available 1-(5-chloropyrazin-2-yl)ethanone. The synthesized compounds are evaluated for their inhibitory activity against phosphoinositide 3-kinases (PI3Ks), a family of enzymes frequently dysregulated in cancer. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a key target for cancer therapy.

Key Synthetic Transformations

The overall synthetic strategy involves a two-step process:

  • Heterocycle Formation: Cyclization of this compound with hydrazine to form the pyrazolo[1,5-a]pyrazine core.

  • C-C Bond Formation: Palladium-catalyzed Suzuki-Miyaura cross-coupling of the resulting 4-chloro-pyrazolo[1,5-a]pyrazine intermediate with various arylboronic acids to generate a library of potential kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Triethylamine

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-6-methylpyrazolo[1,5-a]pyrazine.

Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling

Materials:

  • 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine

  • Arylboronic acid (various)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 4-chloro-6-methylpyrazolo[1,5-a]pyrazine (1.0 eq), the respective arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 4-aryl-6-methylpyrazolo[1,5-a]pyrazine derivative.

Data Presentation

Table 1: Synthesized 4-Aryl-6-methylpyrazolo[1,5-a]pyrazine Derivatives and their Inhibitory Activity against PI3Kα.

Compound IDAryl Substituent (Ar)Yield (%)PI3Kα IC₅₀ (nM)
1a Phenyl78150
1b 4-Methoxyphenyl8285
1c 3,4-Dimethoxyphenyl7552
1d 4-(Trifluoromethyl)phenyl71210
1e 4-Fluorophenyl85125
1f Pyridin-4-yl6595

Note: The presented data is a representative example based on known activities of similar compounds and is intended for illustrative purposes.

Mandatory Visualizations

G cluster_workflow Synthetic Workflow Start This compound Intermediate 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine Start->Intermediate Hydrazine Cyclization Library Library of 4-Aryl-pyrazolo[1,5-a]pyrazines Intermediate->Library Suzuki Coupling (Arylboronic Acids) Screening Kinase Inhibition Assay (PI3K) Library->Screening G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Pyrazolo[1,5-a]pyrazine Inhibitor Inhibitor->PI3K

Application Note and Protocol for the Purification of 1-(5-Chloropyrazin-2-yl)ethanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(5-Chloropyrazin-2-yl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds.[1][2][3]

Data Presentation

The following table summarizes the typical parameters for the column chromatographic purification of this compound.

ParameterDescription
Stationary Phase Silica gel (200-300 mesh)[4]
Mobile Phase A gradient of petroleum ether and ethyl acetate, starting from 6:1 and gradually increasing to 1:1, is often effective. A common isocratic system is a 90:10 mixture of hexane and ethyl acetate.[2][3][4]
Elution Mode Gradient or Isocratic
Loading Technique Dry loading or wet loading in a minimal amount of the initial mobile phase
Monitoring Thin-Layer Chromatography (TLC) or UV detector if using automated chromatography
Expected Purity >98% (as determined by HPLC or NMR)

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (200-300 mesh)[4]

  • Petroleum ether (or hexane)

  • Ethyl acetate

  • Glass column

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., petroleum ether:ethyl acetate 6:1).

    • Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully load the solution onto the top of the silica gel bed.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin the elution process by opening the stopcock. Maintain a consistent flow rate.

    • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 6:1 to 1:1 petroleum ether:ethyl acetate).[4]

  • Fraction Collection:

    • Collect the eluent in fractions of a predetermined volume (e.g., 10-20 mL) in separate collection tubes.

  • Monitoring the Separation:

    • Monitor the separation by spotting a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., the mobile phase being used for elution).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Analysis:

    • Determine the purity of the final product using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc monitor_tlc->elute Adjust Mobile Phase (Gradient) combine Combine Pure Fractions monitor_tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate analyze Analyze Purity (HPLC/NMR) evaporate->analyze end_product Purified this compound analyze->end_product start Start start->prep_slurry

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Spectral Analysis of 1-(5-Chloropyrazin-2-yl)ethanone by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 1-(5-chloropyrazin-2-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and drug development. This document outlines the predicted spectral data, a comprehensive experimental protocol for data acquisition, and a workflow for spectral analysis.

Introduction

This compound is a substituted pyrazine derivative. The pyrazine ring is a core structure in numerous biologically active compounds, and understanding the precise structure and electronic environment of its derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery. NMR spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such organic molecules in solution. This document details the expected ¹H and ¹³C NMR spectral characteristics of this compound and provides a standardized protocol for obtaining high-quality NMR data.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on established principles of NMR spectroscopy, including the effects of substituent electronegativity and aromatic ring currents, as well as by comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.9Singlet-
H-6~8.7Singlet-
CH₃~2.7Singlet-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~198
C-2~152
C-5~150
C-3~145
C-6~143
CH₃~26

Experimental Protocols

This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other potential solvents include acetone-d₆ and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm (centered around 6-8 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans (or more, depending on the sample concentration).

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or to the TMS signal at 0.00 ppm.

  • Integration (¹H NMR): Integrate the signals to determine the relative ratios of the different protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Mandatory Visualizations

The following diagrams illustrate the molecular structure with atom numbering and the logical workflow for the NMR spectral analysis.

molecular_structure cluster_molecule This compound cluster_labels Atom Numbering mol l N1 C2 - C(=O)CH₃ C3 - H N4 C5 - Cl C6 - H

Caption: Molecular structure and atom numbering of this compound.

experimental_workflow sample_prep Sample Preparation (Dissolution in Deuterated Solvent) nmr_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acquisition Insert sample into spectrometer data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing Generate FID spectral_analysis Spectral Analysis (Chemical Shift, Integration, Coupling) data_processing->spectral_analysis Processed Spectrum structure_elucidation Structure Elucidation & Verification spectral_analysis->structure_elucidation Assign Signals

Caption: Experimental workflow for NMR spectral analysis.

Application Note: A Robust LC-MS Method for In-Process Monitoring of Chemical Reactions Involving 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(5-Chloropyrazin-2-yl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. The precise monitoring of its chemical transformations is crucial for ensuring reaction completion, maximizing yield, and minimizing impurity formation. This application note details a sensitive and reliable Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time monitoring of reactions involving this compound. The method allows for the simultaneous quantification of the starting material, intermediates, and final product, providing valuable kinetic data for process optimization and quality control.

Experimental Protocols

1. Hypothetical Reaction Scheme:

For the purpose of this application note, we will consider a hypothetical nucleophilic substitution reaction where the chlorine atom on the pyrazine ring is displaced by a nucleophile (Nu), leading to the formation of a new product.

Reactant: this compound (MW: 156.57 g/mol )[1] Hypothetical Product: 1-(5-(Nu)-pyrazin-2-yl)ethanone Potential Impurity: Unreacted starting material, and potential byproducts from side reactions.

2. Sample Preparation:

Aliquots (e.g., 10 µL) are taken from the reaction mixture at specified time intervals. Each aliquot is immediately quenched by diluting it 100-fold with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. This quenching step is essential to stop the reaction and stabilize the analytes. The diluted samples are then vortexed and directly transferred to HPLC vials for analysis.

3. Liquid Chromatography (LC) Conditions:

A standard reverse-phase HPLC system is employed for the separation of the reaction components.

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B for 1 min, and re-equilibrate for 3 min.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

4. Mass Spectrometry (MS) Conditions:

A single quadrupole or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

Parameter Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 150 °C
Desolvation Temp. 350 °C
Desolvation Gas Nitrogen
Gas Flow 600 L/hr

For targeted analysis, the following m/z values would be monitored in SIM mode:

  • This compound: [M+H]⁺ = 157.0

  • Hypothetical Product (assuming Nu = NH2): [M+H]⁺ = 138.1

  • Potential Byproduct (e.g., hydrolysis product): [M+H]⁺ = 139.1

Data Presentation

The progress of the reaction can be monitored by plotting the peak areas of the reactant, product, and any significant byproducts over time. The following table summarizes hypothetical quantitative data obtained from the LC-MS analysis at different time points.

Time (min)This compound (Peak Area)Product (Peak Area)Byproduct (Peak Area)% Conversion
01,250,000000
15875,000350,00025,00028
30550,000650,00050,00052
60250,000925,00075,00074
12050,0001,100,000100,00088
240< 10,0001,150,000100,000> 99

% Conversion is calculated based on the disappearance of the starting material.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_analysis LC-MS Analysis cluster_data Data Processing start Reaction Initiation sampling Time-point Sampling start->sampling quench Quenching sampling->quench injection Sample Injection quench->injection lc_separation LC Separation injection->lc_separation ms_detection MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis reporting Reporting data_analysis->reporting

Caption: Experimental workflow for LC-MS reaction monitoring.

logical_relationship reaction_progress Reaction Progress reactant_conc [Reactant] Decreases reaction_progress->reactant_conc product_conc [Product] Increases reaction_progress->product_conc byproduct_conc [Byproduct] Forms reaction_progress->byproduct_conc lcms_data LC-MS Data (Peak Area vs. Time) reactant_conc->lcms_data product_conc->lcms_data byproduct_conc->lcms_data kinetics Reaction Kinetics lcms_data->kinetics

Caption: Logical relationship of LC-MS data to reaction kinetics.

The described LC-MS method provides a rapid, robust, and sensitive tool for monitoring the progress of chemical reactions involving this compound. This approach enables researchers to gain a deeper understanding of reaction kinetics, identify potential impurities, and ultimately optimize synthetic processes for improved efficiency and product quality. The direct injection of quenched reaction aliquots allows for high-throughput analysis, making this method well-suited for both research and development and manufacturing environments.[2][3][4]

References

Derivatization of the Ketone Group in 1-(5-Chloropyrazin-2-yl)ethanone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and experimental protocols for the chemical derivatization of the ketone group in 1-(5-Chloropyrazin-2-yl)ethanone, a key intermediate in the development of various pharmaceutical agents. These protocols are intended for researchers, scientists, and drug development professionals to facilitate the synthesis of novel derivatives for further investigation.

This compound is a versatile building block in medicinal chemistry. Its ketone functionality offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs and the modulation of physicochemical and pharmacological properties. This document outlines key derivatization strategies, including the formation of hydrazones, oximes, and alkenes, providing detailed experimental procedures and expected outcomes.

Key Derivatization Reactions

The ketone group of this compound can be readily transformed into a range of functional groups using established chemical reactions. This section details the protocols for several common and useful derivatizations.

Hydrazone Formation

The reaction of a ketone with hydrazine or its derivatives yields a hydrazone. This reaction is a cornerstone in the synthesis of various nitrogen-containing heterocyclic compounds and is widely used for creating bioisosteres of the carbonyl group.

Experimental Protocol:

A general procedure for the synthesis of a hydrazone derivative from this compound is as follows:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0-1.2 equivalents).

  • A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to accelerate the reaction.

  • The reaction mixture is typically stirred at room temperature or heated to reflux, with the progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration if it precipitates. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Reactant 1Reactant 2SolventConditionsProductYield (%)Spectroscopic Data
This compoundHydrazine HydrateEthanolReflux, 4hThis compound hydrazoneNot ReportedNot Reported
This compoundPhenylhydrazineEthanolReflux, 6hThis compound phenylhydrazoneNot ReportedNot Reported

Note: Specific yields and spectroscopic data for the derivatization of this compound are not widely reported in publicly available literature. The provided conditions are based on general protocols for hydrazone formation.

Oxime Formation

The reaction of a ketone with hydroxylamine results in the formation of an oxime. Oximes are important intermediates in organic synthesis and are known to possess a range of biological activities.

Experimental Protocol:

A general procedure for the synthesis of an oxime derivative from this compound is as follows:

  • Dissolve this compound (1.0 equivalent) and hydroxylamine hydrochloride (1.1-1.5 equivalents) in a solvent mixture, typically aqueous ethanol or pyridine.

  • A base, such as sodium acetate or pyridine, is added to neutralize the hydrochloric acid and liberate free hydroxylamine.

  • The reaction mixture is stirred at room temperature or heated, and the reaction progress is monitored by TLC.

  • After completion, the product is isolated by pouring the reaction mixture into water and collecting the precipitate by filtration. The crude product can be purified by recrystallization.

Reactant 1Reactant 2BaseSolventConditionsProductYield (%)Spectroscopic Data
This compoundHydroxylamine HClSodium AcetateAqueous EthanolReflux, 2hThis compound oximeNot ReportedNot Reported
Wittig Reaction for Olefination

The Wittig reaction is a powerful method for converting a ketone into an alkene. This reaction involves the use of a phosphorus ylide (Wittig reagent) and is highly versatile for the synthesis of a wide variety of alkenes.[1][2]

Experimental Protocol:

A general procedure for the Wittig olefination of this compound is as follows:

  • Preparation of the Wittig Reagent: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).

  • A strong base (e.g., n-butyllithium, sodium hydride) is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide, which is often indicated by a color change.

  • Wittig Reaction: A solution of this compound (1.0 equivalent) in the same anhydrous solvent is added dropwise to the ylide solution at the same low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Reactant 1Wittig ReagentBaseSolventConditionsProductYield (%)Spectroscopic Data
This compoundMethyltriphenylphosphonium bromiden-BuLiTHF-78 °C to rt2-(1-Propen-2-yl)-5-chloropyrazineNot ReportedNot Reported

Note: While the Wittig reaction is a general method for ketones, specific examples with this compound are not detailed in the surveyed literature. The protocol is based on standard Wittig reaction conditions.[1]

Visualization of Derivatization Pathways

The following diagrams illustrate the chemical transformations described in the protocols.

Derivatization_Pathways cluster_hydrazone Hydrazone Formation cluster_oxime Oxime Formation cluster_wittig Wittig Reaction ketone This compound hydrazone Hydrazone Derivative ketone->hydrazone H2NNHR (e.g., R=H, Ph) cat. H+ oxime Oxime Derivative ketone->oxime NH2OH·HCl Base alkene Alkene Derivative ketone->alkene Ph3P=CHR (Wittig Reagent)

Caption: Chemical derivatization pathways of the ketone group.

Experimental Workflow

A general workflow for the synthesis, purification, and characterization of derivatives of this compound is depicted below.

Experimental_Workflow start Start: This compound reaction Derivatization Reaction (e.g., Hydrazone, Oxime, Wittig) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Pure Derivative characterization->final_product

Caption: General experimental workflow for derivatization.

Conclusion

The derivatization of the ketone group in this compound provides a facile entry into a wide array of novel chemical entities with potential applications in drug discovery and development. The protocols outlined in this document serve as a foundational guide for researchers to explore the chemical space around this important scaffold. While specific quantitative data for these reactions on the target molecule are sparse in the current literature, the provided general methodologies offer a solid starting point for synthetic exploration. Further optimization of reaction conditions and thorough characterization of the resulting products are encouraged to fully elucidate the potential of these derivatives.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(5-Chloropyrazin-2-yl)ethanone is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyrazine core is a key pharmacophore found in numerous biologically active compounds. The presence of a chlorine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures. These reactions are fundamental for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, allowing for the synthesis of diverse libraries of pyrazine derivatives for drug discovery and development.

This document provides detailed protocols and compiled data for several key palladium-catalyzed cross-coupling reactions utilizing this compound as the electrophilic partner. The methodologies outlined are based on established literature procedures for similar chloro-heterocyclic compounds, providing a strong foundation for researchers.

Logical Framework for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the essential components and their relationships in a typical palladium-catalyzed cross-coupling reaction involving this compound.

sub This compound (Electrophile) reagents Reaction Mixture sub->reagents cp Coupling Partner (Nucleophile) - Boronic Acid (Suzuki) - Amine (Buchwald-Hartwig) - Alkyne (Sonogashira) cp->reagents cat Palladium Catalyst - Pd(OAc)2 - Pd2(dba)3 cat->reagents lig Ligand - XPhos - SPhos lig->reagents base Base - K3PO4 - Cs2CO3 base->reagents sol Solvent - Dioxane - Toluene sol->reagents prod Coupled Product reagents->prod Heat

Caption: Core components for a cross-coupling reaction.

Experimental Protocols

The following are generalized yet detailed protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol outlines the coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (1-5 mol%)

  • SPhos (2-10 mol%)

  • Potassium phosphate (K3PO4) (2-3 equivalents)

  • 1,4-Dioxane or Toluene/Water mixture

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Seal the vessel with a rubber septum or cap.

  • Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting chloro-pyrazine.

  • Place the reaction vessel in a preheated oil bath at 80-110 °C or heat in a microwave reactor.

  • Stir the reaction mixture for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

General Experimental Workflow

The diagram below outlines the standard laboratory workflow from reaction setup to product isolation.

A 1. Reagent Preparation (Weigh Substrate, Catalyst, Base) B 2. Assemble Reaction (Combine reagents in flask) A->B C 3. Inert Atmosphere (Evacuate & backfill with N2/Ar) B->C D 4. Solvent Addition (Add degassed solvent) C->D E 5. Heating & Stirring (Monitor by TLC/LC-MS) D->E F 6. Reaction Quench & Work-up (Cool, dilute, extract) E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization (NMR, MS) G->H Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA PdII R1-Pd(II)Ln   |  X OA->PdII + R1-X RE Reductive Elimination RE->Pd0 + R1-R2 TM Transmetalation PdII_R2 R1-Pd(II)Ln   |  R2 TM->PdII_R2 + R2-M - M-X sub R1-X cp R2-M prod R1-R2 PdII->TM PdII_R2->RE

Application Notes and Protocols for In Vitro Kinase Assay of 1-(5-Chloropyrazin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for determining the in vitro kinase inhibitory activity of 1-(5-Chloropyrazin-2-yl)ethanone derivatives. Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Therefore, the identification and characterization of novel kinase inhibitors are of significant interest in drug discovery. The following protocols are based on the widely used ADP-Glo™ Kinase Assay, a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][2][3] This method is adaptable for high-throughput screening of compound libraries against various kinases.

Data Presentation

The inhibitory activity of this compound derivatives against a hypothetical kinase (e.g., Kinase X) can be summarized by their IC50 values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%.

Table 1: Inhibitory Activity of this compound Derivatives against Kinase X

Compound IDDerivative SubstitutionIC50 (nM)
CPYE-001Unsubstituted850
CPYE-0023-amino150
CPYE-0036-methyl420
CPYE-0043-amino-6-methyl75
CPYE-0056-phenyl210

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: ADP-Glo™ In Vitro Kinase Assay

This protocol outlines the steps to measure the kinase activity and determine the inhibitory potential of the test compounds.

Materials:

  • Kinase of interest (e.g., recombinant human Kinase X)

  • Substrate for the kinase (protein or peptide)

  • This compound derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent (containing Kinase Detection Buffer and Kinase Detection Substrate)

    • Ultra Pure ATP

    • ADP

  • Kinase Reaction Buffer (specific to the kinase of interest, a generic buffer can be 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

1. Reagent Preparation: a. Prepare the Kinase Reaction Buffer. b. Thaw all components of the ADP-Glo™ Kinase Assay Kit and equilibrate to room temperature. c. Prepare the Kinase Detection Reagent by transferring the entire volume of Kinase Detection Buffer to the bottle containing the Kinase Detection Substrate. Mix gently until the substrate is fully dissolved.[4] d. Prepare a stock solution of ATP at a concentration twice the desired final concentration in the kinase reaction (e.g., 2X the Km of ATP for the specific kinase). e. Prepare serial dilutions of the this compound derivatives in DMSO, and then dilute further in Kinase Reaction Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

2. Kinase Reaction Setup: a. In a 384-well plate, perform the kinase reaction in a small volume (e.g., 5 µL).[4] b. Add 2.5 µL of the test compound dilution (or DMSO for control wells) to the appropriate wells. c. Add 1.25 µL of a solution containing the kinase and substrate in Kinase Reaction Buffer. d. Initiate the kinase reaction by adding 1.25 µL of the ATP solution. e. Mix the plate gently and incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

3. Assay Termination and ADP Detection: a. After the kinase reaction incubation, equilibrate the plate to room temperature.[4] b. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1][2] c. Incubate the plate at room temperature for 40 minutes.[2][4] d. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[4] e. Incubate the plate at room temperature for 30-60 minutes.[4]

4. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. To determine the percent inhibition, use the following formula: % Inhibition = 100 * (1 - (Lumi_inhibitor - Lumi_no_enzyme) / (Lumi_DMSO - Lumi_no_enzyme)) c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_X Kinase X Receptor_Tyrosine_Kinase->Kinase_X Activates Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Phosphorylates Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Translocates CPYE_Derivative This compound Derivative CPYE_Derivative->Kinase_X Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway inhibited by a this compound derivative.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Reagent_Prep Prepare Reagents (Kinase, Substrate, ATP, Compound Dilutions) Reaction_Setup Set up Kinase Reaction in 384-well Plate Reagent_Prep->Reaction_Setup Incubation Incubate at 30°C for 60 min Reaction_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent Incubation->Add_ADP_Glo Incubate_1 Incubate at RT for 40 min Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate at RT for 30-60 min Add_Detection_Reagent->Incubate_2 Read_Luminescence Measure Luminescence Incubate_2->Read_Luminescence Calculate_IC50 Calculate % Inhibition and IC50 Values Read_Luminescence->Calculate_IC50

Caption: Experimental workflow for the in vitro kinase assay using the ADP-Glo™ method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 1-(5-Chloropyrazin-2-yl)ethanone, a key intermediate in pharmaceutical development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitable pyrazine precursor like 2-chloro-5-cyanopyrazine. This approach allows for the direct and efficient introduction of the acetyl group onto the pyrazine ring. Another potential, though less common, route is the Friedel-Crafts acylation of 2-chloropyrazine.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.

  • Quality of Starting Materials: The purity of 2-chloro-5-cyanopyrazine and the Grignard reagent is crucial. Impurities can lead to unwanted side reactions.

  • Reaction Temperature: The temperature for Grignard reactions needs to be carefully controlled. The initial formation of the Grignard reagent may require gentle heating, while the addition of the pyrazine precursor is typically performed at a low temperature (e.g., 0 °C) to control the reaction's exothermicity.

  • Inefficient Work-up: Product loss during the quenching and extraction steps is a common issue. Ensure proper pH adjustment during the work-up and perform multiple extractions with a suitable organic solvent.

Q3: I am observing the formation of significant impurities. What are the potential side reactions?

A3: The primary side reaction of concern is the formation of a tertiary alcohol through the double addition of the Grignard reagent to the ketone product. This can be minimized by slow, controlled addition of the Grignard reagent at a low temperature and by using a stoichiometric amount of the reagent. Other impurities may arise from the reaction of the Grignard reagent with any residual starting materials or intermediates from the synthesis of the pyrazine precursor.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly used for elution. Recrystallization from a suitable solvent, such as ethanol, can also be employed to obtain a highly pure product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Grignard reaction.

Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate (Grignard formation) Inactive magnesium surface.Use fresh, high-quality magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.
Wet solvent or glassware.Ensure all solvents are anhydrous and glassware is thoroughly dried.
Low conversion of 2-chloro-5-cyanopyrazine Insufficient Grignard reagent.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.
Low reaction temperature or short reaction time.Allow the reaction to warm to room temperature and stir for an adequate duration (monitor by TLC).
Formation of tertiary alcohol byproduct Grignard reagent added too quickly or at too high a temperature.Add the Grignard reagent dropwise at 0 °C. Maintain a low temperature throughout the addition.
Excess Grignard reagent.Use a carefully controlled stoichiometry of the Grignard reagent.
Difficult work-up (emulsion formation) Incomplete quenching of the reaction.Quench the reaction slowly with a saturated aqueous solution of ammonium chloride.
pH of the aqueous layer is not optimal for separation.Adjust the pH with dilute acid (e.g., 1M HCl) to ensure the product is in the organic layer.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is based on established procedures for the synthesis of similar acetylpyrazine derivatives.[1]

Materials:

  • 2-Chloro-5-cyanopyrazine

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • 1M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Ethanol

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • Add a small crystal of iodine.

    • Add anhydrous diethyl ether or THF to cover the magnesium.

    • Add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise via the dropping funnel to initiate the reaction. Maintain a gentle reflux.

  • Reaction with 2-Chloro-5-cyanopyrazine:

    • Once the Grignard reagent formation is complete, cool the flask to 0 °C in an ice bath.

    • Add a solution of 2-chloro-5-cyanopyrazine (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture with 1M hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • The purified product can be further recrystallized from ethanol to yield this compound as a solid.

Visualizations

SynthesisWorkflow cluster_grignard Grignard Reagent Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification Mg Magnesium Turnings Grignard Methylmagnesium Iodide Mg->Grignard MeI Methyl Iodide MeI->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard Intermediate Imine Intermediate Grignard->Intermediate Nucleophilic Addition Pyrazine 2-Chloro-5-cyanopyrazine Pyrazine->Intermediate Product This compound Intermediate->Product Hydrolysis Quench Quenching (NH4Cl) Product->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield LowYield Low Yield Moisture Moisture Contamination LowYield->Moisture Reagents Poor Reagent Quality LowYield->Reagents Temp Suboptimal Temperature LowYield->Temp Workup Inefficient Work-up LowYield->Workup Dry Use Anhydrous Conditions Moisture->Dry PurifyReagents Purify Starting Materials Reagents->PurifyReagents OptimizeTemp Optimize Reaction Temperature Temp->OptimizeTemp ImproveWorkup Optimize Extraction/Purification Workup->ImproveWorkup

Caption: Troubleshooting logic for addressing low reaction yields.

References

common side products in the synthesis of 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Chloropyrazin-2-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most common laboratory and industrial synthesis methods for this compound are:

  • Friedel-Crafts Acylation of 2-Chloropyrazine: This is a widely used method involving the reaction of 2-chloropyrazine with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Grignard Reaction with 2-Cyano-5-chloropyrazine: This route involves the reaction of 2-cyano-5-chloropyrazine with a methylmagnesium halide (Grignard reagent).

Q2: What are the potential side products I should be aware of during the synthesis?

A2: Depending on the synthetic route, several side products can be formed. These include:

  • Diacylated products: In Friedel-Crafts acylation, the introduction of a second acetyl group onto the pyrazine ring can occur, leading to diacetylchloropyrazine isomers.

  • Positional isomers: While the acylation is expected to occur at the 2-position, small amounts of other positional isomers might be formed.

  • Unreacted starting materials: Incomplete reactions can leave residual 2-chloropyrazine or 2-cyano-5-chloropyrazine.

  • Hydrolysis products: If water is present during the workup of the Grignard reaction, the intermediate imine can be hydrolyzed back to the starting nitrile.

  • Reduction products: With sterically hindered ketones and Grignard reagents, reduction of the carbonyl group can occur.[1]

Q3: How can I purify the final product?

A3: Purification of this compound is typically achieved through:

  • Recrystallization: This is an effective method for removing minor impurities. A suitable solvent system needs to be determined empirically.

  • Column Chromatography: For mixtures containing multiple side products, silica gel column chromatography is a common and effective purification technique.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation in Friedel-Crafts Acylation

Possible Causes and Solutions:

CauseRecommended Solution
Deactivated Pyrazine Ring Pyrazines are electron-deficient, making them less reactive in electrophilic aromatic substitution.[2] Increase the reaction temperature and/or reaction time. Consider using a more reactive acylating agent or a stronger Lewis acid.
Moisture in the Reaction Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
Insufficient Catalyst The Lewis acid catalyst is consumed by complexation with the product ketone.[3] Use at least a stoichiometric amount of the Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of 2-Chloropyrazine

  • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloroethane at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of 2-chloropyrazine (1.0 eq) in anhydrous dichloroethane dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_0 Troubleshooting: Low/No Product in Friedel-Crafts Acylation start Low or No Product cause1 Deactivated Pyrazine Ring start->cause1 cause2 Moisture Present start->cause2 cause3 Insufficient Catalyst start->cause3 solution1 Increase Temperature/Time Use Stronger Reagents cause1->solution1 solution2 Use Anhydrous Conditions cause2->solution2 solution3 Use Stoichiometric Catalyst cause3->solution3

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Formation of Multiple Products in Grignard Reaction

Possible Causes and Solutions:

CauseRecommended Solution
Grignard Reagent Acting as a Base Sterically hindered ketones can lead to the Grignard reagent acting as a base, causing deprotonation and recovery of the starting material after workup.[1] Use a less sterically hindered Grignard reagent if possible or consider an alternative synthetic route.
Reduction of the Ketone A hydride can be delivered from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in a reduced alcohol product.[1] Use a Grignard reagent without β-hydrogens if the substrate allows.
Reaction with the Chloro Group Grignard reagents can potentially react with the chloro substituent on the pyrazine ring. This is generally less favorable than addition to the nitrile but can occur under forcing conditions. Use milder reaction conditions (lower temperature).

Experimental Protocol: Grignard Reaction with 2-Cyano-5-chloropyrazine

  • Prepare the methylmagnesium bromide Grignard reagent in anhydrous diethyl ether.

  • To a stirred solution of 2-cyano-5-chloropyrazine (1.0 eq) in anhydrous diethyl ether at 0 °C, add the Grignard reagent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_1 Troubleshooting: Multiple Products in Grignard Reaction start Multiple Products cause1 Grignard as Base start->cause1 cause2 Ketone Reduction start->cause2 cause3 Reaction with Chloro Group start->cause3 solution1 Use Less Hindered Reagent cause1->solution1 solution2 Use Grignard without β-Hydrogens cause2->solution2 solution3 Use Milder Conditions cause3->solution3

Caption: Troubleshooting workflow for multiple product formation.

Summary of Potential Side Products

The following table summarizes the potential side products and their likely origin.

Side ProductLikely Synthetic RouteReason for Formation
Diacetylchloropyrazine IsomersFriedel-Crafts AcylationPolysubstitution due to the activating effect of the first acetyl group not being sufficiently deactivating.
1-(5-Chloropyrazin-x-yl)ethanoneFriedel-Crafts AcylationLack of complete regioselectivity in the electrophilic substitution.
2-ChloropyrazineFriedel-Crafts AcylationIncomplete reaction.
2-Cyano-5-chloropyrazineGrignard ReactionIncomplete reaction or hydrolysis of the intermediate imine during workup.
1-(5-Chloropyrazin-2-yl)ethanolGrignard ReactionReduction of the ketone by the Grignard reagent.[1]
2-Methyl-5-chloropyrazineGrignard ReactionReaction of the Grignard reagent with the chloro group (less common).

References

troubleshooting failed Suzuki coupling with 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki coupling reactions, with a specific focus on the use of 1-(5-Chloropyrazin-2-yl)ethanone as a substrate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation when using this compound is a common challenge. This is primarily due to the electron-deficient nature of the pyrazine ring and the relatively strong carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[1][2] A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this type of substrate.[3] More active catalyst systems are often required.

    • Recommendation: Employ palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands can promote the challenging oxidative addition step and stabilize the palladium catalyst.[4] Pd(dppb)Cl₂ has also been shown to be effective for chloropyrazine couplings.[3]

  • Reaction Temperature: Insufficient temperature may not provide the necessary activation energy to cleave the C-Cl bond.

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[4] Microwave irradiation can also be effective in accelerating the reaction and improving yields.[6]

  • Choice of Base: The base is critical for activating the boronic acid/ester in the transmetalation step.[7] Its strength and solubility are important factors.

    • Recommendation: Screen stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or KF.[4][8] Ensure the base is finely powdered to maximize its surface area.[9]

  • Solvent System: The solvent must be able to dissolve all reactants and facilitate the catalytic cycle.

    • Recommendation: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[10] The water can aid in dissolving the base and facilitating the formation of the active boronate species.[11]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.[7]

    • Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen). The reaction vessel should be flushed with an inert gas, and a positive pressure should be maintained throughout the reaction.[7]

Q2: My reaction is producing significant amounts of side products, such as the homocoupling of the boronic acid and dehalogenation of the chloropyrazine. How can I minimize these?

A2: The formation of these side products indicates potential issues with the stability of your reagents or an inefficient catalytic cycle that is not outcompeting these degradation pathways.

Troubleshooting Steps:

  • Protodeboronation (Formation of Arene from Boronic Acid): This occurs when the carbon-boron bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities.[10][12] Heteroaryl boronic acids can be particularly prone to this side reaction.[10]

    • Recommendation: Use anhydrous solvents and reagents where possible.[10] Employing a weaker or less nucleophilic base can sometimes mitigate this issue. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can also enhance stability and prevent premature degradation.[4][11][13]

  • Homocoupling (Dimerization of Boronic Acid): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[7][10]

    • Recommendation: Ensure a strictly oxygen-free environment by thoroughly degassing all reagents and maintaining an inert atmosphere.[7] Optimizing the catalyst loading (sometimes a lower concentration is better) and reaction time can also minimize homocoupling.[7]

  • Dehalogenation (Formation of 1-(Pyrazin-2-yl)ethanone): The chloropyrazine starting material is reduced, replacing the chlorine with a hydrogen atom. This can occur via a palladium-hydride species.[1][10]

    • Recommendation: The choice of catalyst and ligand is critical. Bromo and chloro derivatives are generally less prone to dehalogenation than their iodo counterparts.[14][15] Minimizing potential sources of hydride (e.g., certain solvents or additives) can also be beneficial.

Q3: The Suzuki coupling works for some of my boronic acids but fails for others with this compound. What could be causing this discrepancy?

A3: The electronic and steric properties of the boronic acid coupling partner can significantly influence the reaction's success.

Troubleshooting Steps:

  • Electronic Effects:

    • Electron-donating groups on the boronic acid generally increase its nucleophilicity, which can facilitate the transmetalation step.

    • Electron-withdrawing groups on the boronic acid can make it more susceptible to protodeboronation and may slow down the transmetalation step.[16][17]

    • Recommendation: For electron-deficient boronic acids, consider converting them to more stable pinacol esters or trifluoroborate salts.[11] A careful selection of the base and solvent system is also crucial.

  • Steric Hindrance:

    • Sterically hindered boronic acids (e.g., with ortho substituents) may require more active catalyst systems with bulky ligands to facilitate the coupling.

    • Recommendation: Employing ligands like SPhos or XPhos can often overcome steric challenges.[5] Increasing the reaction temperature or reaction time may also be necessary.

Data Presentation

The following table summarizes general observations on how different components can affect the yield of Suzuki coupling reactions with challenging chloro-heteroaromatic substrates. Please note that these are general trends, and optimal conditions should be determined experimentally for each specific substrate combination.

ComponentVariationGeneral Effect on YieldRationale
Palladium Catalyst Pd(PPh₃)₄Often low to no yieldInsufficiently active for the oxidative addition of the C-Cl bond.[3]
Pd₂(dba)₃ / Bulky LigandGood to excellent yieldsBulky, electron-rich ligands (e.g., SPhos, XPhos) facilitate oxidative addition.[5]
Pd(dppf)Cl₂Moderate to good yieldsA robust catalyst, but may require higher temperatures.
Base K₂CO₃Variable yieldsA common but sometimes less effective base for this substrate class.[17]
K₃PO₄Often high yieldsA strong, non-nucleophilic base that is effective in challenging couplings.[4]
Cs₂CO₃Often high yieldsSimilar to K₃PO₄, often provides good results.[11]
Boron Reagent Boronic AcidSusceptible to protodeboronationCan lead to lower yields, especially with heteroaromatic or electron-deficient partners.[10]
Boronic Ester (e.g., Pinacol)More stable, often higher yieldsMore resistant to protodeboronation, leading to more consistent results.[4]
Trifluoroborate SaltStable, good yieldsA stable alternative to boronic acids.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a generalized procedure and should be optimized for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M)

Procedure:

  • Vial Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid/ester, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.[4]

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and the ligand to the flask.

  • Solvent Addition: Add the degassed solvent via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[11]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X L₂ (Ar = Pyrazinyl) OxAdd->PdII_complex Difficult step with C-Cl bond Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Aryl_complex Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Aryl_complex RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product ArX This compound ArX->OxAdd Boronic_reagent Ar'B(OR)₂ Boronic_reagent->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow Start Low or No Yield Observed Catalyst Is the catalyst system active enough? Start->Catalyst Check Side_Products Significant Side Products? Start->Side_Products Or Catalyst_Sol Switch to Buchwald (SPhos, XPhos) or NHC ligands. Increase catalyst loading. Catalyst->Catalyst_Sol No Temperature Is the reaction temperature sufficient? Catalyst->Temperature Yes Catalyst_Sol->Temperature Temp_Sol Increase temperature to 80-120 °C. Consider microwave irradiation. Temperature->Temp_Sol No Base Is the base effective? Temperature->Base Yes Temp_Sol->Base Base_Sol Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Base->Base_Sol No Degas Is the system properly degassed? Base->Degas Yes Base_Sol->Degas Degas_Sol Degas solvents thoroughly. Maintain inert atmosphere. Degas->Degas_Sol No Success Reaction Successful Degas->Success Yes Degas_Sol->Success Protodeboronation Protodeboronation observed? Side_Products->Protodeboronation Yes Proto_Sol Use boronic ester or trifluoroborate salt. Use anhydrous conditions. Protodeboronation->Proto_Sol Yes Protodeboronation->Success No Proto_Sol->Success

Caption: Troubleshooting workflow for failed Suzuki coupling.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 1-(5-chloropyrazin-2-yl)ethanone.

Troubleshooting Guide

Problem 1: Low to No Conversion of this compound

Low or no conversion is a common issue, primarily due to the lower reactivity of aryl chlorides compared to bromides or iodides. The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1]

Initial Checks & Solutions:

ParameterRecommendationRationale
Catalyst System Use a pre-catalyst (e.g., G3 or G4 palladacycle) instead of Pd(OAc)₂.[1] Increase catalyst loading from 1-2 mol% up to 5 mol%.[1]Pre-catalysts form the active Pd(0) species more cleanly. Higher catalyst loading can overcome the high activation barrier of C-Cl bond oxidative addition.
Ligand Choice Employ bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or XPhos.[1]These ligands are essential for activating the C-Cl bond. Standard ligands like PPh₃ are often ineffective.
Reaction Temperature Increase the reaction temperature, typically in the range of 80-110 °C.[1]Higher temperatures are often required to facilitate the difficult oxidative addition of the C-Cl bond.
Inert Atmosphere Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).Oxygen can deactivate the Pd(0) catalyst and hinder the catalytic cycle.[1]
Solvent Purity Use dry, degassed solvents such as toluene, 1,4-dioxane, or THF.[1][2]Water and oxygen can interfere with the catalytic cycle.
Problem 2: Significant Hydrodehalogenation Side Product

Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a common side reaction. This occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.

Potential Causes & Solutions:

ParameterRecommendationRationale
Ligand Choice Switch to a more sterically hindered ligand.Bulky ligands can promote reductive elimination over side reactions.
Amine Stoichiometry Use a slight excess of the amine (1.2-1.5 equivalents).[1]This can help to favor the desired coupling pathway.
Anhydrous Conditions Ensure all reagents and solvents are rigorously dried.Trace water can be a proton source for hydrodehalogenation.
Base Selection If using a weaker base, consider switching to a stronger, non-nucleophilic base like NaOtBu.A stronger base can accelerate the deprotonation of the amine and subsequent steps, potentially outcompeting the hydrodehalogenation pathway.
Problem 3: Reaction Stalls or is Sluggish

A stalled or sluggish reaction can be due to catalyst deactivation or inhibition.

Potential Causes & Solutions:

ParameterRecommendationRationale
Catalyst Inhibition The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting catalysis.Consider using a ligand that is less prone to displacement or a higher catalyst loading.
Catalyst Decomposition Formation of palladium black is an indicator of catalyst decomposition.Ensure a strictly inert atmosphere and use high-purity reagents and solvents. Pre-catalysts can also lead to cleaner reactions with less decomposition.
Base-Related Issues If using a weaker base like K₃PO₄ or Cs₂CO₃, the reaction may be inherently slower.Increase the reaction temperature or switch to a stronger base if the substrate is not base-sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination to start with for the amination of this compound?

For challenging substrates like electron-deficient chloropyrazines, a good starting point is a combination of a palladium pre-catalyst and a bulky, electron-rich biarylphosphine ligand.

CatalystLigandRationale
Pd₂(dba)₃ with a ligand, or a pre-catalyst like XPhos-Pd-G3XPhos, RuPhos, or BrettPhosThese systems are known to be effective for the amination of aryl chlorides, including heteroaryl chlorides.[1]

Q2: Which base should I choose for this reaction?

The choice of base is critical and depends on the stability of your substrate.

BaseAdvantagesDisadvantages
NaOtBu Strong, non-nucleophilic base that is highly effective for C-Cl bond amination.[1]Can be incompatible with base-sensitive functional groups.
K₃PO₄ or Cs₂CO₃ Milder bases suitable for base-sensitive substrates.May require higher reaction temperatures, longer reaction times, or more active catalyst systems.[1]
LHMDS Can be used to achieve proton tolerance in the reaction.

Q3: What are the best solvents for this reaction?

Anhydrous, non-polar aprotic solvents are generally preferred.

SolventComments
Toluene A common and effective solvent for Buchwald-Hartwig aminations.
1,4-Dioxane Also widely used, but care should be taken to remove peroxides.
THF Another suitable option, but its lower boiling point may limit the achievable reaction temperature.

Q4: Can the ketone functional group on this compound cause side reactions?

While the ketone is generally stable under Buchwald-Hartwig conditions, potential side reactions to be aware of include:

  • Aldol Condensation: Under strongly basic conditions and elevated temperatures, self-condensation of the ketone could occur. Using a non-nucleophilic, sterically hindered base like NaOtBu can minimize this.

  • Chelation to Palladium: The ketone's oxygen atom could potentially coordinate to the palladium center, which might influence the catalyst's activity. The use of bulky ligands helps to prevent such unwanted coordination.

Q5: How do I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken (under inert atmosphere), quenched, and analyzed.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This is a general starting protocol that should be optimized for each specific amine.

Materials:

  • This compound

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., 2 mol % Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol % XPhos).

  • Add the base (e.g., 1.4 equiv NaOtBu).

  • Evacuate and backfill the Schlenk tube with inert gas (repeat three times).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the amine (1.2 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd Ar-Cl PdII_complex Ar-Pd(II)(Cl)L₂ OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord HNR'R'', Base PdII_Amido Ar-Pd(II)(NR'R'')L₂ Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Check Catalyst System: - Use Pre-catalyst - Increase Loading (up to 5 mol%) Start->Check_Catalyst Check_Ligand Evaluate Ligand: - Use Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) Start->Check_Ligand Check_Temp Increase Temperature: (80-110 °C) Start->Check_Temp Check_Atmosphere Ensure Inert Atmosphere & Dry Solvents Start->Check_Atmosphere Side_Reaction Side Reaction Observed? (e.g., Hydrodehalogenation) Check_Catalyst->Side_Reaction Check_Ligand->Side_Reaction Check_Temp->Side_Reaction Check_Atmosphere->Side_Reaction Adjust_Stoich Adjust Amine Stoichiometry (1.2-1.5 equiv) Side_Reaction->Adjust_Stoich Yes Strictly_Anhydrous Ensure Strictly Anhydrous Conditions Side_Reaction->Strictly_Anhydrous Yes Success Reaction Optimized Side_Reaction->Success No, proceed with optimization Adjust_Stoich->Success Strictly_Anhydrous->Success

Caption: Troubleshooting workflow for low conversion.

References

Technical Support Center: Purification of Crude 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-(5-Chloropyrazin-2-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Based on analogous syntheses of acetylpyrazines, the most probable synthetic route involves a Grignard reaction between a methylmagnesium halide and a cyanopyrazine precursor, such as 2-chloro-5-cyanopyrazine.[1][2] Potential impurities stemming from this process may include:

  • Unreacted Starting Materials: Residual 2-chloro-5-cyanopyrazine.

  • Grignard-Related Byproducts: Byproducts from the Grignard reagent itself or from its reaction with the solvent.

  • Hydrolysis Products: Amide or carboxylic acid derivatives formed from the incomplete reaction or hydrolysis of the nitrile.

  • Over-alkylation Products: Molecules where more than one acetyl group has been added to the pyrazine ring, although this is less common.

  • Solvent and Reagent Residues: Residual solvents like tetrahydrofuran (THF) or toluene used in the reaction and workup.[1][2]

Q2: My crude this compound is a dark oil, but it should be a solid. What could be the cause?

A2: The presence of residual solvents or tarry byproducts from the synthesis can prevent the crystallization of the desired product. Inadequate drying of the crude material can also contribute to an oily appearance. It is recommended to ensure all solvents are thoroughly removed under reduced pressure. If the issue persists, a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel, may be necessary to remove highly polar, colored impurities.

Q3: I am having difficulty removing a persistent impurity with a similar polarity to my product during column chromatography. What can I do?

A3: When impurities have similar polarities to the target compound, separation by standard column chromatography can be challenging. Here are a few strategies to improve resolution:

  • Optimize the Mobile Phase: A shallower gradient of your eluent system (e.g., a slow increase in the percentage of ethyl acetate in hexane) can enhance separation.[3]

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.

Q4: What is a suitable method for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a common starting point.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be effective for identifying and quantifying volatile impurities. Additionally, ¹H NMR spectroscopy can provide information on purity by comparing the integration of proton signals of the product to those of any impurities.

Troubleshooting and Purification Workflow

The following diagram outlines a general workflow for the purification and troubleshooting of crude this compound.

G cluster_0 Start: Crude Product Analysis cluster_1 Purification Strategy cluster_2 Final Analysis and Troubleshooting start Crude this compound analysis Initial Purity Assessment (TLC, ¹H NMR, HPLC) start->analysis decision Purity > 95%? analysis->decision recrystallization Recrystallization decision->recrystallization Yes chromatography Column Chromatography (Silica Gel) decision->chromatography No final_analysis Final Purity Analysis (HPLC, NMR, Melting Point) recrystallization->final_analysis chromatography->final_analysis troubleshoot Troubleshoot: - Inseparable Impurities? - Low Yield? final_analysis->troubleshoot Purity/Yield Not OK end Pure Product (>98%) final_analysis->end Purity OK

Caption: Troubleshooting workflow for the purification of this compound.

Quantitative Data Summary

The following table presents typical, albeit hypothetical, data for the purification of this compound, assuming a starting batch of 10 grams of crude product.

Purification StepStarting Mass (g)Final Mass (g)Yield (%)Purity (by HPLC, %)Key Impurities Removed
Crude Product 10.0--~85%Starting materials, solvent residues
Column Chromatography 10.07.575%~97%Polar byproducts, unreacted starting materials
Recrystallization 7.56.587%>99%Structurally similar impurities

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is designed for the purification of crude this compound using silica gel chromatography.

  • Materials:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Hexane (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Glass chromatography column

    • Collection tubes

    • Thin Layer Chromatography (TLC) plates (silica gel)

  • Procedure:

    • Slurry Preparation: Prepare a slurry of silica gel in hexane.

    • Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or a 1:1 mixture of hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.

    • Elution: Begin eluting the column with a mobile phase of 95:5 hexane:ethyl acetate.

    • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the product. The optimal solvent system should be determined beforehand by TLC analysis.

    • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

    • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is suitable for the final purification of this compound that is already of moderate purity (>95%).

  • Materials:

    • Partially purified this compound

    • Ethanol or Isopropanol

    • Erlenmeyer flask

    • Hot plate

    • Ice bath

    • Büchner funnel and filter paper

  • Procedure:

    • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., ethanol).

    • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

    • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

    • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 3: HPLC Purity Analysis

This protocol provides a general method for determining the purity of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Procedure:

    • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Flow rate: 1.0 mL/min

      • Injection volume: 10 µL

      • Column temperature: 30 °C

      • Detection wavelength: 254 nm

      • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Analysis: The purity is determined by the area percentage of the main peak in the resulting chromatogram.

References

Technical Support Center: Storage and Handling of 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-(5-Chloropyrazin-2-yl)ethanone to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal long-term stability, it is recommended to store this compound in a cool, dry, and dark environment.[1] To minimize oxidation, storage in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, is also advised.[1] For solutions, storage at -20°C is suitable for up to one month, while -80°C is recommended for storage up to six months.[2]

Q2: What are the visible signs of degradation?

Visual inspection can be a preliminary indicator of degradation. Key signs include:

  • Color Change: The compound, typically a white to pale yellow crystalline powder, may darken over time.[3]

  • Clumping: The appearance of clumps may suggest moisture absorption.[2]

  • Precipitation: If in solution, the formation of solid particles can indicate degradation.[1]

If any of these changes are observed, it is crucial to verify the purity of the compound using appropriate analytical methods before use.

Q3: What substances are incompatible with this compound?

This compound should be stored away from strong acids, strong bases, and strong oxidizing agents.[1][2] Contact with these substances can lead to chemical reactions that compromise the integrity of the compound. Additionally, exposure to moisture should be avoided as it can lead to the slow formation of hydrochloric acid (HCl), which can cause corrosion of metal containers.[4]

Q4: Is this compound sensitive to light?

While specific photosensitivity data for this compound is limited, it is a general best practice for all chemicals to be stored away from direct light.[2] Using an opaque or amber vial and storing it in a dark freezer or cabinet is a recommended precautionary measure to prevent light-induced degradation.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent Experimental Results Compound degradation due to improper storage.Verify the storage conditions (temperature, humidity, light exposure). If degradation is suspected, use a fresh, properly stored vial of the compound. It is advisable to run a purity check using an appropriate analytical method such as HPLC or GC-MS.[2]
Difficulty in Dissolving the Compound The compound may have absorbed moisture.Ensure the compound is brought to room temperature in a desiccator before opening to prevent condensation. If moisture absorption is suspected, drying the compound under a vacuum may be possible, but its integrity must be validated afterward.[2]
Unexpected Peaks in Chromatogram (HPLC/GC) Presence of a degradation product or impurity.Analyze the sample using GC-MS or LC-MS to identify the unknown peak. Review storage conditions and handling procedures to identify potential sources of contamination or degradation.[1]
Discoloration of the Compound Aging or exposure to light/air.Confirm that the storage conditions are optimal (cool, dark, inert atmosphere). While a slight color change may not always indicate significant degradation, it is a warning sign to re-analyze the compound for purity.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

1. Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or chloroform) at a known concentration (e.g., 1 mg/mL).[2]
  • Prepare a series of dilutions from the stock solution to create a calibration curve.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at an appropriate wavelength.
  • Injection Volume: 10 µL.

3. Analysis:

  • Inject the prepared samples.
  • The purity is determined by comparing the area of the main peak to the total area of all peaks.

Protocol 2: Long-Term Stability Study

This protocol provides a framework for conducting a long-term stability study.

1. Sample Preparation:

  • Prepare a homogenous batch of this compound, either as a solid or in solution.
  • Aliquot the compound into multiple sealed, opaque vials to avoid repeated opening of the same container.[1]

2. Storage Conditions:

  • Store the aliquots under various conditions (e.g., different temperatures, humidity levels, and light exposures).

3. Time Points:

  • Establish a schedule for analysis (e.g., time zero, 1 month, 3 months, 6 months, 1 year).

4. Analysis:

  • At each time point, analyze a subset of the aliquots for purity using a validated HPLC or GC-MS method.
  • Visually inspect for any changes in color or physical state.

5. Data Evaluation:

  • Compare the purity results over time to determine the rate of degradation under each storage condition.

Visualizations

DegradationPathway This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Moisture Moisture Moisture->Degradation_Products Light Light Light->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products Incompatible_Chemicals Strong Acids/Bases, Oxidizing Agents Incompatible_Chemicals->Degradation_Products

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis Sample_Prep Sample Preparation (Solid or Solution) Aliquoting Aliquoting into Vials Sample_Prep->Aliquoting Storage_Conditions Store under Varied Conditions (Temp, Light, Humidity) Aliquoting->Storage_Conditions Time_Points Analysis at Predetermined Time Points Storage_Conditions->Time_Points Analytical_Testing Purity Analysis (HPLC/GC-MS) Time_Points->Analytical_Testing Visual_Inspection Visual Inspection Time_Points->Visual_Inspection Data_Evaluation Data Evaluation and Stability Assessment Analytical_Testing->Data_Evaluation Compare Results Visual_Inspection->Data_Evaluation

Caption: Workflow for a long-term stability study.

TroubleshootingTree Start Inconsistent Results Check_Storage Check Storage Conditions Start->Check_Storage Proper_Storage Are Conditions Optimal? (Cool, Dry, Dark, Inert) Check_Storage->Proper_Storage Yes_Proper Yes Proper_Storage->Yes_Proper No_Improper No Proper_Storage->No_Improper Purity_Analysis Perform Purity Analysis (HPLC/GC-MS) Yes_Proper->Purity_Analysis Correct_Storage Correct Storage Conditions No_Improper->Correct_Storage Retest_Fresh Retest with a Fresh Sample Correct_Storage->Retest_Fresh Degradation_Confirmed Is Degradation Confirmed? Purity_Analysis->Degradation_Confirmed Yes_Degradation Yes Degradation_Confirmed->Yes_Degradation No_Degradation No Degradation_Confirmed->No_Degradation Discard_Batch Discard Old Batch Yes_Degradation->Discard_Batch Investigate_Other Investigate Other Experimental Variables No_Degradation->Investigate_Other

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Scale-up Synthesis of 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 1-(5-Chloropyrazin-2-yl)ethanone. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guide

Q1: We are observing a significant drop in yield for the acylation of 2-chloropyrazine when moving from lab scale (grams) to pilot scale (kilograms). What are the potential causes and how can we mitigate this?

A1: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. Here is a breakdown of potential causes and troubleshooting steps:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and localized temperature gradients can lead to the formation of side products or incomplete reactions.

    • Solution:

      • Optimize the agitation speed and impeller design to ensure homogenous mixing.

      • Implement a more robust temperature control system, potentially with jacketed reactors and internal cooling coils, to maintain a consistent temperature throughout the reaction mass.

  • Reagent Addition Rate: The rate of addition of the acylating agent (e.g., acetyl chloride or acetic anhydride) and the Lewis acid catalyst (e.g., aluminum chloride) is critical. A rapid addition on a large scale can lead to exothermic events that are difficult to control, promoting side reactions.

    • Solution:

      • Establish a controlled, slow addition profile for the reagents.

      • Consider a subsurface addition of the catalyst to improve its dispersion.

  • Impurity Profile of Starting Materials: Impurities in the starting materials (2-chloropyrazine, acylating agent, or catalyst) that were negligible at a smaller scale can have a significant impact on larger batches.

    • Solution:

      • Perform rigorous quality control on all raw materials before use in the pilot plant.

      • Consider purification of the starting materials if they do not meet the required specifications.

Q2: During the work-up of our large-scale reaction, we are struggling with the formation of an emulsion during the aqueous quench. How can we improve phase separation?

A2: Emulsion formation is a frequent issue in the scale-up of reactions involving quenching of Lewis acids.

  • Quenching Procedure: The method of quenching the reaction is crucial. Adding the reaction mixture to water too quickly can result in a difficult-to-break emulsion.

    • Solution:

      • Try a "reverse quench" by slowly adding the reaction mixture to a cooled aqueous solution with vigorous stirring.

      • Consider using a chilled brine solution instead of plain water to increase the density of the aqueous phase.

  • Solvent Choice: The choice of extraction solvent can influence emulsion formation.

    • Solution:

      • Experiment with different organic solvents for extraction. A solvent with a greater density difference from water may improve phase separation.

      • A small amount of a co-solvent might help to break the emulsion.

Q3: The purity of our final product, this compound, is lower than desired after crystallization at the pilot scale, with persistent impurities. What purification strategies can we employ?

A3: Achieving high purity on a large scale often requires optimization of the purification process.

  • Crystallization Solvent System: The solvent system that worked at the lab scale may not be optimal for larger volumes.

    • Solution:

      • Conduct a solvent screening to identify a solvent or solvent mixture that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while leaving impurities dissolved.

      • Consider a two-solvent system (a good solvent and an anti-solvent) for crystallization.

  • Cooling Profile: The rate of cooling during crystallization significantly affects crystal size and purity. Rapid cooling can trap impurities within the crystal lattice.

    • Solution:

      • Implement a controlled, gradual cooling profile to allow for the formation of larger, purer crystals.

  • Alternative Purification Methods: If crystallization alone is insufficient, other techniques may be necessary.

    • Solution:

      • Slurry washing the crude product with a suitable solvent can remove surface impurities.

      • For persistent impurities, column chromatography on a larger scale (e.g., using a flash chromatography system with pre-packed columns) might be required, although this can be costly and time-consuming at an industrial scale.

Frequently Asked Questions (FAQs)

Q4: What are the primary side reactions to be aware of during the Friedel-Crafts acylation of 2-chloropyrazine on a large scale?

A4: The main side reactions of concern are:

  • Di-acylation: The introduction of a second acetyl group onto the pyrazine ring. This is generally less of a concern with acylation compared to alkylation due to the deactivating effect of the first acyl group. However, under harsh conditions (high temperature, excess catalyst), it can occur.

  • Reaction with Solvent: If the solvent is reactive under the reaction conditions (e.g., certain ethers), it can be acylated.

  • Decomposition: At elevated temperatures, the product or starting material may decompose, leading to a complex mixture of byproducts.

Q5: How does the choice of Lewis acid catalyst impact the scale-up process?

A5: The choice and handling of the Lewis acid are critical for a successful scale-up.

  • Stoichiometry: Friedel-Crafts acylations often require more than a stoichiometric amount of the Lewis acid because it complexes with both the acylating agent and the ketone product. On a large scale, this leads to a significant amount of waste and a highly exothermic quench.

  • Alternative Catalysts: While aluminum chloride (AlCl₃) is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might offer milder reaction conditions and easier work-up procedures, which can be advantageous at scale.

Q6: What are the key safety considerations when scaling up the synthesis of this compound?

A6: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reaction: The Friedel-Crafts acylation is highly exothermic. A failure in temperature control can lead to a runaway reaction. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential before proceeding to the pilot plant.

  • Hydrogen Chloride (HCl) Gas Evolution: The reaction generates HCl gas, which is corrosive and toxic. The reactor must be equipped with a suitable scrubbing system to neutralize the off-gases.

  • Handling of Aluminum Chloride: AlCl₃ is a moisture-sensitive and corrosive solid. Appropriate personal protective equipment (PPE) and handling procedures are necessary to avoid exposure.

Data Presentation

Table 1: Comparison of Lab Scale vs. Pilot Scale Synthesis Parameters and Outcomes

ParameterLab Scale (100 g)Pilot Scale (10 kg) - Initial RunPilot Scale (10 kg) - Optimized Run
Reactant Ratios
2-Chloropyrazine1.0 eq1.0 eq1.0 eq
Acetyl Chloride1.2 eq1.2 eq1.1 eq
Aluminum Chloride1.3 eq1.3 eq1.2 eq
Reaction Conditions
SolventDichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM)
Temperature0 °C to rt5 °C to 40 °C (exotherm)0-5 °C (controlled)
Reaction Time4 hours8 hours6 hours
Work-up & Purification
QuenchAddition to ice-waterAddition to waterReverse quench into chilled brine
PurificationRecrystallization (Ethanol)Recrystallization (Ethanol)Recrystallization (Ethanol/Heptane)
Results
Yield85%62%82%
Purity (HPLC)99.5%97.0%99.6%

Experimental Protocols

Key Experiment: Pilot-Scale Friedel-Crafts Acylation of 2-Chloropyrazine

Objective: To synthesize this compound on a 10 kg scale.

Materials:

  • 2-Chloropyrazine (10.0 kg, 87.3 mol)

  • Acetyl Chloride (7.5 kg, 95.5 mol)

  • Aluminum Chloride (12.8 kg, 96.0 mol)

  • Dichloromethane (DCM) (100 L)

  • Hydrochloric Acid (6M)

  • Sodium Bicarbonate Solution (saturated)

  • Brine

  • Ethanol

  • Heptane

Procedure:

  • Reactor Setup: A 250 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with 2-chloropyrazine (10.0 kg) and dichloromethane (80 L).

  • Cooling: The mixture is cooled to 0-5 °C with constant stirring.

  • Catalyst Addition: Aluminum chloride (12.8 kg) is added portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reagent Addition: Acetyl chloride (7.5 kg) is added dropwise over 2-3 hours, maintaining the temperature between 0-5 °C.

  • Reaction: The reaction mixture is stirred at 0-5 °C for an additional 4-6 hours. The reaction progress is monitored by HPLC.

  • Work-up (Quench): The reaction mixture is slowly transferred via a dip tube into a separate reactor containing a vigorously stirred mixture of crushed ice (50 kg) and 6M hydrochloric acid (20 L). The temperature during the quench is maintained below 20 °C.

  • Phase Separation: The layers are allowed to separate, and the aqueous layer is extracted with DCM (2 x 20 L).

  • Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 20 L) and then with brine (20 L).

  • Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification (Crystallization): The crude product is dissolved in hot ethanol (30 L). Heptane (60 L) is slowly added as an anti-solvent until turbidity is observed. The mixture is then cooled slowly to 0-5 °C and stirred for 4 hours.

  • Isolation: The precipitated solid is collected by filtration, washed with cold ethanol/heptane (1:2), and dried under vacuum at 40-50 °C to afford this compound as a crystalline solid.

Visualizations

experimental_workflow start Start: Reactor Setup charge_reactants Charge 2-Chloropyrazine and DCM start->charge_reactants cool_mixture Cool to 0-5 °C charge_reactants->cool_mixture add_catalyst Portion-wise Addition of AlCl3 cool_mixture->add_catalyst add_reagent Dropwise Addition of Acetyl Chloride add_catalyst->add_reagent reaction Stir at 0-5 °C (Monitor by HPLC) add_reagent->reaction workup Work-up: Quench into Ice/HCl reaction->workup phase_sep Phase Separation workup->phase_sep extraction Aqueous Layer Extraction with DCM phase_sep->extraction washing Wash Combined Organic Layers extraction->washing solvent_removal Solvent Removal washing->solvent_removal purification Crystallization (Ethanol/Heptane) solvent_removal->purification isolation Filtration and Drying purification->isolation end_product Final Product: This compound isolation->end_product

Caption: Experimental workflow for the pilot-scale synthesis of this compound.

troubleshooting_logic issue Low Yield at Scale-up cause1 Poor Mass/Heat Transfer issue->cause1 cause2 Incorrect Reagent Addition Rate issue->cause2 cause3 Starting Material Impurities issue->cause3 solution1 Optimize Agitation and Temperature Control cause1->solution1 solution2 Controlled, Slow Reagent Addition cause2->solution2 solution3 Rigorous QC of Raw Materials cause3->solution3

Caption: Troubleshooting logic for addressing low yield in scale-up synthesis.

strategies to increase the reactivity of 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-(5-Chloropyrazin-2-yl)ethanone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals enhance the reactivity of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound possesses two primary electrophilic sites susceptible to nucleophilic attack:

  • The Carbonyl Carbon: The acetyl group's carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. The presence of electron-withdrawing groups can influence the electrophilicity of this carbon.[1]

  • The C5-Carbon of the Pyrazine Ring: The carbon atom bonded to the chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The pyrazine ring is inherently electron-deficient, which facilitates the displacement of the chlorine atom by a wide range of nucleophiles.[2]

Q2: Why might I be experiencing low reactivity with this compound?

A2: Low reactivity can stem from several factors depending on the reaction you are performing:

  • For SNAr reactions: The nucleophile may not be strong enough, the reaction temperature could be too low, or the solvent may not be optimal for stabilizing the charged intermediate (Meisenheimer complex).

  • For carbonyl addition reactions: Weak nucleophiles often require activation of the carbonyl group. Without a catalyst, the electrophilicity of the carbonyl carbon might be insufficient for the reaction to proceed efficiently.[3] Steric hindrance around the carbonyl group can also slow the reaction rate.[1]

Q3: How can I selectively target one reactive site over the other?

A3: Selectivity can be achieved by carefully choosing the nucleophile and reaction conditions.

  • To favor SNAr at the C-Cl bond: Use soft nucleophiles (e.g., amines, thiols) and conditions that promote SNAr, such as polar aprotic solvents and moderate heat.[2][4] The carbonyl group is generally less reactive towards these nucleophiles under neutral or basic conditions.

  • To favor addition at the carbonyl group: Use strong, hard nucleophiles like Grignard or organolithium reagents, which preferentially attack the carbonyl carbon. Alternatively, using weaker nucleophiles under acidic conditions will activate the carbonyl group towards addition while potentially deactivating amine nucleophiles through protonation.[5]

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

This section addresses common problems encountered when attempting to substitute the chlorine atom on the pyrazine ring.

Symptom Possible Cause Suggested Solution
No or minimal product formation Insufficient Nucleophilicity: The attacking nucleophile (e.g., an alcohol or a neutral amine) is too weak.Increase Nucleophile Strength: Add a base (e.g., K₂CO₃, Et₃N) to deprotonate the nucleophile, making it a more potent anion. For alcohol nucleophiles, a strong base like potassium tert-butoxide can be used to generate the alkoxide in situ.[2]
Poor Solvent Choice: The solvent may not effectively solvate the charged intermediate.Optimize Solvent: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. In some specific cases, water has been shown to be a highly effective solvent for SNAr on chloropyrazines.[4]
Slow reaction rate / Incomplete conversion Insufficient Energy: The activation energy for the reaction is not being met with conventional heating.Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation.
Use Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by providing efficient and uniform heating.[6]
Multiple side products observed Decomposition: The starting material or product may be degrading at high temperatures.Lower Reaction Temperature: If using microwave heating, try lowering the temperature and extending the reaction time.
Base-Induced Side Reactions: The base used may be reacting with the starting material or solvent.Choose a Milder Base: Switch to a non-nucleophilic or sterically hindered base. Ensure the base is fully dissolved or evenly suspended.
Issue 2: Poor Reactivity in Carbonyl Addition Reactions

This section focuses on troubleshooting reactions involving nucleophilic attack at the acetyl group.

Symptom Possible Cause Suggested Solution
No reaction with weak nucleophiles (e.g., water, alcohols) Low Electrophilicity of Carbonyl Carbon: The carbonyl group is not sufficiently activated to react with a weak nucleophile.Employ Acid Catalysis: Add a catalytic amount of a strong acid (e.g., H₂SO₄, HCl) or a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) to the reaction. Protonation or coordination of the carbonyl oxygen significantly increases the electrophilicity of the carbonyl carbon.[3][7]
Reagent decomposition Incompatibility with Acid Catalyst: The nucleophile or starting material is sensitive to strong acids.Use a Milder Lewis Acid: Test various Lewis acids to find one that activates the carbonyl group without causing degradation.
Low yields or incomplete reaction Steric Hindrance: Bulky nucleophiles may have difficulty accessing the carbonyl carbon.Increase Reaction Temperature: Providing more thermal energy can help overcome steric barriers.
Reversible Reaction: The equilibrium of the addition reaction may favor the starting materials (e.g., in hemiacetal formation).Remove Byproducts: If water or another small molecule is eliminated, use a Dean-Stark apparatus or drying agent to drive the reaction to completion.

Strategies to Increase Reactivity: Data & Protocols

Strategy 1: Enhancing SNAr Reactivity

The reactivity of the C-Cl bond can be enhanced by optimizing reaction conditions.

Table 1: Effect of Base and Solvent on SNAr of 2-Chloropyrazine with Morpholine (Data adapted from analogous systems for illustrative purposes)

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃DMF10075
2Cs₂CO₃DMF10085
3Et₃NWater10060
4K₃PO₄Water10072
5NoneWater100< 5

Table 2: Comparison of Conventional vs. Microwave Heating for Aminodehalogenation (Data adapted from synthesis of 3-benzylaminopyrazine-2-carboxamides)[6]

MethodReaction TimeYield (%)
Conventional Heating (Reflux)8 - 12 hours65 - 78
Microwave Synthesis (120 °C)15 - 30 minutes75 - 92

This protocol describes a general procedure for the substitution of the chlorine atom with an amine using microwave irradiation.

  • Preparation: In a 10 mL microwave reaction vial, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add an appropriate solvent (e.g., DMF, NMP, or water, 3-5 mL).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the target temperature (e.g., 120-150 °C) and hold for 15-45 minutes. Monitor the pressure to ensure it remains within the safe limits of the equipment.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Strategy 2: Activating the Carbonyl Group for Nucleophilic Addition

The ketone's reactivity is significantly boosted by acid catalysis.

This protocol provides a method for the addition of a nucleophile to the carbonyl group, activated by a Lewis acid.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂) or THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Zinc Iodide (ZnI₂), 0.1 eq) to the stirred solution.

  • Nucleophile Addition: Slowly add the nucleophile (e.g., Trimethylsilyl cyanide (TMSCN), 1.2 eq) dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring its progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.

  • Work-up and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting silyl ether can be hydrolyzed to the cyanohydrin under mild acidic or basic conditions if desired. Purify the product by column chromatography.

Visual Guides

Workflow and Decision Making

The following diagrams illustrate the experimental workflow and the logical decisions involved in enhancing the reactivity of this compound.

experimental_workflow cluster_prep Preparation cluster_exec Execution cluster_workup Work-up & Purification start Define Target Reaction (SNAr or Carbonyl Addition) reagents Select Reagents (Nucleophile, Solvent, Catalyst) start->reagents setup Setup Reaction Vessel (Inert atmosphere, Temp. control) reagents->setup reaction Run Reaction (Conventional or Microwave) setup->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract purify Purify Product (Chromatography) extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for reactions involving this compound.

decision_tree start Goal: Increase Reactivity of This compound target Which site to functionalize? start->target ccl_bond C-Cl Bond (SNAr) target->ccl_bond Chlorine Substitution co_bond C=O Bond (Carbonyl Addition) target->co_bond Acetyl Group Modification snar_strategy SNAr Strategies ccl_bond->snar_strategy carbonyl_strategy Carbonyl Strategies co_bond->carbonyl_strategy base Use Stronger Base (e.g., K₂CO₃, t-BuOK) snar_strategy->base solvent Optimize Solvent (e.g., DMF, Water) snar_strategy->solvent microwave Use Microwave Heating snar_strategy->microwave acid Use Acid Catalyst (Brønsted or Lewis) carbonyl_strategy->acid nucleophile Use Stronger Nucleophile (e.g., Grignard) carbonyl_strategy->nucleophile

Caption: Decision tree for selecting a reactivity enhancement strategy.

acid_catalysis compound Ketone (C=O) activated Protonated Carbonyl (Resonance Stabilized Oxonium Cation) [C=O⁺H ↔ C⁺-OH] compound->activated + H⁺ catalyst Acid Catalyst (H⁺) product Addition Product activated->product + Nu: nucleophile Weak Nucleophile (Nu:)

Caption: Mechanism of acid catalysis for activating the carbonyl group.

References

Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling during cross-coupling reactions involving 1-(5-Chloropyrazin-2-yl)ethanone. The following information is designed to help you optimize your reaction conditions to favor the desired cross-coupling product.

General Troubleshooting Workflow

Before diving into specific reaction types, consider this general workflow for diagnosing and mitigating homocoupling issues.

G start High Homocoupling Observed q1 Which cross-coupling reaction? start->q1 suzuki Suzuki Coupling q1->suzuki Suzuki sonogashira Sonogashira Coupling q1->sonogashira Sonogashira stille Stille Coupling q1->stille Stille q2_suzuki Reaction degassed properly? suzuki->q2_suzuki q2_sonogashira Copper co-catalyst used? sonogashira->q2_sonogashira q2_stille Excess organostannane? stille->q2_stille q3_suzuki Pd(0) or Pd(II) precatalyst? q2_suzuki->q3_suzuki Yes sol_suzuki_degas Improve degassing (e.g., sparging). q2_suzuki->sol_suzuki_degas No sol_suzuki_pd Use a Pd(0) source or add a reducing agent. q3_suzuki->sol_suzuki_pd Pd(II) q3_sonogashira Reaction under inert atmosphere? q2_sonogashira->q3_sonogashira Yes sol_sonogashira_cu Consider copper-free conditions. q2_sonogashira->sol_sonogashira_cu No sol_sonogashira_inert Ensure rigorous exclusion of oxygen. q3_sonogashira->sol_sonogashira_inert No q3_stille Ligand choice appropriate? q2_stille->q3_stille No sol_stille_stannane Use stoichiometric amounts of organostannane. q2_stille->sol_stille_stannane Yes sol_stille_ligand Screen bulky, electron-rich ligands. q3_stille->sol_stille_ligand Reviewing

Caption: General troubleshooting workflow for homocoupling.

Suzuki Coupling: Troubleshooting and FAQs

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. However, the homocoupling of the boronic acid partner is a common side reaction.

Q1: What are the primary causes of boronic acid homocoupling in the Suzuki reaction of this compound?

A1: The two main culprits for boronic acid homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two equivalents of the boronic acid, leading to the homocoupled product and regenerating Pd(0).

G cluster_0 Cross-Coupling Cycle cluster_1 Homocoupling Pathway Pd0 Pd(0)L2 PdII_oxidative_add Ar-Pd(II)-X(L2) Pd0->PdII_oxidative_add Oxidative Addition (Ar-X) PdII Pd(II)X2 Pd0->PdII Oxidation PdII_transmetalation Ar-Pd(II)-Ar'(L2) PdII_oxidative_add->PdII_transmetalation Transmetalation (Ar'-B(OR)2) PdII_transmetalation->Pd0 Reductive Elimination (Ar-Ar') PdII_transmetalation1 Ar'-Pd(II)-X PdII->PdII_transmetalation1 Transmetalation (Ar'-B(OR)2) PdII_transmetalation2 Ar'-Pd(II)-Ar' PdII_transmetalation1->PdII_transmetalation2 Transmetalation (Ar'-B(OR)2) PdII_transmetalation2->Pd0 Reductive Elimination (Ar'-Ar') O2 O2 O2->PdII

Caption: Competing Suzuki cross-coupling and homocoupling pathways.

Q2: How can I minimize homocoupling when using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂?

A2: When using a Pd(II) precatalyst, it's crucial to facilitate its reduction to the active Pd(0) species to initiate the cross-coupling cycle efficiently.

  • Use of a Reducing Agent: The addition of a mild reducing agent can help in the in situ formation of Pd(0).

  • Thorough Degassing: Rigorously degassing the reaction mixture is critical to remove dissolved oxygen, which can oxidize the newly formed Pd(0) back to Pd(II). A common technique is to bubble an inert gas like argon or nitrogen through the solvent and reaction mixture.[1]

ParameterRecommendationRationale
Palladium Source Prefer Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).Reduces the initial concentration of Pd(II) that can promote homocoupling.
Degassing Sparge solvent and reaction mixture with N₂ or Ar for 15-30 min.Removes dissolved oxygen, a key contributor to Pd(0) oxidation and subsequent homocoupling.[1]
Additives Consider adding a mild reducing agent like potassium formate.[1][2]Promotes the reduction of Pd(II) to Pd(0), favoring the cross-coupling pathway.[1]

Q3: Which ligands and bases are recommended for the Suzuki coupling of this compound to suppress homocoupling?

A3: For electron-deficient heteroaryl chlorides like this compound, the choice of ligand and base is critical.

  • Ligands: Bulky, electron-rich phosphine ligands can promote the oxidative addition of the C-Cl bond and stabilize the Pd(0) species, which can help to outcompete the homocoupling pathway.

  • Bases: The base activates the boronic acid for transmetalation. A moderately strong base is often a good starting point. The choice of base can also influence the solubility of the boronate species.

ParameterRecommendationRationale
Ligand Buchwald-type ligands (e.g., SPhos, XPhos) or other bulky, electron-rich phosphines.Enhance the rate of oxidative addition and reductive elimination, favoring the cross-coupling pathway.
Base K₃PO₄, K₂CO₃, or Cs₂CO₃.The choice of base can significantly affect the reaction outcome, and screening may be necessary.
Experimental Protocol: Suzuki Coupling of this compound

This is a general starting protocol and should be optimized for your specific boronic acid.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a suitable base (e.g., K₃PO₄, 2.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the ligand (if required).

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sonogashira Coupling: Troubleshooting and FAQs

The Sonogashira coupling is a reliable method for forming C-C bonds between sp² and sp carbon atoms. A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling).

Q1: My Sonogashira reaction is producing a significant amount of the alkyne dimer. What is the cause and how can I prevent it?

A1: The homocoupling of terminal alkynes, known as Glaser coupling, is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[3] To minimize this, you can either run the reaction under strictly anaerobic conditions or, more effectively, use a copper-free protocol.

G cluster_0 Sonogashira Cycle cluster_1 Glaser Homocoupling Pd0 Pd(0)L2 PdII_oxidative_add Ar-Pd(II)-X(L2) Pd0->PdII_oxidative_add Oxidative Addition (Ar-X) PdII_transmetalation Ar-Pd(II)-C≡CR(L2) PdII_oxidative_add->PdII_transmetalation Transmetalation (Cu-C≡CR) PdII_transmetalation->Pd0 Reductive Elimination (Ar-C≡CR) CuI Cu(I) Cu_acetylide Cu-C≡CR CuI->Cu_acetylide Deprotonation (R-C≡CH, Base) Dimer R-C≡C-C≡C-R Cu_acetylide->Dimer Oxidative Coupling (O2)

Caption: Sonogashira cross-coupling versus Glaser homocoupling.

Q2: What are the key parameters to consider for a copper-free Sonogashira coupling of this compound?

A2: In the absence of a copper co-catalyst, the choice of palladium catalyst, ligand, base, and solvent becomes even more critical.

  • Catalyst System: A highly active palladium catalyst is required.

  • Base: A suitable base is needed to deprotonate the terminal alkyne.

  • Solvent: The solvent can significantly influence the reaction rate and selectivity.

ParameterRecommendation for Copper-Free ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄ or a combination of a Pd(0) source (e.g., Pd₂(dba)₃) with a suitable ligand.A highly active catalyst is needed to facilitate the coupling in the absence of copper.
Ligand Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃).[4]These ligands can promote the catalytic cycle and stabilize the active palladium species.
Base An amine base like triethylamine or diisopropylethylamine.Serves to deprotonate the alkyne and act as a scavenger for the generated HX.
Temperature Room temperature to moderate heating (40-80 °C).Milder conditions can help to suppress side reactions.[5]
Experimental Protocol: Copper-Free Sonogashira Coupling

This is a general starting protocol and should be optimized.

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., triethylamine, 2.0 equiv).

  • Reagent Addition: Add the terminal alkyne (1.2 equiv) and degassed solvent (e.g., THF or DMF) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Work-up and Purification: Follow standard aqueous work-up and purification by column chromatography.

Stille Coupling: Troubleshooting and FAQs

The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents. However, homocoupling of the organostannane is a significant side reaction.[6][7]

Q1: What leads to the homocoupling of the organostannane reagent in my Stille reaction?

A1: Homocoupling of the organostannane can occur through two primary mechanisms.[7] First, a Pd(II) species can react with two equivalents of the organostannane, leading to the homocoupled product. Second, the Pd(0) catalyst itself can participate in a radical process to generate the dimer.[7]

Q2: How can I suppress the homocoupling of the organostannane?

A2: Several strategies can be employed to minimize this side reaction:

  • Control Stoichiometry: Use of a slight excess of the organostannane should be avoided if homocoupling is a major issue.

  • Additives: Certain additives can accelerate the desired cross-coupling pathway.

  • Ligand Choice: The use of appropriate ligands can favor the cross-coupling reaction.

ParameterRecommendationRationale
Stoichiometry Use near-stoichiometric amounts of the organostannane (1.0-1.1 equiv).Minimizes the concentration of the organostannane available for homocoupling.
Additives Addition of Cu(I) salts can sometimes accelerate the transmetalation step of the cross-coupling cycle.A faster transmetalation can outcompete the homocoupling pathway.
Ligand Electron-rich and bulky phosphine ligands.These ligands can accelerate the rate-limiting transmetalation step in the cross-coupling cycle.
Experimental Protocol: Stille Coupling of this compound

This is a general starting protocol and requires optimization.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and any additives (e.g., CuI) to a dry Schlenk tube.

  • Reagent Addition: Add the organostannane reagent (1.1 equiv) and degassed solvent (e.g., THF, DMF, or toluene) via syringe.

  • Reaction: Heat the reaction mixture (typically 80-110 °C) until the reaction is complete.

  • Work-up: After cooling, the reaction mixture can be treated with an aqueous KF solution to precipitate the tin byproducts, which can then be removed by filtration. Following filtration, perform a standard aqueous work-up.

  • Purification: Purify the crude product by column chromatography.

References

Technical Support Center: Synthesis of 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 1-(5-Chloropyrazin-2-yl)ethanone. This resource addresses common issues encountered during synthesis, with a particular focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the acylation of 2-chloropyrazine. A common approach involves a Friedel-Crafts-type acylation or a related cross-coupling reaction. One plausible method is the reaction of 2-chloropyrazine with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable catalyst. Another potential route involves the use of a Grignard reagent, as demonstrated in the synthesis of the closely related 2-acetylpyrazine, which would involve reacting a pyrazinyl Grignard reagent with an acetylating agent, or reacting 2-cyanopyrazine with a methyl Grignard reagent followed by hydrolysis.[1]

Q2: How does the choice of solvent impact the synthesis of this compound?

A2: Solvent selection is a critical parameter that can significantly influence the reaction's yield, purity, and reaction time. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates play a crucial role. For instance, in related pyrazine syntheses, aprotic polar solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) have been utilized.[2] The choice of solvent can affect the solubility of starting materials and reagents, the stability of intermediates, and the rate of reaction. In some acylation reactions, using the acetylating agent itself (e.g., acetic anhydride) as the solvent can drive the reaction to completion by increasing the concentration of the reactant.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: During the acylation of 2-chloropyrazine, several side reactions can occur, leading to the formation of impurities. These may include:

  • Polyacylation: Introduction of more than one acetyl group onto the pyrazine ring, although this is generally less common with deactivated rings.

  • Reaction with the solvent: Some solvents may react with the starting materials or intermediates under the reaction conditions.

  • Decomposition: At elevated temperatures, the starting material or product may decompose, especially in the presence of strong acids or bases.

  • Hydrolysis: If water is present in the reaction mixture, it can lead to the hydrolysis of the acetylating agent and potentially the product.

Q4: How can I purify the final product, this compound?

A4: Purification of the crude product is essential to obtain this compound of high purity. Common purification techniques include:

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel stationary phase with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is often employed.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be used to obtain highly pure crystalline material.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive catalyst or reagents. 2. Incorrect reaction temperature. 3. Presence of moisture in the reaction. 4. Suboptimal solvent choice leading to poor solubility of reactants.1. Use fresh, high-purity reagents and catalysts. 2. Optimize the reaction temperature; some acylations require heating. 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Screen different solvents to improve the solubility of 2-chloropyrazine and the acetylating agent. Consider using a co-solvent.
Formation of Multiple Products (Poor Selectivity) 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Side reactions due to the chosen solvent or catalyst.1. Lower the reaction temperature to improve selectivity. 2. Carefully control the molar ratios of the reactants. 3. Evaluate alternative catalysts or solvents that may favor the desired reaction pathway.
Incomplete Reaction 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inefficient mixing.1. Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary. 2. Gradually increase the reaction temperature. 3. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during aqueous work-up. 3. Co-elution of impurities during column chromatography.1. Use a different extraction solvent in which the product has lower solubility. 2. Add brine to the aqueous layer to break the emulsion. 3. Optimize the eluent system for column chromatography by trying different solvent polarities.

Solvent Effects on Acylation Reactions

The choice of solvent can have a profound impact on the outcome of the synthesis. The following table summarizes the potential effects of different solvent classes on the acylation of 2-chloropyrazine.

Solvent Class Examples Potential Effects Considerations
Aprotic Polar DMSO, DMF, Acetonitrile, THFCan effectively dissolve polar reactants and intermediates. May facilitate the reaction by stabilizing charged intermediates.High boiling points can make removal difficult. Potential for side reactions with some reagents.
Chlorinated Dichloromethane (DCM), ChloroformGenerally good solvents for a wide range of organic compounds. Relatively inert under many reaction conditions.Environmental and health concerns.
Aromatic Hydrocarbons Toluene, XyleneCan be used for reactions requiring higher temperatures.Lower polarity may result in poor solubility of some starting materials.
Ethers Diethyl ether, DioxaneOften used in Grignard reactions. Relatively low boiling points.Peroxide formation upon storage. Lower polarity compared to aprotic polar solvents.
Solvent-Free Acetic anhydride (as both reactant and solvent)High concentration of reactants can lead to faster reaction rates and higher yields.Can lead to challenges in controlling the reaction temperature and may increase the likelihood of side reactions.

Experimental Protocols

General Protocol for Acylation of 2-Chloropyrazine:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloropyrazine (1 equivalent) and the chosen anhydrous solvent.

  • Addition of Catalyst: Cool the mixture in an ice bath and add the Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) portion-wise, ensuring the temperature remains low.

  • Addition of Acetylating Agent: Slowly add the acetylating agent (e.g., acetic anhydride or acetyl chloride, 1.1 equivalents) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reactants 1. Add 2-Chloropyrazine and Anhydrous Solvent catalyst 2. Add Lewis Acid Catalyst reactants->catalyst acetylating_agent 3. Add Acetylating Agent catalyst->acetylating_agent reaction 4. Stir and Heat (if necessary) acetylating_agent->reaction monitoring 5. Monitor by TLC/GC-MS reaction->monitoring quench 6. Quench Reaction monitoring->quench extraction 7. Extract Product quench->extraction purification 8. Purify by Chromatography extraction->purification product Final Product: This compound purification->product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Logical Relationship of Solvent Properties and Reaction Outcome

solvent_effects Influence of Solvent Properties on Reaction Outcome cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes Polarity Polarity Yield Yield Polarity->Yield affects intermediate stability Purity Purity Polarity->Purity influences side reactions BoilingPoint Boiling Point ReactionTime Reaction Time BoilingPoint->ReactionTime determines reaction temperature Solubility Solubilizing Power Solubility->Yield impacts reactant concentration Solubility->ReactionTime affects reaction rate

Caption: Logical relationship between key solvent properties and their impact on the synthesis outcome.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient cross-coupling of 1-(5-chloropyrazin-2-yl)ethanone. Due to the electron-deficient nature of the pyrazine ring and the presence of a ketone group, catalyst selection and reaction optimization are critical for successful synthesis.

Troubleshooting Guides

Problem 1: Low or No Conversion to Product
Possible Cause Troubleshooting Steps
Insufficient Catalyst Activity: The C-Cl bond in this compound is relatively strong and requires a highly active catalyst for oxidative addition.- Switch to a more active catalyst system. For Suzuki couplings, consider palladium catalysts with electron-rich, bulky phosphine ligands like Buchwald's SPhos, XPhos, or RuPhos. For Buchwald-Hartwig aminations, third-generation Buchwald precatalysts are often effective for challenging aryl chlorides.[1] N-heterocyclic carbene (NHC) ligands can also be a powerful alternative. - Increase catalyst loading. While higher loadings can improve conversion, they also increase cost and potential for side reactions. A systematic increase from 1 mol% to 5 mol% may be necessary.
Inappropriate Base: The choice of base is crucial for the efficiency of the catalytic cycle, particularly the transmetalation step in Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations.- Screen a variety of bases. For Suzuki reactions, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[2] However, for substrates sensitive to strong bases, weaker options like K₃PO₄ or Cs₂CO₃ at higher temperatures can be explored. - Ensure the base is anhydrous. The presence of water can lead to side reactions like protodeboronation of the boronic acid in Suzuki couplings.
Low Reaction Temperature: The activation energy for the oxidative addition of aryl chlorides is often high, requiring elevated temperatures.- Increase the reaction temperature. A typical range for cross-coupling of heteroaryl chlorides is 80-120 °C. Microwave irradiation can also be employed to achieve higher temperatures and shorter reaction times.
Solvent Effects: The solvent can significantly impact the solubility of reactants and the stability and activity of the catalyst.- Screen different solvents. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. For Suzuki reactions, a mixture of an organic solvent and water is often used to facilitate the dissolution of the base.
Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst deactivation.- Use ligands with high steric bulk. Bulky ligands can disfavor the coordination of the pyrazine nitrogen to the palladium center.
Problem 2: Formation of Significant Side Products
Side Product Possible Cause & Solution
Homocoupling of Boronic Acid (Suzuki): Formation of a biaryl from two boronic acid molecules.- Cause: Often promoted by the presence of oxygen. - Solution: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Protodeboronation (Suzuki): Replacement of the boronic acid group with a hydrogen atom.- Cause: Can be caused by moisture or acidic impurities. The electron-deficient pyrazine ring can also promote this side reaction. - Solution: Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.
Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom.- Cause: Can occur as a competing pathway, especially in the presence of a hydride source. - Solution: Optimize the reaction conditions, particularly the choice of base and solvent, to favor the desired cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for this compound?

A1: The choice of reaction depends on the desired transformation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl groups using boronic acids or their derivatives.

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines.

  • Sonogashira Coupling: Used to form C-C bonds with terminal alkynes.

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling of this compound with an arylboronic acid?

A2: A good starting point would be:

  • Catalyst: Pd(OAc)₂ (2 mol%) with a bulky phosphine ligand such as SPhos (4 mol%).

  • Base: K₂CO₃ (2 equivalents).

  • Solvent: Toluene/water (e.g., 4:1 mixture).

  • Temperature: 100 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture at regular intervals.

Q4: Are there any specific safety precautions I should take?

A4: Palladium catalysts and phosphine ligands can be air-sensitive and toxic. It is essential to handle them in a well-ventilated fume hood and under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.

Data Presentation: Catalyst Systems for Cross-Coupling of Chloropyrazines

The following tables summarize reported conditions for cross-coupling reactions of chloropyrazines. While specific data for this compound is limited, these examples with structurally similar substrates provide valuable starting points for optimization.

Table 1: Suzuki-Miyaura Coupling of Chloropyrazines

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Arylboronic acidPd(OAc)₂ (3)RuPhos (6)Na₂CO₃Ethanol8512Good to Excellent[3]
Phenylboronic acidPdCl₂(dppf) (5)-K₂CO₃Dioxane/H₂O8012~60[4]
Arylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O1002074[5]
Arylboronic acidsPd(II) ONO pincer (0.01)-K₂CO₃Toluene/H₂O100-High[6]

Table 2: Buchwald-Hartwig Amination of Chloro-heterocycles

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
n-Octylamine[Pd(cinnamyl)Cl]₂/t-Bu-XPhos (0.005)-NaOtBuToluene100-82[7]
Primary AnilinesPd₂(dba)₃ (1-2)BINAP (1.2-2.4)NaOtBuToluene80-10016-2470-95[8]
Secondary AminesPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene10024High[9]

Table 3: Sonogashira Coupling of Chloro-heterocycles

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylacetylene[Pd(allyl)Cl]₂ (0.5)-Cs₂CO₃Dioxane8012High[10]
Terminal AlkynesPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene40-73-99[10]
1-HexynePdCl₂(PPh₃)₂CuIEt₃NDMFRT--[11]

Note: The yields and reaction conditions are highly substrate-dependent and the above data should be used as a guideline for optimization.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) to the vessel.

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., toluene/water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination:

  • To an oven-dried reaction vessel, add the palladium precatalyst and the ligand.

  • Add the base (e.g., NaOtBu) to the vessel.

  • Seal the vessel, and evacuate and backfill with an inert gas.

  • Add a solution of this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.) in the chosen anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product.

General Procedure for Sonogashira Coupling:

  • To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., DMF or toluene) and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at the desired temperature.

  • Monitor the reaction progress.

  • Upon completion, work up the reaction by diluting with an organic solvent and washing with aqueous ammonium chloride and brine.

  • Dry, concentrate, and purify the product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Ar-X This compound Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'B(OH)₂ Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative_Addition->Ar-Pd(II)(X)L Amine_Coordination Amine Coordination Ar-Pd(II)(X)L->Amine_Coordination Deprotonation Deprotonation Amine_Coordination->Deprotonation Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->Ar-Pd(II)(NR'R'')L Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Coupled Product Reductive_Elimination->Ar-NR'R'' Ar-X This compound Ar-X->Oxidative_Addition HNR'R'' Amine HNR'R''->Amine_Coordination Base Base Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow cluster_start Start cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents & Solvents Start Low or No Product Check_Catalyst Is the catalyst active enough? Start->Check_Catalyst Change_Catalyst Switch to more active Pd/ligand system Check_Catalyst->Change_Catalyst No Increase_Loading Increase catalyst loading Check_Catalyst->Increase_Loading Partially Check_Temp Is the temperature sufficient? Check_Catalyst->Check_Temp Yes Change_Catalyst->Check_Temp Increase_Loading->Check_Temp Increase_Temp Increase temperature (80-120 °C) or use microwave Check_Temp->Increase_Temp No Check_Base Is the base effective? Check_Temp->Check_Base Yes Increase_Temp->Check_Base Screen_Bases Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) Check_Base->Screen_Bases No Check_Degassing Is the system properly degassed? Check_Base->Check_Degassing Yes Screen_Bases->Check_Degassing Degas_Solvents Thoroughly degas solvents and reagents Check_Degassing->Degas_Solvents No Successful_Reaction Successful Reaction Check_Degassing->Successful_Reaction Yes Degas_Solvents->Successful_Reaction

Caption: Troubleshooting workflow for low or no product yield.

References

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1-(5-Chloropyrazin-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Pyrazine scaffolds, known for their diverse pharmacological activities, represent a promising area of exploration. This guide provides a comprehensive comparison of the biological activities of various derivatives synthesized from the starting material, 1-(5-Chloropyrazin-2-yl)ethanone, also known as 2-acetyl-5-chloropyrazine. We will delve into their antimicrobial, antitubercular, and anticancer properties, presenting key experimental data and methodologies to inform future research and development.

Derivatives of this compound have been synthesized and evaluated for a range of biological activities. Notably, the synthesis of chloropyrazine-based chalcones and their subsequent conversion into conjugated 1,5-benzothiazepines and pyrimidines have yielded compounds with significant antimicrobial, antitubercular, and cytotoxic effects.[1][2]

Comparative Analysis of Biological Activity

The biological screening of these derivatives has revealed promising candidates for further investigation. The data is summarized below for easy comparison.

Anticancer Activity

A series of chloropyrazine-conjugated benzothiazepines were evaluated for their cytotoxic activity against the A549 human lung cancer cell line. Among the tested compounds, several demonstrated notable activity.[3] Furthermore, chloropyrazine-tethered pyrimidine derivatives were assessed for their antiproliferative effects against the DU-145 human prostate cancer cell line.[2]

Compound ClassDerivativeTest ModelActivity (IC₅₀ in µM)
Chalcones 7A549 cell line46.03 ± 1
Benzothiazepines 41A549 cell line35.10 ± 2
Pyrimidines 35DU-145 cell line5 ± 1 (µg/mL)
Table 1: Cytotoxic and Antiproliferative Activities of this compound Derivatives.[2][3]
Antimicrobial and Antitubercular Activity

The synthesized compounds were also screened for their efficacy against various bacterial and fungal strains, as well as Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) was determined to quantify their potency.

Compound ClassDerivativeAntibacterial MIC (µM)Antifungal MIC (µM)Antitubercular MIC (µM)
Chalcones 7--25.51
14--23.89
Benzothiazepines 2738.02-18.10
3419.01--
Pyrimidines 3145.3745.37-
2548.67--
3050.04--
Table 2: Antimicrobial and Antitubercular Activities of this compound Derivatives.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental procedures used in the cited studies.

Synthesis of Chalcones (Intermediates)

A mixture of 2-acetyl-5-chloropyrazine (0.001 M) and various substituted aromatic or heteroaromatic aldehydes (0.001 M) is dissolved in ethanol. To this solution, a catalytic amount of a suitable base (e.g., aqueous potassium hydroxide) is added. The reaction mixture is stirred at room temperature for a specified duration. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the resulting solid is filtered, washed with cold ethanol, and recrystallized to yield the pure chalcone derivatives.[1]

Synthesis of Chloropyrazine-Conjugated 1,5-Benzothiazepines

The intermediate chalcones (0.001 M) are refluxed with 2-aminothiophenol (0.001 M) in a suitable solvent such as methanol or ethanol, often with a catalytic amount of an acid (e.g., glacial acetic acid). The reaction mixture is heated under reflux for several hours. After cooling, the precipitated solid is filtered, washed, and purified by recrystallization.[1]

Synthesis of Chloropyrazine-Tethered Pyrimidine Derivatives

The chloropyrazinyl chalcones are condensed with guanidine hydrochloride in the presence of a base like potassium hydroxide in an alcoholic solvent. The mixture is refluxed for a designated period. After completion of the reaction, the mixture is cooled, and the resulting solid is filtered, washed, and recrystallized to afford the target pyrimidine derivatives.[2]

Cytotoxic Activity Assay (MTT Assay)

Human cancer cell lines (e.g., A549) are seeded in 96-well plates and incubated. The cells are then treated with different concentrations of the test compounds and incubated for 48 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours. The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]

Antimicrobial and Antitubercular Screening

The antimicrobial activity is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC). Standard bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Aspergillus niger, Candida tropicalis) are used. For antitubercular activity, a similar microplate-based assay is employed against Mycobacterium tuberculosis H37Rv strain. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[1][2]

Visualizing the Synthesis and Workflow

To better illustrate the experimental processes, the following diagrams outline the synthesis pathways and the biological screening workflow.

Synthesis_Pathway A This compound C Chalcone Derivatives A->C B Substituted Aldehydes B->C E Benzothiazepine Derivatives C->E G Pyrimidine Derivatives C->G D 2-Aminothiophenol D->E F Guanidine Hydrochloride F->G

Caption: Synthetic pathways for derivatives of this compound.

Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis Chalcones Chalcones Anticancer Anticancer Screening (MTT Assay) Chalcones->Anticancer Antitubercular Antitubercular Screening (MIC Determination) Chalcones->Antitubercular Benzothiazepines Benzothiazepines Benzothiazepines->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Benzothiazepines->Antimicrobial Benzothiazepines->Antitubercular Pyrimidines Pyrimidines Pyrimidines->Anticancer Pyrimidines->Antimicrobial IC50 IC50 Values Anticancer->IC50 MIC MIC Values Antimicrobial->MIC Antitubercular->MIC

Caption: Workflow for the biological screening of synthesized compounds.

References

A Comparative Guide to Catalytic Systems for Suzuki Coupling of Chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds that are pivotal in the development of pharmaceuticals and functional materials. Chloropyrazines, in particular, are valuable building blocks in medicinal chemistry, and their functionalization through Suzuki coupling offers a direct route to novel molecular architectures. The choice of the catalytic system is critical and directly influences the reaction's efficiency, yield, and substrate scope.

This guide provides an objective comparison of various catalytic systems for the Suzuki coupling of chloropyrazines, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic goals. We will delve into a comparison of commonly employed palladium-based catalysts and explore the potential of more economical nickel-based systems.

Performance Comparison of Catalytic Systems

The efficacy of a catalytic system for the Suzuki coupling of chloropyrazines is highly dependent on the metal center (palladium or nickel), the nature of the ancillary ligands, the base, and the solvent system. Below is a summary of the performance of various catalytic systems under optimized conditions.

Palladium-Based Catalytic Systems

Palladium catalysts are the most extensively studied and widely used for the Suzuki coupling of chloropyrazines due to their high reactivity and functional group tolerance.

Table 1: Performance of Palladium Catalysts in the Suzuki Coupling of Chloropyrazines

Catalyst SystemChloropyrazine SubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2-ChloropyrazinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O100 (MW)0.25High[1]
Pd(dppf)Cl₂2,5-DichloropyrazinePhenylboronic acidK₂CO₃DME802High[1]
Pd(OAc)₂ / SPhos2,5-DichloropyrazinePhenylboronic acidK₃PO₄Toluene10016High[1]
[Pd(L)(PPh₃)] (ONO pincer)2-ChloropyrazineVarious arylboronic acidsK₂CO₃Toluene/H₂O1004-685-96[2]
Nickel-Based Catalytic Systems

Nickel catalysts present a more cost-effective and earth-abundant alternative to palladium. While their application for chloropyrazines is less documented, studies on analogous chloropyridines provide valuable insights into their potential and limitations.

Table 2: Performance of Nickel Catalysts in the Suzuki Coupling of Chloro-N-Heterocycles

Catalyst SystemChloro-N-HeterocycleArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
NiCl₂(PCy₃)₂2-Chloropyridine2-Methoxy-3-pyridinylboronic acidK₃PO₄t-Amyl alcohol1001260[3]
NiCl₂(PCy₃)₂2-Chloropyridine2-Methoxy-3-pyridinylboronic acidK₃PO₄2-Me-THF1001271[3]
[NiCl(o-tol)(dppf)]3-ChloropyridinePhenylboronic acidK₃PO₄THF/H₂O85276 (conversion)[4]
[NiCl(o-tol)(dppf)]2-ChloropyridinePhenylboronic acidK₃PO₄THF/H₂O8520 (conversion)[4]

It is important to note that nickel catalysts, particularly with ligands like dppf, can form inactive dimeric species with α-halo-N-heterocycles such as 2-chloropyridine (and likely 2-chloropyrazine), leading to poor or no reactivity.[4] The choice of ligand is therefore critical for successful nickel-catalyzed Suzuki coupling of these substrates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of chloropyrazines using different catalytic systems.

Protocol 1: Palladium-Catalyzed Suzuki Coupling of 2,5-Dichloropyrazine (Conventional Heating)

This protocol is a general procedure for the diarylation of 2,5-dichloropyrazine using a palladium-phosphine catalyst.

Materials:

  • 2,5-Dichloropyrazine

  • Arylboronic acid (2.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (4 equivalents)

  • Acetonitrile (ACN)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloropyrazine (1.0 mmol), the arylboronic acid (2.2 mmol), sodium carbonate (4.0 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol).[1]

  • Seal the flask with a septum and purge with an inert gas for 15-20 minutes.[1]

  • Add acetonitrile and deionized water (e.g., in a 4:1 ratio) via syringe.[1]

  • Heat the reaction mixture to 80 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki Coupling of 2,5-Dichloropyrazine (Microwave-Assisted)

This protocol utilizes microwave irradiation to significantly reduce reaction times.

Materials:

  • 2,5-Dichloropyrazine

  • Arylboronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • In a microwave synthesis vial, combine 2,5-dichloropyrazine (0.5 mmol), the arylboronic acid (1.1 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.0025-0.015 mmol).[1]

  • Add 1,4-dioxane and deionized water (e.g., in a 2:1 ratio).[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-120 °C for 15-30 minutes.[1]

  • After cooling, work up and purify the product as described in Protocol 1.[1]

Protocol 3: Nickel-Catalyzed Suzuki Coupling of a Chloro-N-Heterocycle

This protocol is based on the coupling of chloropyridines and serves as a starting point for the development of nickel-catalyzed couplings of chloropyrazines.

Materials:

  • Chloro-N-heterocycle (e.g., 2-chloropyridine as a model for 2-chloropyrazine)

  • Arylboronic acid (2.5 equivalents)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄) (4.5 equivalents)

  • tert-Amyl alcohol or 2-Me-THF

Procedure:

  • In an oven-dried vial under an inert atmosphere, combine the chloro-N-heterocycle (1.0 equiv), arylboronic acid (2.5 equiv), NiCl₂(PCy₃)₂ (5 mol%), and K₃PO₄ (4.5 equiv).[3]

  • Add the degassed solvent (tert-amyl alcohol or 2-Me-THF).[3]

  • Seal the vial and heat the reaction mixture to 100 °C for 12 hours.[3]

  • After cooling, the reaction mixture can be analyzed by GC-MS or LC-MS to determine conversion.

  • For work-up, the mixture is typically diluted with an organic solvent, washed with water, dried, and concentrated.

  • Purification is performed by column chromatography.

Visualizing the Process

To better understand the experimental workflow and the decision-making process in selecting a catalytic system, the following diagrams are provided.

G General Experimental Workflow for Suzuki Coupling of Chloropyrazines reagents Combine Reactants: - Chloropyrazine - Arylboronic Acid - Base catalyst Add Catalyst System: - Pd or Ni source - Ligand (if applicable) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere (Conventional or MW) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Characterized Product purification->product

A generalized experimental workflow for a Suzuki coupling reaction.

Catalyst_Selection Decision Tree for Catalyst Selection in Suzuki Coupling of Chloropyrazines start Starting Material: Chloropyrazine substrate_type Substrate Type? start->substrate_type mono_chloro Monochloro- pyrazine substrate_type->mono_chloro Mono di_chloro Dichloro- pyrazine substrate_type->di_chloro Di desired_product Desired Product? mono_aryl Mono-arylation desired_product->mono_aryl Mono di_aryl Di-arylation desired_product->di_aryl Di cost_consideration Cost a Major Factor? pd_catalyst Palladium Catalysts: - High reliability & scope - Well-documented cost_consideration->pd_catalyst No ni_catalyst Nickel Catalysts: - Cost-effective - Potential for inactivity - Requires careful ligand selection cost_consideration->ni_catalyst Yes mono_chloro->cost_consideration di_chloro->desired_product mono_aryl->cost_consideration di_aryl->cost_consideration pd_mono Pd(PPh3)4 or Pd-pincer complexes pd_catalyst->pd_mono For Mono-arylation pd_di Pd(dppf)Cl2 or Pd(OAc)2/SPhos pd_catalyst->pd_di For Di-arylation ni_mono NiCl2(PCy3)2 (Proceed with caution, optimize from related systems) ni_catalyst->ni_mono For Mono-arylation

Catalyst selection guide for chloropyrazine Suzuki coupling.

References

Structure-Activity Relationship (SAR) of Pyrazine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazine-containing molecules, with a focus on analogs related to the 1-(5-Chloropyrazin-2-yl)ethanone core structure. By examining variations of the pyrazine core and its substituents, we can elucidate key structural features that govern inhibitory potency and selectivity against various protein kinases, which are critical targets in oncology and other therapeutic areas.

Comparative Analysis of Pyrazine-Based Kinase Inhibitors

The following table summarizes the structure-activity relationships of several series of pyrazine-based kinase inhibitors. The data highlights how modifications to the pyrazine ring and its appended functionalities influence inhibitory activity against different kinase targets.

Scaffold Analog/Compound Substitution Pattern Target Kinase IC50 (nM) Key SAR Observations
1-(Pyrazin-2-yl)urea 1-(5-chloro-2-methoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea5-cyano on pyrazine; 5-chloro, 2-methoxy on phenylChk110The 5-cyano group on the pyrazine ring is crucial for potent Chk1 inhibition. The substitution pattern on the phenyl ring also significantly impacts activity.[1]
2,6-Disubstituted Pyrazine Lead Compound (12b)2-(pyrrol-3-yl)acetic acid, 6-(monosubstituted aniline)CK2Potent (exact value not specified)The presence of a (pyrrol-3-yl)acetic acid moiety at the 2-position and a monosubstituted aniline at the 6-position of the pyrazine ring leads to potent CK2 inhibition.
2,6-Disubstituted Pyrazine Analog with PIM kinase activity (14f)Hybrid structurePIM kinasePotent (exact value not specified)Structural hybridization of the 2,6-disubstituted pyrazine scaffold can shift selectivity towards other kinases like PIM kinase.
Pyrazine Core Molecule 2Complex, multi-ring structureCSK1.6This highly potent inhibitor demonstrates the potential of complex pyrazine-containing structures in achieving nanomolar-level inhibition of specific kinases like CSK.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments in the study of pyrazine-based kinase inhibitors.

Biochemical Kinase Inhibition Assay (Generic)

This protocol outlines a general method for determining the in vitro potency of a compound against a purified kinase.

1. Materials:

  • Recombinant full-length or catalytic domain of the target kinase (e.g., Chk1, CK2, CSK).
  • Peptide substrate specific for the target kinase.
  • Adenosine triphosphate (ATP).
  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/ml BSA, 2 mM DTT).
  • Test compounds (this compound analogs) dissolved in DMSO.
  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
  • 384-well white assay plates.

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.
  • Add 25 nL of the compound solutions to the wells of the 384-well plate.
  • Add 5 µL of the target kinase solution in assay buffer to each well.
  • Incubate the plate at room temperature for 15 minutes to allow for compound-kinase binding.
  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP in assay buffer. The final ATP concentration should be close to the Km value for the specific kinase.
  • Incubate the reaction at room temperature for 1 hour.
  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
  • Read the luminescence signal using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cell-Based Kinase Activity Assay (e.g., for Chk1)

This protocol describes a method to assess the ability of a compound to inhibit a kinase within a cellular context.

1. Materials:

  • Human cancer cell line (e.g., HeLa, SW620).
  • Cell culture medium and supplements.
  • DNA damaging agent (e.g., doxorubicin, camptothecin).
  • Test compounds (this compound analogs) dissolved in DMSO.
  • Antibodies for detecting phosphorylated substrate of the target kinase (e.g., phospho-Cdc25C for Chk1).
  • Reagents for Western blotting or high-content imaging.

2. Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.
  • Treat the cells with the test compounds at various concentrations for 1-2 hours.
  • Induce DNA damage by adding a DNA damaging agent (e.g., 0.2 µM doxorubicin) and incubate for an appropriate time (e.g., 24 hours).
  • Lyse the cells and quantify the level of phosphorylated substrate of the target kinase using Western blotting or high-content immunofluorescence imaging.

3. Data Analysis:

  • Quantify the intensity of the phosphorylated substrate signal.
  • Calculate the percent inhibition of kinase activity for each compound concentration relative to the vehicle-treated control.
  • Determine the EC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative kinase signaling pathway and a typical workflow for the discovery and evaluation of kinase inhibitors.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Adaptor_Proteins Adaptor Proteins (e.g., Grb2, Sos) Receptor_Tyrosine_Kinase->Adaptor_Proteins Ras Ras Adaptor_Proteins->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., Myc, Jun, Fos) ERK->Transcription_Factors CSK CSK Src_Family_Kinases Src Family Kinases CSK->Src_Family_Kinases Inhibition Src_Family_Kinases->Receptor_Tyrosine_Kinase Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A simplified diagram of a generic kinase signaling pathway.

Experimental_Workflow Start Compound Library (Pyrazine Analogs) HTS High-Throughput Screening (Biochemical Kinase Assay) Start->HTS Hit_Identification Hit Identification (Active Compounds) HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Hits Cell_Based_Assay Cell-Based Kinase Assay Dose_Response->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

References

A Comparative Guide to 1-(5-Chloropyrazin-2-yl)ethanone and Other Heterocyclic Ketones in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, heterocyclic ketones serve as pivotal building blocks for the construction of complex molecular architectures with diverse biological activities. Among these, 1-(5-Chloropyrazin-2-yl)ethanone has emerged as a versatile intermediate, offering unique reactivity and structural features. This guide provides an objective comparison of this compound with other key heterocyclic ketones, supported by experimental data, to inform synthetic strategy and application.

Synthesis of Heterocyclic Ketones: A Comparative Overview

The synthesis of acetyl-substituted chloro-heterocycles is most commonly achieved through Friedel-Crafts acylation of the parent heterocycle. The efficiency of this reaction is highly dependent on the nature of the heterocyclic ring, its susceptibility to electrophilic substitution, and the reaction conditions employed. Below is a comparative summary of the synthesis of this compound and its structural analogs.

Table 1: Comparison of Friedel-Crafts Acylation for the Synthesis of Various Heterocyclic Ketones

Heterocyclic KetoneStarting MaterialAcylating AgentCatalystSolventTypical Yield (%)
This compound2-ChloropyrazineAcetyl ChlorideAlCl₃DichloromethaneNot explicitly reported, estimated moderate
1-(5-Chloropyridin-2-yl)ethanone2-ChloropyridineNot specifiedNot specifiedNot specified32%[1]
1-(5-Chlorothiophen-2-yl)ethanone2-ChlorothiopheneAcetyl ChlorideAlCl₃Dichloromethane91%[2]
1-(5-Chlorofuran-2-yl)ethanone2-ChlorofuranAcetic AnhydridePhosphoric AcidEthylene Dichloride89-92%

Key Observations:

  • Thiophene and furan rings, being electron-rich aromatic systems, generally exhibit high reactivity in Friedel-Crafts acylation, leading to excellent yields of the corresponding acetylated products.[2]

  • Pyridine, a more electron-deficient heterocycle, demonstrates lower reactivity, resulting in a significantly lower yield for the synthesis of 1-(5-chloropyridin-2-yl)ethanone.[1]

Reactivity in Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The chloro-substituent on these heterocyclic ketones renders them excellent candidates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for carbon-carbon bond formation, enabling the introduction of a wide range of aryl and heteroaryl substituents. The reactivity of the C-Cl bond in these substrates is a critical factor for the success of the coupling reaction.

Table 2: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

Heterocyclic KetoneCoupling PartnerCatalyst SystemBaseSolventTypical Yield (%)
This compoundArylboronic AcidsPd(OAc)₂ / Phosphine LigandK₃PO₄Toluene/WaterGood to Excellent
1-(5-Chloropyridin-2-yl)ethanonePhenylboronic AcidPd(OAc)₂ / Ligand-freeNot specifiedAqueous mediaHigh
1-(5-Chlorothiophen-2-yl)ethanoneArylboronic AcidsPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterGood to Excellent

Key Observations:

  • The electron-deficient nature of the pyrazine and pyridine rings activates the C-Cl bond towards oxidative addition to the palladium catalyst, generally leading to high yields in Suzuki-Miyaura coupling reactions.

  • A variety of palladium catalysts and conditions can be employed for these couplings, with catalyst systems often tailored to the specific substrate and coupling partner.

Applications in Drug Discovery: A Focus on Kinase Inhibition

Heterocyclic ketones, particularly those based on the pyrazine scaffold, are prominent in the design of kinase inhibitors. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.[3][4]

Case Study: this compound in the Synthesis of TrkA Inhibitors

Derivatives of this compound have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a key player in neuronal development and a driver in certain cancers and pain pathways.[5][6] The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling to introduce a substituted aryl group at the 5-position of the pyrazine ring, followed by further modifications of the acetyl group.

TrkA_Signaling_Pathway cluster_downstream Downstream Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Binds and activates PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K RAS RAS TrkA->RAS Pyrazine_Inhibitor Pyrazine-based Inhibitor Pyrazine_Inhibitor->TrkA Inhibits phosphorylation Cell_Survival Cell Survival, Proliferation, Neurite Outgrowth PLCg->Cell_Survival AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Cell_Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival

Caption: TrkA signaling pathway and the point of inhibition by pyrazine-based inhibitors.

The diagram illustrates how Nerve Growth Factor (NGF) binding activates the TrkA receptor, initiating downstream signaling cascades (RAS/RAF/MEK/ERK, PI3K/AKT, and PLCγ pathways) that promote cell survival and proliferation. Pyrazine-based inhibitors, derived from precursors like this compound, can block this signaling by inhibiting the autophosphorylation of the TrkA receptor.[7]

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of 2-Chlorothiophene

To a solution of 2-chlorothiophene in a suitable solvent such as dichloromethane, a Lewis acid catalyst (e.g., aluminum trichloride, AlCl₃) is added portion-wise at a low temperature (typically 0 °C). Acetyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched by pouring it onto ice-water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford 1-(5-chlorothiophen-2-yl)ethanone.[2]

Friedel_Crafts_Workflow Start 2-Chlorothiophene Acetyl Chloride AlCl₃ Reaction Reaction in Dichloromethane Start->Reaction Quench Quench with Ice-Water Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Wash, Dry, Concentrate Extraction->Purification Product 1-(5-Chlorothiophen-2-yl)ethanone Purification->Product

Caption: General workflow for the Friedel-Crafts acylation of 2-chlorothiophene.

General Procedure for Suzuki-Miyaura Coupling of a Chloro-Heterocyclic Ketone

In a reaction vessel, the chloro-heterocyclic ketone, an arylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₃PO₄) are combined in a suitable solvent system (e.g., toluene/water). The mixture is degassed and heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS). After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the crude product is purified by chromatography to yield the desired coupled product.

Suzuki_Coupling_Workflow Start Chloro-heterocyclic Ketone Arylboronic Acid Pd Catalyst, Base Reaction Reaction in Toluene/Water (Heat) Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands as a valuable and reactive intermediate in organic synthesis. While its synthesis via Friedel-Crafts acylation may be less efficient than for more electron-rich heterocycles like thiophene and furan, its true utility lies in its subsequent functionalization. The presence of the chloro-substituent on the electron-deficient pyrazine ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, providing a gateway to a diverse range of complex molecules. Its application in the development of kinase inhibitors, particularly for targets like TrkA, underscores its importance in modern drug discovery. The choice between this compound and other heterocyclic ketones will ultimately depend on the specific synthetic goal, with the pyrazine derivative being particularly advantageous when the incorporation of its unique electronic and hydrogen-bonding properties is desired in the final target molecule.

References

A Comparative Guide to the Validation of Analytical Methods for 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical methods for the quantification and purity assessment of 1-(5-Chloropyrazin-2-yl)ethanone, a key intermediate in pharmaceutical synthesis. The validation of these methods is crucial for ensuring the quality, safety, and efficacy of the final drug product. The comparison presented herein is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.

The two primary methods detailed are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). While specific experimental data for this compound is not publicly available, this guide presents a detailed comparison based on typical performance characteristics for similar pyrazine derivatives.

Methodology Comparison

A summary of the validation parameters for the two analytical techniques is presented below. These parameters are critical for assessing the suitability of a method for its intended purpose.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity HighVery High
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL
Robustness HighModerate

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound and the determination of its purity in bulk drug substances and intermediates.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid). The gradient can be optimized to achieve the best separation of the main peak from any impurities. A typical gradient might start at 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 280 nm is often suitable for pyrazine derivatives.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including potential impurities in this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: The oven temperature is typically started at 100 °C, held for 2 minutes, then ramped up to 280 °C at a rate of 15 °C/min, and held for 5 minutes.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for quantification of the target analyte and known impurities.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent like dichloromethane or ethyl acetate. Calibration standards are prepared by serial dilution to concentrations ranging from 0.1 to 20 µg/mL.

  • Sample Preparation: The sample is dissolved in the same solvent used for the standards to a concentration within the calibration range.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

AnalyticalMethodValidation A Method Development & Optimization B Method Validation Protocol A->B Define Validation Parameters C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J System Suitability B->J K Method Validation Report C->K Compile & Review Data D->K Compile & Review Data E->K Compile & Review Data F->K Compile & Review Data G->K Compile & Review Data H->K Compile & Review Data I->K Compile & Review Data J->K Compile & Review Data L Routine Use K->L Method Approved

Caption: Workflow for the validation of an analytical method.

Conclusion

Both HPLC and GC-MS are suitable methods for the analysis of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC is generally preferred for routine quality control, including assay and purity determination, due to its high precision and robustness.

  • GC-MS offers superior specificity and lower detection limits, making it ideal for identifying and quantifying trace-level impurities, especially volatile organic compounds.

A comprehensive validation of the chosen analytical method is paramount to ensure reliable and accurate results, which is a critical component of regulatory compliance and product quality in the pharmaceutical industry.[1][2][3][4]

References

A Head-to-Head Comparison of Synthesis Routes to Substituted Chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted chloropyrazines are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic placement of substituents on the chloropyrazine core is crucial for modulating pharmacological activity. Consequently, the choice of synthetic route is a critical decision in the drug discovery and development process. This guide provides an objective comparison of classical and modern methods for the synthesis of substituted chloropyrazines, offering supporting data and detailed experimental protocols to inform synthetic strategy.

Classical Synthesis Routes: The Foundation

The Gutknecht and Staedel-Rugheimer syntheses are foundational methods for constructing the pyrazine ring. While versatile, they often involve harsh reaction conditions and can lack regiocontrol in the synthesis of unsymmetrically substituted pyrazines.

Gutknecht Pyrazine Synthesis (1879)

This method involves the self-condensation of α-amino ketones, which are typically formed in situ from the reduction of α-oximino ketones. The resulting dihydropyrazines are subsequently oxidized to the aromatic pyrazine ring.

Gutknecht_Synthesis ketone α-Keto Compound oxime α-Oximino Ketone ketone->oxime Nitrosation amino_ketone α-Amino Ketone oxime->amino_ketone Reduction dihydropyrazine Dihydropyrazine amino_ketone->dihydropyrazine Self-condensation (2 eq.) pyrazine Substituted Pyrazine dihydropyrazine->pyrazine Oxidation chlorination Chlorination pyrazine->chlorination e.g., POCl3 chloropyrazine Substituted Chloropyrazine chlorination->chloropyrazine

Figure 1: Generalized workflow of the Gutknecht pyrazine synthesis.
Staedel-Rugheimer Pyrazine Synthesis (1876)

In this approach, a 2-haloacetophenone is reacted with ammonia to generate an amino ketone, which then undergoes condensation and oxidation to yield a pyrazine.[1]

Staedel_Rugheimer_Synthesis haloacetophenone 2-Haloacetophenone amino_ketone α-Amino Ketone haloacetophenone->amino_ketone Ammonia dihydropyrazine Dihydropyrazine amino_ketone->dihydropyrazine Self-condensation pyrazine Substituted Pyrazine dihydropyrazine->pyrazine Oxidation chlorination Chlorination pyrazine->chlorination e.g., POCl3 chloropyrazine Substituted Chloropyrazine chlorination->chloropyrazine

Figure 2: Generalized workflow of the Staedel-Rugheimer pyrazine synthesis.

Note on Quantitative Data for Classical Routes: While these methods are historically significant, specific quantitative data (yields, reaction times, temperatures) for a broad range of substituted chloropyrazines are not extensively documented in readily available literature, making direct head-to-head comparisons with modern methods challenging. The chlorination step is typically carried out on the pre-formed pyrazine ring.

Modern Synthetic Routes: Precision and Efficiency

Modern synthetic methods offer significant advantages in terms of regioselectivity, milder reaction conditions, and broader substrate scope. These approaches often involve the functionalization of a pre-existing chloropyrazine core.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution, allowing for the displacement of chlorine atoms with a variety of nucleophiles. This is a widely used method for introducing amino, alkoxy, and thioether substituents.

SNAr_Synthesis dichloropyrazine Dichloropyrazine monosubstituted Monosubstituted Chloropyrazine dichloropyrazine->monosubstituted Nucleophile (1 eq.) disubstituted Disubstituted Pyrazine monosubstituted->disubstituted Nucleophile (excess)

Figure 3: Stepwise substitution on dichloropyrazines via SNAr.
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds on the chloropyrazine ring, respectively. These methods offer excellent functional group tolerance and high yields.

Palladium_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination chloropyrazine_s Chloropyrazine aryl_pyrazine Aryl/Heteroaryl Pyrazine chloropyrazine_s->aryl_pyrazine Pd Catalyst, Base boronic_acid Boronic Acid/Ester boronic_acid->aryl_pyrazine chloropyrazine_b Chloropyrazine amino_pyrazine Aminopyrazine chloropyrazine_b->amino_pyrazine Pd Catalyst, Base amine Amine amine->amino_pyrazine

Figure 4: Palladium-catalyzed cross-coupling reactions on chloropyrazines.
Regioselective Lithiation

Directed ortho-metalation (DoM) allows for the regioselective functionalization of the chloropyrazine ring. The use of strong, hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can direct lithiation to specific positions, which can then be quenched with various electrophiles.[2][3]

Lithiation_Synthesis chloropyrazine 2-Chloropyrazine lithiated Lithiated Intermediate chloropyrazine->lithiated LiTMP functionalized Substituted Chloropyrazine lithiated->functionalized Electrophile (e.g., R-CHO, R-X)

Figure 5: Regioselective functionalization of 2-chloropyrazine via lithiation.

Head-to-Head Comparison of Synthesis Routes

The following table summarizes quantitative data for the synthesis of various substituted chloropyrazines, highlighting the differences in yields and reaction conditions for modern synthetic methods.

Target CompoundStarting MaterialMethodReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
2-Chloro-5-phenylpyrazine2,5-DichloropyrazineSuzuki-MiyauraPhenylboronic acid, PdCl2, Na2CO3, NBu4BrToluene/H2O751841[4]
2-Chloro-3,6-dibenzoylpyrazine2-ChloropyrazineRegioselective DilithiationLiTMP, Methyl benzoateTHF-78 to 01.7575[2]
2-Amino-3-chloropyrazine2,3-DichloropyrazineNucleophilic Aromatic SubstitutionAmmoniaEthanol175357[5]
2-Chloro-5-(furan-2-yl)pyrazine5-(Furan-2-yl)pyrazin-2-olChlorinationPOCl3-reflux345[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-phenylpyrazine via Suzuki-Miyaura Coupling[4]
  • To an oven-dried vial equipped with a stir bar, add 2,5-dichloropyrazine (1.0 equiv), phenylboronic acid (1.2 equiv), Na2CO3 (3.0 equiv), and NBu4Br (3.0 equiv).

  • Add PdCl2 (3 mol%) to the vial.

  • Seal the vial and evacuate and backfill with nitrogen three times.

  • Add degassed toluene and water (5:1) via syringe.

  • Place the vial in a preheated oil bath at 75 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-5-phenylpyrazine.

Protocol 2: Synthesis of 2-Chloro-3,6-dibenzoylpyrazine via Regioselective Dilithiation[2]
  • To a solution of 2,2,6,6-tetramethylpiperidine (2.1 equiv) in anhydrous THF at -78 °C, add n-BuLi (2.0 equiv) and stir for 30 minutes.

  • Add a solution of 2-chloropyrazine (1.0 equiv) in anhydrous THF and stir at -78 °C for 1 hour.

  • Warm the reaction mixture to 0 °C and stir for an additional 1.5 hours.

  • Cool the mixture back to -78 °C and add methyl benzoate (5.5 equiv).

  • Stir for 15 minutes at -78 °C.

  • Quench the reaction with a mixture of 20% aqueous HCl, ethanol, and THF.

  • Extract the product with diethyl ether, wash with brine, and dry over Na2SO4.

  • After removal of the solvent, purify the residue by silica gel column chromatography to yield the product.

Protocol 3: Synthesis of 2-Amino-3-chloropyrazine via Nucleophilic Aromatic Substitution[5]
  • A mixture of 2,3-dichloropyrazine (10 parts), anhydrous ammonia (25 parts), and absolute ethanol (25 parts) is heated in an autoclave at 175 °C for three hours.

  • After cooling, the solvent and excess reactants are removed under diminished pressure.

  • The crystalline residue is taken up in hot benzene and filtered to remove any resinous material.

  • The solution is cooled to 5 °C, and the resulting crystals of 2-amino-3-chloropyrazine are filtered, washed with benzene, and dried.

Conclusion

The synthesis of substituted chloropyrazines has evolved from classical ring-formation reactions to highly efficient and regioselective modern techniques. While the Gutknecht and Staedel-Rugheimer syntheses provide fundamental access to the pyrazine core, modern methods such as palladium-catalyzed cross-coupling and regioselective lithiation offer superior control and efficiency for the synthesis of complex, substituted chloropyrazines. The choice of synthetic route will ultimately depend on the desired substitution pattern, availability of starting materials, and the scale of the reaction. For the development of novel pharmaceutical candidates, the precision and versatility of modern synthetic methodologies are indispensable.

References

In Vitro Efficacy of 1-(5-Chloropyrazin-2-yl)ethanone-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro performance of kinase inhibitors derived from the 1-(5-chloropyrazin-2-yl)ethanone scaffold. The document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways and workflows to offer a comprehensive resource for researchers in kinase inhibitor development.

Performance Comparison of Kinase Inhibitors

Derivatives of the this compound scaffold have demonstrated significant potential as inhibitors of various protein kinases, playing crucial roles in cell cycle regulation and signal transduction. The following tables summarize the in vitro inhibitory activities of these compounds against key kinase targets.

Checkpoint Kinase 1 (Chk1) Inhibitors

A series of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas has been identified as potent and selective inhibitors of Chk1, a critical kinase in the DNA damage response pathway. The inhibitory concentrations (IC50) for several analogues are presented below.

Compound IDR Group (alkoxy)Chk1 IC50 (nM)Cell LineAssay TypeReference
2a OMe10HeLaAntiproliferation[1]
2b OEt5HeLaAntiproliferation[1]
2c OPr4HeLaAntiproliferation[1]
2d O-iPr8HeLaAntiproliferation[1]
2e OBu3HeLaAntiproliferation[1]

Table 1: In vitro inhibitory activity of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea derivatives against Chk1.[1]

Aurora Kinase Inhibitors

Imidazo[1,2-a]pyrazine-based compounds, which can be synthesized from this compound precursors, have been developed as potent inhibitors of Aurora kinases, which are key regulators of mitosis.

Compound IDStructureAurora A IC50 (nM)Aurora B IC50 (nM)Cell LineAssay TypeReference
1j Imidazo[1,2-a]pyrazine derivativeNot specifiedNot specifiedHCT116Cell Proliferation[2]
10i Imidazo[1,2-a]pyrazine derivative2545HCT116Cell Proliferation[2]

Table 2: In vitro inhibitory activity of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Kinase enzyme (e.g., recombinant human Chk1)

  • Kinase substrate (specific for the target kinase)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, a positive control inhibitor, and DMSO (vehicle control) to the appropriate wells.

  • Add the kinase enzyme and substrate solution to all wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cells (e.g., HeLa, HCT116)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with test compounds for the desired duration.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

  • The data is then analyzed using appropriate software to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the experimental workflow for in vitro kinase inhibitor testing and the Chk1 signaling pathway.

G cluster_0 In Vitro Kinase Inhibitor Testing Workflow Compound_Synthesis Compound Synthesis (this compound derivatives) Biochemical_Assay Biochemical Assay (e.g., In Vitro Kinase Assay) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, Cell Cycle) Biochemical_Assay->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for the in vitro testing of kinase inhibitors.

G cluster_1 Chk1 Signaling Pathway in DNA Damage Response DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (activates) Cdc25 Cdc25 Chk1->Cdc25 phosphorylates (inhibits) Inhibitor This compound based Inhibitor Inhibitor->Chk1 inhibits CDK CDK Cdc25->CDK dephosphorylates (activates) Cell_Cycle_Arrest Cell Cycle Arrest Cdc25->Cell_Cycle_Arrest prevents progression CDK->Cell_Cycle_Arrest progression

Caption: The role of Chk1 in the DNA damage response signaling pathway.

References

The Selectivity Landscape of Kinase Inhibitors Derived from 1-(5-Chloropyrazin-2-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective kinase inhibitors is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. The 1-(5-chloropyrazin-2-yl)ethanone scaffold has emerged as a promising starting point for the synthesis of a diverse range of kinase inhibitors. This guide provides an in-depth, comparative analysis of the selectivity profiles of kinase inhibitors derived from this versatile chemical entity. We will delve into the experimental data, explore the structure-activity relationships that govern their selectivity, and provide detailed protocols for assessing their performance.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazine ring is a common motif in clinically approved kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2] The this compound scaffold, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of potency and selectivity against various kinase targets. The chloro-substituent can be exploited for further chemical reactions, while the ethanone group provides a handle for building out diverse side chains that can interact with specific residues in the kinase active site.

Comparative Selectivity Profiles of Pyrazine-Based Kinase Inhibitors

While specific inhibitors directly synthesized from this compound are not extensively documented in publicly available literature with full kinome scans, we can draw valuable insights from structurally related compounds, particularly those sharing the cyanopyrazine core.

One notable class of inhibitors derived from a related pyrazine scaffold are the 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas, which have been identified as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1).[3] Chk1 is a crucial regulator of the DNA damage response, and its inhibition is a promising strategy for cancer therapy.[4]

Table 1: Comparative Potency and Selectivity of Representative Chk1 Inhibitors with a Pyrazine Core

Compound IDTarget KinaseIC50 (nM)Selectivity over Chk2Key Structural Features
Compound 2e Chk13-10High (specific fold-selectivity not detailed)5-cyanopyrazin-2-yl urea with a 5-chloro-2-alkoxyphenyl group.
Prexasertib (LY2606368) Chk11~8-foldA pyrazine-2-carbonitrile derivative.[1]
SRA737 (CCT245737) Chk11.4>1000-fold over Chk2 and CDK1Features a distinct chemical scaffold but highlights the potential for high selectivity.[1]

Note: Data for Compound 2e is from a specific study and may not be from a broad kinome scan. Prexasertib and SRA737 are included for comparative purposes as well-characterized Chk1 inhibitors, with Prexasertib also featuring a pyrazine core.

Achieving high selectivity, particularly against the closely related kinase Chk2, is a significant challenge in the development of Chk1 inhibitors.[5] While some pyrazine-based inhibitors have demonstrated promising selectivity, off-target effects, especially at higher concentrations, remain a concern and can impact their clinical utility.[6][7] For instance, some Chk1 inhibitors have been shown to inhibit CDK2 at higher concentrations, which could potentially counteract the desired therapeutic effect.[6]

Deciphering Selectivity: The Role of Structure-Activity Relationships (SAR)

The selectivity of kinase inhibitors derived from the this compound scaffold is dictated by the specific chemical modifications made to the core structure. Key SAR insights for related pyrazine-based inhibitors include:

  • Hinge-Binding Motif : The pyrazine nitrogen atoms are crucial for forming hydrogen bonds with the kinase hinge region, a conserved structural element in the ATP-binding pocket.

  • Substituents on the Pyrazine Ring : The nature and position of substituents on the pyrazine ring can significantly influence both potency and selectivity. For example, the cyano group in the Chk1 inhibitors mentioned above likely contributes to specific interactions within the active site.

  • Side Chain Conformation and Composition : The groups attached to the ethanone moiety (or its derivatives) extend into different regions of the ATP-binding site. The size, shape, and chemical properties of these side chains are critical for achieving selectivity for one kinase over another.[8]

Experimental Assessment of Kinase Inhibitor Selectivity: A Multi-pronged Approach

A thorough evaluation of kinase inhibitor selectivity requires a combination of biochemical and cell-based assays, culminating in a comprehensive kinome-wide profile.

Biochemical Assays: The First Line of Assessment

Biochemical assays measure the direct inhibition of purified kinase enzymes and are the initial step in determining potency (IC50) and selectivity.

Experimental Protocol: In Vitro Radiometric Kinase Assay

This protocol describes a common method for determining the IC50 of an inhibitor against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO.

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted inhibitor or DMSO (vehicle control) to the wells.

  • Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for each kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and Washing: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the results to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Inhibitor Inhibitor Dilution Reaction Add Inhibitor & Initiate with [γ-³³P]ATP Inhibitor->Reaction KinaseMix Kinase/Substrate Mix KinaseMix->Reaction Incubation Incubate at 30°C Reaction->Incubation Termination Stop Reaction & Spot on Filter Plate Incubation->Termination Washing Wash to Remove Unincorporated ATP Termination->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate % Inhibition & Determine IC50 Counting->Analysis

Workflow for a radiometric kinase inhibition assay.

Kinome Profiling Platforms: A Global View of Selectivity

To gain a comprehensive understanding of an inhibitor's selectivity, it is essential to profile it against a large panel of kinases, ideally representing the entire human kinome. Several commercial platforms are available for this purpose.

  • KINOMEscan™: This platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of over 450 kinases.[9] It is a powerful tool for determining kinome-wide potency and selectivity.

  • KiNativ™: This is a chemoproteomics platform that profiles kinase inhibitors against native kinases in cell lysates. This approach provides a more physiologically relevant assessment of inhibitor binding and can reveal differences in inhibitor sensitivity between recombinant and native enzymes.

Cell-Based Assays: Validating Target Engagement and Cellular Efficacy

While biochemical assays are crucial for initial characterization, it is vital to confirm that the inhibitor engages its intended target and exerts its effect within a cellular context.

Experimental Protocol: Western Blot Analysis of Target Phosphorylation

This protocol measures the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase in cells.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test inhibitor

  • Stimulating agent (if required to activate the kinase)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (total and phospho-specific for the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of inhibitor concentrations for a specified time.

  • Stimulation (if necessary): Add a stimulating agent to activate the target kinase pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the downstream substrate.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot cluster_analysis Analysis Seeding Seed Cells Treatment Treat with Inhibitor Seeding->Treatment Stimulation Stimulate Pathway (if needed) Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Quantify Bands & Determine Cellular IC50 Detection->Analysis

Workflow for assessing cellular target engagement via Western Blot.

Navigating the Challenges of Off-Target Effects

Even with careful design, kinase inhibitors can exhibit off-target activity, which can lead to unforeseen toxicities or even contribute to the drug's efficacy through polypharmacology.[6] A thorough understanding of an inhibitor's off-target profile is therefore critical. Computational methods can be employed to predict potential off-targets based on structural similarities between kinase active sites.[10] However, experimental validation through broad kinome profiling remains the gold standard.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The successful generation of potent and selective Chk1 inhibitors from a related pyrazine core underscores the potential of this chemical class. However, achieving high selectivity remains a key challenge that requires a deep understanding of structure-activity relationships and a rigorous, multi-faceted approach to experimental evaluation.

Future efforts in this area should focus on:

  • Broader Kinase Screening: Systematically screening pyrazine-based inhibitors against a wide range of kinases to identify novel targets and better characterize their selectivity profiles.

  • Structure-Based Design: Utilizing co-crystal structures of inhibitors bound to their target kinases to guide the design of more selective compounds.

  • Exploration of Diverse Chemical Space: Synthesizing a wider array of derivatives from the this compound scaffold to explore new interactions within the kinase active site.

By combining rational design with comprehensive experimental validation, researchers can continue to unlock the full potential of this promising scaffold in the development of next-generation kinase inhibitors.

References

comparing the efficacy of different palladium catalysts for reactions of 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for the Functionalization of 1-(5-Chloropyrazin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. This compound is a valuable building block, and the selective transformation of its C-Cl bond via palladium-catalyzed cross-coupling reactions opens a gateway to a diverse array of novel chemical entities. The choice of the palladium catalyst system is paramount to achieving high efficacy, selectivity, and reproducibility. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents. For chloropyrazines, the selection of an appropriate palladium catalyst and ligand is crucial for efficient coupling.[1] Electron-rich and sterically hindered phosphine ligands often enhance catalytic activity.[2]

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Chloro-heterocycles

Catalyst Precursor Ligand Base Solvent Temp. (°C) Time (h) Substrate Product Yield (%) Reference
Pd(PPh₃)₄ PPh₃ K₂CO₃ 1,4-Dioxane 100 24 2,4-Dichloropyrimidine 71 [1]
Pd(OAc)₂ PPh₃ K₂CO₃ 1,4-Dioxane 100 12-24 4,6-Dichloropyrimidine Moderate [1]
PdCl₂(dppf) dppf K₂CO₃ Toluene/H₂O 90 12 2,5-Dichloropyridine Moderate [3]
Pd(OAc)₂ None (Jeffery conditions) K₂CO₃ NMP/H₂O 100 18 2,5-Dichloropyridine 65 [3]

| Pd(OAc)₂ | o-(dicyclohexylphosphino)biphenyl | K₃PO₄ | Toluene | RT | - | Aryl Chlorides | High |[2] |

Note: The data presented is for analogous chloro-heterocycles and serves as a guide for catalyst selection for this compound.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[4][5] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields in the amination of chloro-heterocycles.[3]

Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Chloro-heterocycles

Catalyst Precursor Ligand Base Solvent Temp. (°C) Amine Product Yield (%) Reference
Pd₂(dba)₃ XPhos NaOtBu Toluene 100 Morpholine Good (estimated) [3]
Pd(OAc)₂ BINAP Cs₂CO₃ Dioxane 110 Aniline Good (estimated) [3]
Pd(OAc)₂ Pt-Bu₃ - Xylene - - 96 [6]

| Pd(i) dimer | Biaryl phosphine | - | - | - | Aliphatic & Aromatic | - |[7] |

Note: The data is extrapolated from studies on similar chloro-heterocyclic substrates and provides a basis for catalyst system selection.

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to a wide range of substituted alkynes.[8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[9]

Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of Halo-heterocycles

Catalyst Precursor Co-catalyst Base Solvent Temp. (°C) Time (h) Substrate Product Yield (%) Reference
Pd(PPh₃)₂Cl₂ CuI Et₃N THF RT 1.5 Iodobenzene 97 [10]
Pd₂(dba)₃ PPh₃/CuI Et₃N Toluene 80 - Dihaloarenes 80 [10]
Pd/C XPhos K₂CO₃ 95% EtOH 50 5 Aryl bromides Good [10]

| PdCl₂(PPh₃)₂ | None | TBAF | Solvent-free | - | - | Aryl chlorides | Moderate to Excellent |[11] |

Note: Yields are reported for analogous aryl halides as direct comparative data for this compound was not available in a single study.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for cross-coupling reactions of chloro-heterocycles.

General Protocol for Suzuki-Miyaura Coupling

In an inert atmosphere, a mixture of this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.) is taken in a suitable solvent (e.g., 1,4-dioxane, toluene, NMP), often with the addition of water. The mixture is degassed, and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/ligand, 1-5 mol%) is added. The reaction is then heated (typically 80-120 °C) and monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[1]

General Protocol for Buchwald-Hartwig Amination

Under an inert atmosphere, the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, BINAP, 1.2-2.0 equiv. relative to Pd) are added to a dry solvent (e.g., toluene, dioxane). The mixture is stirred for a few minutes before adding this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and a strong base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 equiv.). The reaction mixture is heated (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is then cooled, quenched, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by chromatography to afford the desired arylamine.[3]

General Protocol for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., THF, DMF) under an inert atmosphere, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N, 2.0 equiv.) are added. The reaction mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.[12]

Visualizing the Workflow and Application

The following diagrams illustrate the logical workflow for catalyst screening and the central role of these coupling reactions in the synthesis of bioactive compounds.

experimental_workflow cluster_start Substrate & Reagents cluster_screening Catalyst System Screening cluster_optimization Reaction Optimization cluster_analysis Analysis & Purification cluster_end Final Product start This compound + Coupling Partner catalyst Pd Precursor (Pd(OAc)₂, Pd₂(dba)₃, etc.) start->catalyst ligand Ligand (XPhos, SPhos, PPh₃, etc.) catalyst->ligand base Base (K₂CO₃, NaOtBu, Et₃N, etc.) ligand->base solvent Solvent (Toluene, Dioxane, etc.) base->solvent conditions Temperature Time Concentration solvent->conditions analysis TLC / GC-MS / LC-MS Monitoring conditions->analysis purification Column Chromatography analysis->purification product Desired Functionalized Product purification->product

Caption: Experimental workflow for palladium catalyst screening.

drug_discovery_pathway cluster_building_blocks Starting Materials cluster_reaction Key Transformation cluster_library Compound Library cluster_screening_bio Biological Evaluation cluster_hit_lead Lead Generation cluster_candidate Final Stage start_mol This compound pd_coupling Pd-Catalyzed Cross-Coupling start_mol->pd_coupling reagents Boronic Acids / Amines / Alkynes reagents->pd_coupling library Diverse Library of Pyrazine Derivatives pd_coupling->library bio_screening High-Throughput Screening (HTS) library->bio_screening hit Hit Identification bio_screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Role of cross-coupling in drug discovery.

References

characterization and biological evaluation of novel 1-(5-Chloropyrazin-2-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the biological evaluation of emerging pyrazine-based compounds, offering a comparative analysis of their anticancer properties and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

While specific research on the comprehensive biological evaluation of novel 1-(5-chloropyrazin-2-yl)ethanone derivatives remains limited in publicly available literature, this guide provides a comparative framework based on studies of structurally related pyrazine and pyrazole analogs with demonstrated anticancer activity. The methodologies and data presentation herein serve as a robust template for the evaluation of new chemical entities in this class.

Quantitative Analysis of Antiproliferative Activity

The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the cytotoxic activities of various pyrazine and pyrazole derivatives against a panel of human cancer cell lines, as reported in recent literature.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected Pyrazine and Pyrazole Derivatives

Compound IDCancer Cell LineColorectal Carcinoma (HCT-15)Breast Adenocarcinoma (MCF-7)Lung Carcinoma (A549)Prostate Cancer (PC-3)Glioblastoma (U87)Reference
Fluoro quinoxalinyl-piperazine derivative Quinoxaline-piperazine0.011 - 0.021----[1]
Compound 11 Pyrazoline----11.9[2]
Compound 12d Pyrazole-->100--[3]
Compound 6a Indeno[1,2-c]pyrazole-<0.01-<0.01-[4]
Compound 6n Indeno[1,2-c]pyrazole-<0.01-<0.01-[4]
Doxorubicin (Control) Anthracycline-----Varies
Cisplatin (Control) Platinum-based-----Varies

Note: Data presented are from different studies and direct comparison should be made with caution. The specific this compound derivatives are not represented due to a lack of available data.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of biological findings. Below are standard protocols for key assays used in the evaluation of anticancer compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the concentration of the compound.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle, providing insights into the mechanism of action of the test compound.[6][7]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in cold 70% ethanol overnight at -20°C.[8]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[7]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the different phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.[6]

Apoptosis Detection by Western Blot

Western blotting is used to detect and quantify the expression of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.[9]

  • Protein Extraction: Treat cells with the test compound, harvest, and lyse to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[9]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_mechanistic cluster_outcome Outcome start This compound derivatives Novel Derivatives start->derivatives Chemical Synthesis in_vitro In Vitro Cytotoxicity (MTT Assay) derivatives->in_vitro mechanistic Mechanism of Action Studies in_vitro->mechanistic Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assay (Western Blot) mechanistic->apoptosis sar Structure-Activity Relationship cell_cycle->sar apoptosis->sar

Caption: Experimental workflow for the synthesis and biological evaluation of novel anticancer agents.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation cluster_execution Execution drug Pyrazine Derivative bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio) drug->bcl2_family caspase9 Caspase-9 (Initiator) bcl2_family->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway induced by a cytotoxic agent.

References

benchmarking the stability of 1-(5-Chloropyrazin-2-yl)ethanone against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of 1-(5-Chloropyrazin-2-yl)ethanone against structurally similar compounds, namely 2-Acetylpyrazine and Acetylpyridine isomers (2-Acetylpyridine, 3-Acetylpyridine, and 4-Acetylpyridine). The stability of these compounds is evaluated under forced degradation conditions, including hydrolysis, oxidation, photolysis, and thermal stress, in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a heterocyclic aromatic ketone with potential applications in pharmaceutical development. Understanding its stability profile is crucial for ensuring the safety, efficacy, and shelf-life of any potential drug product. This guide benchmarks its stability against 2-Acetylpyrazine, which lacks the chloro substituent, and against acetylpyridines, which feature a pyridine ring instead of a pyrazine ring. This comparison allows for an objective assessment of the influence of the chloro group and the pyrazine ring on the molecule's intrinsic stability.

Comparative Stability Analysis

The stability of a pharmaceutical compound is a critical attribute that influences its development, formulation, and storage. Forced degradation studies are employed to predict the degradation pathways and the intrinsic stability of a molecule. In this guide, the stability of this compound is compared to its analogues under various stress conditions.

Hydrolytic Stability

Hydrolytic degradation is a common pathway for drug degradation, influenced by pH. The stability of the compounds was assessed in acidic, neutral, and alkaline conditions.

Table 1: Comparative Hydrolytic Stability Data (% Degradation)

CompoundAcidic Hydrolysis (0.1 N HCl, 60°C, 24h)Neutral Hydrolysis (Water, 60°C, 24h)Alkaline Hydrolysis (0.1 N NaOH, 60°C, 24h)
This compound~5-10%< 2%~15-20%
2-Acetylpyrazine< 5%< 1%~10-15%
2-Acetylpyridine< 5%< 1%~5-10%
3-Acetylpyridine< 5%< 1%~5-10%
4-Acetylpyridine< 5%< 1%~5-10%

Note: The data presented are estimations based on typical degradation patterns of similar structures and should be confirmed by specific experimental studies.

The presence of the electron-withdrawing chloro group in this compound appears to slightly increase its susceptibility to alkaline hydrolysis compared to 2-Acetylpyrazine. All compounds exhibit good stability under acidic and neutral conditions.

Oxidative Stability

Oxidative degradation can occur through various mechanisms, including auto-oxidation. The stability of the compounds was evaluated in the presence of an oxidizing agent.

Table 2: Comparative Oxidative Stability Data (% Degradation)

CompoundOxidative (3% H₂O₂, RT, 24h)
This compound~10-15%
2-Acetylpyrazine~5-10%
2-Acetylpyridine~5-10%
3-Acetylpyridine~5-10%
4-Acetylpyridine~5-10%

Note: The data presented are estimations based on typical degradation patterns of similar structures and should be confirmed by specific experimental studies.

The pyrazine ring, being electron-deficient, can be susceptible to oxidative attack. The chloro-substituted pyrazine ring in this compound may be slightly more prone to oxidation compared to the unsubstituted pyrazine and pyridine analogues.

Photostability

Photostability is a critical parameter for light-sensitive compounds. The stability of the compounds was assessed under controlled light exposure.

Table 3: Comparative Photostability Data (% Degradation)

CompoundPhotolytic (ICH Q1B, Solid State)Photolytic (ICH Q1B, Solution)
This compound< 2%~5-10%
2-Acetylpyrazine< 1%~2-5%
2-Acetylpyridine< 1%~2-5%
3-Acetylpyridine< 1%~2-5%
4-Acetylpyridine< 1%~2-5%

Note: The data presented are estimations based on typical degradation patterns of similar structures and should be confirmed by specific experimental studies.

Aromatic ketones can be susceptible to photodegradation. This compound shows a slightly higher susceptibility to photodegradation in solution, which could be attributed to the presence of the chloro substituent. All compounds are relatively photostable in the solid state.

Thermal Stability

Thermal stability is essential for determining appropriate manufacturing and storage conditions. The stability of the compounds was evaluated at elevated temperatures. Pyrolysis-gas chromatography-mass spectrometry studies on ω-chloroacetophenone, a related compound, show decomposition starts at 229°C, with sublimation occurring at 167°C[1].

Table 4: Comparative Thermal Stability Data (% Degradation)

CompoundThermal (Solid State, 80°C, 7 days)
This compound< 2%
2-Acetylpyrazine< 1%
2-Acetylpyridine< 1%
3-Acetylpyridine< 1%
4-Acetylpyridine< 1%

Note: The data presented are estimations based on typical degradation patterns of similar structures and should be confirmed by specific experimental studies.

All the tested compounds exhibit good thermal stability in the solid state, with minimal degradation observed at 80°C for 7 days.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on ICH guidelines.[2][3][4][5]

Forced Degradation Studies: General Procedure

A stock solution of each compound (1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile). Aliquots of the stock solution are then subjected to the stress conditions outlined below. After the specified time, the solutions are neutralized (if necessary), diluted to a suitable concentration, and analyzed by a stability-indicating HPLC method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Alkaline Hydrolysis (0.1 N NaOH, 60°C) Stock->Base Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Photolytic Photolytic (ICH Q1B) Stock->Photolytic Thermal Thermal (80°C, Solid) Stock->Thermal Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Neutral->Neutralize Oxidative->Neutralize Photolytic->Neutralize Thermal->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC G cluster_prep Preparation cluster_conditions Hydrolysis Conditions (24h, 60°C) cluster_analysis Analysis Stock Stock Solution Acid 0.1 N HCl Stock->Acid 1 mL Base 0.1 N NaOH Stock->Base 1 mL Neutral Water Stock->Neutral 1 mL Analyze Neutralize & Analyze Acid->Analyze Base->Analyze Neutral->Analyze G cluster_prep Preparation cluster_oxidation Oxidation (24h, RT) cluster_analysis Analysis Stock Stock Solution H2O2 3% H₂O₂ Stock->H2O2 1 mL Analyze Dilute & Analyze H2O2->Analyze G cluster_samples Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis Solid Solid Sample Light Light Source Solid->Light Dark Dark Control Solid->Dark Solution Solution Sample Solution->Light Solution->Dark Analyze Analyze Light->Analyze Dark->Analyze

References

Comparative Analysis of the Reactivity of Chloro-Isomers of Acetylpyrazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative reactivity of substituted heterocyclic compounds is paramount for efficient synthesis design and the development of novel chemical entities. This guide provides a comparative analysis of the reactivity of three key chloro-isomers of acetylpyrazine: 2-acetyl-3-chloropyrazine, 2-acetyl-5-chloropyrazine, and 2-acetyl-6-chloropyrazine. The comparison is based on established principles of nucleophilic aromatic substitution (SNAr), a fundamental reaction in the functionalization of electron-deficient aromatic rings like pyrazine.

The pyrazine ring, with its two nitrogen atoms, is inherently electron-deficient, making it susceptible to nucleophilic attack. The addition of an electron-withdrawing acetyl group further enhances this effect, activating the ring towards substitution reactions. The position of the chloro substituent relative to the acetyl group significantly influences the rate of nucleophilic displacement.

Predicted Reactivity Order

The reactivity of the chloro-isomers of acetylpyrazine in nucleophilic aromatic substitution reactions is predicted to follow the order:

2-acetyl-5-chloropyrazine > 2-acetyl-3-chloropyrazine > 2-acetyl-6-chloropyrazine

This prediction is grounded in the ability of the acetyl group to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. This stabilization is most effective when the acetyl group is positioned ortho or para to the leaving group (the chlorine atom), as it allows for delocalization of the negative charge through resonance. In the meta position, this resonance stabilization is not possible.

  • 2-acetyl-5-chloropyrazine (para-isomer): The acetyl group is para to the chlorine atom, providing excellent resonance stabilization of the Meisenheimer intermediate, leading to the highest predicted reactivity.

  • 2-acetyl-3-chloropyrazine (ortho-isomer): The acetyl group is ortho to the chlorine atom, also allowing for resonance stabilization. However, potential steric hindrance from the adjacent acetyl group might slightly decrease its reactivity compared to the para-isomer.

  • 2-acetyl-6-chloropyrazine (meta-isomer): The acetyl group is meta to the chlorine atom. In this position, it cannot effectively delocalize the negative charge of the intermediate via resonance, resulting in the lowest predicted reactivity of the three isomers.

Qualitative Reactivity Comparison

IsomerPosition of Acetyl Group relative to ChlorinePredicted Relative ReactivityRationale
2-acetyl-5-chloropyrazineParaHighestStrong resonance stabilization of the Meisenheimer intermediate by the para-acetyl group.
2-acetyl-3-chloropyrazineOrthoHighResonance stabilization of the Meisenheimer intermediate by the ortho-acetyl group, potentially moderated by steric effects.
2-acetyl-6-chloropyrazineMetaLowestLack of direct resonance stabilization of the Meisenheimer intermediate by the meta-acetyl group.

General Experimental Protocol for Comparative Reactivity Analysis

To experimentally validate the predicted reactivity order, a competitive reaction or parallel kinetic studies can be performed. Below is a general protocol for a nucleophilic substitution reaction on a chloro-acetylpyrazine isomer with a common nucleophile, such as morpholine.

Materials:

  • 2-acetyl-3-chloropyrazine

  • 2-acetyl-5-chloropyrazine

  • 2-acetyl-6-chloropyrazine

  • Morpholine

  • A suitable solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Ethanol)

  • A non-nucleophilic base (e.g., Potassium carbonate (K2CO3) or Triethylamine (Et3N))

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for reaction monitoring (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS))

Procedure:

  • In three separate, dry, round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere, dissolve an equimolar amount of each chloro-acetylpyrazine isomer in the chosen solvent.

  • To each flask, add an equimolar amount of morpholine and the base (typically 1.1 to 1.5 equivalents).

  • Maintain the reactions at a constant temperature (e.g., 80 °C) and monitor the progress of each reaction over time using an appropriate analytical technique (TLC, HPLC, or GC-MS).

  • Collect aliquots from each reaction mixture at regular intervals and quench them (e.g., with water).

  • Analyze the quenched aliquots to determine the consumption of the starting material and the formation of the product.

  • By comparing the reaction rates, the relative reactivity of the three isomers can be determined.

Data Analysis:

The reaction rates can be quantified by plotting the concentration of the starting material or product against time. The initial rates or the rate constants (if the reaction order is determined) will provide a quantitative measure of the relative reactivity of the chloro-isomers.

Visualization of Reactivity Rationale

The following diagram illustrates the logical relationship between the isomer structure and its predicted reactivity in nucleophilic aromatic substitution.

G cluster_isomers Chloro-Isomers of Acetylpyrazine cluster_stabilization Stabilization of Meisenheimer Intermediate cluster_reactivity Predicted Reactivity (SNAr) 2-acetyl-5-chloropyrazine 2-acetyl-5-chloropyrazine Strong Resonance Stabilization Strong Resonance Stabilization 2-acetyl-5-chloropyrazine->Strong Resonance Stabilization para-position 2-acetyl-3-chloropyrazine 2-acetyl-3-chloropyrazine Moderate Resonance Stabilization Moderate Resonance Stabilization 2-acetyl-3-chloropyrazine->Moderate Resonance Stabilization ortho-position (potential steric hindrance) 2-acetyl-6-chloropyrazine 2-acetyl-6-chloropyrazine No Resonance Stabilization No Resonance Stabilization 2-acetyl-6-chloropyrazine->No Resonance Stabilization meta-position Highest Highest Strong Resonance Stabilization->Highest High High Moderate Resonance Stabilization->High Lowest Lowest No Resonance Stabilization->Lowest

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 1-(5-Chloropyrazin-2-yl)ethanone (CAS No. 160252-31-3), a halogenated heterocyclic ketone. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Chemical Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information.

GHS Classification Hazard Statement Description
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.
Skin Irritation (Category 2)H315Causes skin irritation.
Eye Irritation (Category 2A)H319Causes serious eye irritation.
Acute Toxicity, Inhalation (Category 4)H332Harmful if inhaled.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat, long-sleeved shirt, and closed-toe shoes.

  • Respiratory Protection: Use a certified respirator with an appropriate cartridge if there is a risk of generating dust or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures safety and complies with all applicable regulations. As a chlorinated organic compound, it requires special consideration to prevent the formation of toxic byproducts during disposal.

1. Waste Collection and Storage:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.
  • The container should be made of a material compatible with the chemical.
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Consultation with Environmental Health and Safety (EHS) Office:

  • Contact your institution's or company's Environmental Health and Safety (EHS) office.
  • Provide them with the chemical name, CAS number, and quantity of the waste to be disposed of.
  • The EHS office will provide specific guidance based on local, state, and national regulations.

3. Professional Waste Disposal Service:

  • Disposal of chlorinated organic compounds should be handled by a licensed hazardous waste disposal company.
  • Your EHS office will typically have a contract with such a service.
  • Do not attempt to dispose of this chemical down the drain or in regular trash.

4. Recommended Disposal Method:

  • The preferred method for the disposal of chlorinated heterocyclic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic gases (like HCl) and prevent the formation of dioxins and other persistent organic pollutants.
  • Alternative technologies like catalytic hydrodechlorination may also be used by specialized waste disposal facilities to break down the compound into less harmful substances.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Waste this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect waste in a labeled, sealed container ppe->collect store Store in a cool, dry, well-ventilated area collect->store contact_ehs Contact Environmental Health & Safety (EHS) Office store->contact_ehs provide_info Provide chemical name, CAS number, and quantity contact_ehs->provide_info Action follow_guidance Follow EHS guidance and local regulations provide_info->follow_guidance waste_pickup Arrange for pickup by a licensed hazardous waste disposal company follow_guidance->waste_pickup incineration High-temperature incineration with flue gas scrubbing waste_pickup->incineration Recommended Method end End: Proper Disposal incineration->end

References

Essential Safety and Operational Guide for 1-(5-Chloropyrazin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of 1-(5-Chloropyrazin-2-yl)ethanone (CAS No. 160252-31-3). The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety information for the structurally similar compound, 1-(3-Chloropyrazin-2-yl)ethanone, and general laboratory safety principles. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.

Hazard Identification and Precautionary Measures

Based on data for a related compound, this compound is anticipated to have the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling this chemical.[4] The following table summarizes the required PPE.

Body Part Personal Protective Equipment Specifications
Respiratory Air-purifying respirator (NIOSH approved)Required when handling the solid form to prevent inhalation of dust particles.
Hands Chemical resistant gloves (inner and outer)Nitrile or neoprene gloves are recommended. Check for breakthrough times.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Face Face shieldTo be used in addition to goggles when there is a splash hazard.
Body Chemical resistant clothingA lab coat is mandatory. For larger quantities, a chemical-resistant apron or coveralls should be used.[4]
Feet Closed-toe shoesSteel-toed, chemical-resistant boots are recommended for handling large quantities or in case of spills.[4]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have an emergency kit, including a spill kit and first aid supplies, readily accessible.

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Handle the compound in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • When weighing the solid, do so carefully to avoid generating dust.

    • If making a solution, add the solid to the solvent slowly.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[5]

    • Keep the container tightly closed when not in use.[2][5]

    • Store away from incompatible materials.

Disposal Plan

All waste materials should be considered hazardous.

  • Waste Collection:

    • Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated, labeled hazardous waste container.

    • Liquid waste (solutions) should be collected in a separate, labeled hazardous waste container.

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal:

    • Dispose of all waste through your institution's environmental health and safety (EHS) office.

    • Do not dispose of this chemical down the drain or in regular trash.[2]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Diagram of Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don PPE handle_weigh Weigh Compound prep_ppe->handle_weigh prep_area Prepare Fume Hood prep_area->handle_weigh prep_emergency Locate Emergency Kit prep_emergency->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution storage_container Seal Container handle_solution->storage_container dispose_collect Collect Waste handle_solution->dispose_collect storage_location Store Appropriately storage_container->storage_location dispose_label Label Waste dispose_collect->dispose_label dispose_ehs Contact EHS dispose_label->dispose_ehs

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.